molecular formula C8H13ClN2O2S B1288264 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006453-74-2

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1288264
CAS No.: 1006453-74-2
M. Wt: 236.72 g/mol
InChI Key: XSNOCSNKESSTGM-UHFFFAOYSA-N
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Description

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H13ClN2O2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13ClN2O2S/c1-6(2)4-11-5-8(7(3)10-11)14(9,12)13/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOCSNKESSTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598879
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
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Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006453-74-2
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
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Record name 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutically active compounds. The document is intended for an audience of researchers, medicinal chemists, and professionals in drug development. It delves into the prevalent synthetic routes, including the foundational synthesis of the pyrazole core and its subsequent chlorosulfonation. Detailed experimental protocols, mechanistic insights, and comparative analysis of different approaches are presented to offer both theoretical understanding and practical guidance.

Introduction: The Significance of Pyrazole-4-sulfonyl Chlorides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a sulfonyl chloride group at the 4-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse array of sulfonamides, which are themselves a critical class of therapeutic agents.[1]

This compound (CAS No: 1006453-74-2) is a valuable building block in this context.[2] Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of targeted therapies. This guide will focus on the practical synthesis of this compound, providing the necessary detail for its successful preparation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be logically dissected into two primary stages:

  • Formation of the Pyrazole Core: The initial and most critical phase is the construction of the 1-isobutyl-3-methyl-1H-pyrazole ring system. This is typically achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

  • Chlorosulfonation: The subsequent step involves the electrophilic substitution of the pyrazole ring at the 4-position with a chlorosulfonyl group (-SO₂Cl). This is a common transformation for many aromatic and heteroaromatic systems.

The following sections will explore these stages in detail, providing both theoretical background and actionable protocols.

Synthesis of the 1-Isobutyl-3-methyl-1H-pyrazole Precursor

The most direct and widely employed method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis and related condensations.[3][4] This involves the reaction of a β-diketone with a hydrazine. For the target molecule, the required starting materials are isobutylhydrazine and a suitable 1,3-dicarbonyl compound.

Mechanistic Considerations

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the N-alkylation (or N-arylation) can be a concern with unsymmetrical β-diketones and substituted hydrazines.

Experimental Protocol: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[3]

Reagents:

  • Pentane-2,4-dione (acetylacetone)

  • Isobutylhydrazine (or its salt, e.g., hydrochloride or sulfate)

  • A suitable solvent (e.g., ethanol, methanol, or acetic acid)

  • Base (if starting with a hydrazine salt, e.g., sodium acetate or triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1.0 equivalent) in ethanol.

  • Add isobutylhydrazine (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, add an equimolar amount of a suitable base.

  • The reaction is often exothermic.[3] Maintain the temperature and stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by distillation or column chromatography on silica gel to afford the pure 1-isobutyl-3-methyl-1H-pyrazole.

Chlorosulfonation of the Pyrazole Ring

With the pyrazole core in hand, the next step is the introduction of the sulfonyl chloride functionality at the C4 position. This is typically achieved using a strong chlorosulfonating agent.

Key Reagents and Mechanistic Insights

Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation.[3][5][6] The reaction is an electrophilic aromatic substitution, where the pyrazole ring acts as the nucleophile. The C4 position of the pyrazole is generally the most electron-rich and sterically accessible position for electrophilic attack. The reaction often requires elevated temperatures to proceed at a reasonable rate.[3] Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid to improve the yield and facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[3][5]

dot

Chlorosulfonation_Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product pyrazole 1-Isobutyl-3-methyl-1H-pyrazole electrophilic_attack Electrophilic Attack at C4 pyrazole->electrophilic_attack chlorosulfonic_acid Chlorosulfonic Acid (ClSO₃H) chlorosulfonic_acid->electrophilic_attack intermediate Sulfonic Acid Intermediate electrophilic_attack->intermediate Forms sulfonic acid conversion Conversion to Sulfonyl Chloride intermediate->conversion Reacts with excess ClSO₃H or SOCl₂ final_product This compound conversion->final_product

Caption: Generalized workflow for the chlorosulfonation of a pyrazole.

Experimental Protocol: Chlorosulfonation

This protocol is based on general procedures for the sulfonylation of pyrazoles.[3][6]

Reagents:

  • 1-Isobutyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • An inert solvent (e.g., chloroform, dichloromethane)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add chlorosulfonic acid (5.0 equivalents).[6] Cool the flask in an ice bath to 0 °C.

  • Dissolve 1-isobutyl-3-methyl-1H-pyrazole (1.0 equivalent) in chloroform.

  • Slowly add the pyrazole solution to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, slowly raise the temperature to 60-100 °C and stir for several hours (e.g., 3-10 hours), monitoring the reaction by TLC.[3][6]

  • (Optional) If thionyl chloride is used, it can be added at this stage, and the mixture is stirred for an additional period.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Parameters

ParameterPyrazole SynthesisChlorosulfonation
Key Reagents Isobutylhydrazine, Pentane-2,4-dioneChlorosulfonic acid, (optional) Thionyl chloride
Typical Solvents Ethanol, Methanol, Acetic AcidChloroform, Dichloromethane
Temperature Room Temperature to Reflux0 °C to 100 °C
Reaction Time 2-4 hours3-12 hours
Work-up Solvent evaporation, extractionQuenching on ice, extraction
Purification Distillation, ChromatographyRecrystallization, Chromatography
Potential Issues RegioselectivityHighly corrosive and water-sensitive reagents

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be carried out in a dry apparatus under an inert atmosphere and in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Thionyl chloride is also a corrosive and lachrymatory substance. Handle with care in a fume hood.

  • The quenching of the chlorosulfonation reaction mixture is highly exothermic and releases large amounts of HCl gas. This step must be performed slowly and with extreme caution.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic chemistry principles. The key steps, pyrazole formation and subsequent chlorosulfonation, can be achieved with readily available starting materials. Careful control of reaction conditions, particularly during the chlorosulfonation step, is crucial for ensuring a safe and successful synthesis. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. (2016). PubMed. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Process for the preparation of sildenafil and intermediates thereof.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2016). PMC - NIH. [Link]

  • A kind of preparation method of 4-chloropyrazole derivative.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source not further specified]. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Synthesis of sildenafil using a new intermediate. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] When functionalized with a sulfonyl chloride group at the 4-position, as in 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, it becomes a highly valuable and reactive intermediate for the synthesis of a diverse array of sulfonamide derivatives. These sulfonamides have garnered significant attention in drug discovery, exhibiting a broad spectrum of biological activities, including potent anticancer and enzyme-inhibitory properties.[2][3][4]

This technical guide provides a comprehensive overview of this compound, offering insights into its physicochemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its applications in modern drug development. As a key building block, understanding the characteristics of this compound is crucial for researchers aiming to leverage the therapeutic potential of the pyrazole sulfonamide motif.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key physicochemical properties. This compound is a useful research chemical.[5][]

PropertyValueSource/Analogy
CAS Number 1006453-74-2[5]
Molecular Formula C₈H₁₃ClN₂O₂S[5]
Molecular Weight 236.71 g/mol [5]
Appearance Expected to be a solid, potentially white to yellow or brown.Analogy to similar compounds[1]
Solubility Likely soluble in chlorinated solvents like dichloromethane and chloroform, and other common organic solvents. Expected to be reactive with water.General solubility of sulfonyl chlorides[7]
Melting Point Not reported.-
Boiling Point Not reported.-

Synthesis of this compound

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding pyrazole precursor.[1] The following two-step process outlines a plausible and field-proven methodology for the preparation of this compound.

Step 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

The initial step involves the synthesis of the pyrazole core. A common and effective method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target precursor, this would involve the reaction of a suitable diketone with isobutylhydrazine.

Experimental Protocol: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

Causality: The reaction between a hydrazine and a 1,3-diketone is a classic and high-yielding method for the formation of the pyrazole ring. The choice of isobutylhydrazine directly installs the desired N-isobutyl group.

  • To a stirred solution of a suitable 1,3-diketone (e.g., pentane-2,4-dione) in a protic solvent such as ethanol or methanol, add an equimolar amount of isobutylhydrazine at room temperature.

  • The reaction is typically exothermic. Maintain the temperature between 25-35°C.

  • Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1-isobutyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

The second and final step is the electrophilic substitution of the pyrazole ring at the 4-position with a chlorosulfonyl group. This is a standard procedure for introducing this reactive handle.[1]

Experimental Protocol: Chlorosulfonation

Causality: Chlorosulfonic acid is a powerful electrophile that selectively reacts at the electron-rich C4 position of the pyrazole ring. The use of a chlorinated solvent and controlled temperature is crucial for managing the reactivity and ensuring a high yield.

  • In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), dissolve the 1-isobutyl-3-methyl-1H-pyrazole in a suitable solvent like chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of chlorosulfonic acid to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 60°C for several hours to ensure complete reaction.[1] The progress can be monitored by TLC.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

  • Extract the product with a chlorinated solvent such as dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.[1]

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorosulfonation Diketone 1,3-Diketone Hydrazine Isobutylhydrazine Pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Diketone->Pyrazole Ethanol, RT Hydrazine->Pyrazole ChlorosulfonicAcid Chlorosulfonic Acid FinalProduct 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride Pyrazole->FinalProduct Chloroform, 0°C to 60°C ChlorosulfonicAcid->FinalProduct

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its reactivity as a sulfonylating agent. The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.

Sulfonamide Formation

The reaction with amines is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Sulfonamide Synthesis

Causality: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base, often a tertiary amine like triethylamine or diisopropylethylamine, scavenges the HCl generated, driving the reaction to completion.

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).

  • To this mixture, add a solution of this compound (1.0-1.2 equivalents) in the same solvent, typically dropwise.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude sulfonamide product can be purified by column chromatography or recrystallization.[1]

Reactivity SulfonylChloride 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride Sulfonamide Pyrazole Sulfonamide Derivative SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide Base Base (e.g., Triethylamine) Base->Sulfonamide Catalyst

Caption: General reaction scheme for the formation of pyrazole sulfonamides.

Applications in Medicinal Chemistry

Pyrazole sulfonamides are a well-established class of compounds with diverse therapeutic applications.

  • Anticancer Agents: Many pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][9] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases.[2][9]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds effective inhibitors of metalloenzymes. This property has been exploited in the design of inhibitors for targets like carbonic anhydrase and matrix metalloproteinases.

  • Other Therapeutic Areas: The versatile pyrazole sulfonamide scaffold has also been explored for its potential in developing anti-inflammatory, antimicrobial, and antiviral agents.[3]

Analytical Characterization

TechniqueExpected Observations for this compound
¹H NMR - A singlet for the C5-H of the pyrazole ring. - A singlet for the C3-methyl protons. - Signals corresponding to the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen.
¹³C NMR - Resonances for the carbon atoms of the pyrazole ring. - Resonances for the C3-methyl carbon and the carbons of the isobutyl group.
IR Spectroscopy - Characteristic strong asymmetric and symmetric stretching bands for the S=O of the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of SO₂Cl.

Analytical Workflow Protocol

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve the sample in a volatile solvent for mass spectrometry.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Obtain the IR spectrum using an FTIR spectrometer. Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI).

  • Data Analysis: Interpret the obtained spectra to confirm the presence of all expected functional groups and the overall molecular structure. Compare the data with that of known analogous compounds to ensure structural integrity.

AnalyticalWorkflow cluster_analysis Analytical Characterization Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The unique structural features of this molecule, combining a substituted pyrazole core with a reactive sulfonyl chloride group, make it a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The sulfonyl chloride moiety serves as a versatile handle for the synthesis of a diverse library of sulfonamides and other derivatives, which are also prominent pharmacophores.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a two-step process commencing with the formation of the pyrazole ring, followed by chlorosulfonation.

Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

The preparation of the pyrazole precursor is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[4] In this case, the reaction of acetylacetone (2,4-pentanedione) with isobutylhydrazine yields 1-isobutyl-3-methyl-1H-pyrazole.

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone can potentially lead to two regioisomers.[5] However, the reaction of isobutylhydrazine with acetylacetone is expected to predominantly yield the 1-isobutyl-3,5-dimethyl-pyrazole initially. For the purpose of this guide, we will proceed with the understanding that the desired 1-isobutyl-3-methyl-1H-pyrazole can be synthesized, potentially through methods that offer regioselective control or by separation of isomers.

Experimental Protocol: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol.

  • Slowly add acetylacetone (1.05 equivalents) to the solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 1-isobutyl-3-methyl-1H-pyrazole.

Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

The introduction of the sulfonyl chloride group at the C-4 position of the pyrazole ring is achieved through electrophilic substitution using chlorosulfonic acid. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution reactions preferentially occur at the C-4 position due to the directing effects of the two nitrogen atoms.[2][6]

The mechanism involves the attack of the electron-rich C-4 position of the pyrazole on the electrophilic sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.

Experimental Protocol: Synthesis of this compound

  • In a fume hood, to a flask cooled in an ice bath, cautiously add chlorosulfonic acid (5.0 equivalents).

  • Slowly add 1-isobutyl-3-methyl-1H-pyrazole (1.0 equivalent) to the stirred chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 60 °C) for several hours, with progress monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the isobutyl, methyl, and pyrazole ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isobutyl -CH(CH3)2~0.9Doublet~6-7
Isobutyl -CH (CH3)2~2.0-2.2Multiplet~6-7
Isobutyl -CH2-~3.9-4.1Doublet~7
Pyrazole C3-CH3~2.4-2.6Singlet-
Pyrazole C5-H~7.8-8.0Singlet-

Justification: The chemical shifts are estimated based on typical values for alkyl groups and protons on a pyrazole ring. The isobutyl protons will exhibit characteristic splitting patterns. The pyrazole C5-H is expected to be downfield due to the electron-withdrawing effect of the adjacent nitrogen and the sulfonyl chloride group.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Isobutyl -C H(CH3)2~20
Isobutyl -CH(C H3)2~28
Isobutyl -C H2-~55-60
Pyrazole C3-C H3~12-15
Pyrazole C4~115-120
Pyrazole C5~140-145
Pyrazole C3~150-155

Justification: The chemical shifts are predicted based on known data for substituted pyrazoles.[8] The C4 carbon, bearing the sulfonyl chloride group, will be significantly influenced. The C3 and C5 carbons will also show distinct chemical shifts due to the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm-1) Intensity
C-H (alkane)2850-3000Medium-Strong
C=N (pyrazole ring)~1550-1600Medium
S=O (asymmetric stretch)1370-1410Strong
S=O (symmetric stretch)1166-1204Strong
C-S600-800Medium
S-Cl~375Strong

Justification: The strong absorptions for the S=O stretching vibrations are characteristic of sulfonyl chlorides.[7][9] The other bands correspond to the vibrations of the pyrazole ring and the isobutyl group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): The molecular weight of C8H13ClN2O2S is 236.71 g/mol . The mass spectrum should show a molecular ion peak at m/z 236 and an M+2 peak at m/z 238 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the isobutyl group ([M-57]+).

    • Loss of the sulfonyl chloride group ([M-99]+).

    • Cleavage of the pyrazole ring.[10][11]

Reactivity and Applications

This compound is a reactive intermediate with significant potential in organic synthesis and drug discovery.

  • Nucleophilic Substitution: The sulfonyl chloride group is highly susceptible to nucleophilic attack. It readily reacts with amines, alcohols, and other nucleophiles to form the corresponding sulfonamides, sulfonates, etc. This reactivity is the cornerstone of its utility in creating diverse molecular libraries for screening.

  • Medicinal Chemistry: Pyrazole-containing compounds are known to possess a broad spectrum of biological activities.[1][12] The ability to easily derivatize the sulfonyl chloride group allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

As with all sulfonyl chlorides and strong acids, proper safety precautions are essential when handling this compound and its synthetic precursors.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[13][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • This compound: This compound is expected to be a skin and respiratory tract irritant.[10] It is also moisture-sensitive and should be stored in a dry environment.

  • General Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry. A thorough understanding of its synthesis, structural properties, reactivity, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in their exploration of the chemical space accessible from this promising intermediate.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorosulfonation Acetylacetone Acetylacetone Pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Acetylacetone->Pyrazole + Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->Pyrazole Ethanol, Reflux Final_Product This compound Pyrazole->Final_Product Heat Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Final_Product +

Caption: Synthetic pathway for this compound.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Pyrazole. (n.d.). SlideShare.
  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. (n.d.). PubChem.
  • Valle, A. M., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • 1006453-74-2| Chemical Name : this compound. (n.d.).
  • US5128480A - Preparation of 3-methylpyrazole. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Peet, N. P., & Sunder, S. (1986). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Semantic Scholar.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • CHLOROSULPHONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov.
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. (n.d.). Canadian Science Publishing.
  • Mass Spectrometry Part 3- Fragment
  • SAFETY DATA SHEET - Chlorosulphonic acid. (n.d.). FUJIFILM Wako.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. (n.d.). PubMed Central.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
  • Acetylacetone. (n.d.). Organic Syntheses.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Infrared Spectra of Sulfones and Related Compounds. (2026).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (2026).
  • Mass Spectrometry - Fragmentation P
  • Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.).
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021).
  • (PDF) On NH NMR Chemical Shifts, Part I. (2016).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • NMR Chemical Shifts. (n.d.). pubs.acs.org.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2026).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • 2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook.
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  • mass spectra - fragmentation p

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A Technical Guide to 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006453-74-2): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006453-74-2), a heterocyclic synthetic intermediate of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block for the synthesis of a diverse array of pyrazole sulfonamide derivatives. The pyrazole sulfonamide scaffold is a recognized "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and anti-infective therapies.[1][2][3] This guide will elucidate the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it will explore its potential applications in the rational design of novel therapeutics, with a specific focus on the development of enzyme inhibitors. Detailed experimental protocols and conceptual workflows are provided to empower researchers in leveraging this versatile chemical entity for their drug discovery programs.

The Pyrazole Sulfonamide Scaffold: A Pillar of Medicinal Chemistry

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with remarkable versatility and a proven track record in drug development.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a stable and synthetically tractable core that can be readily functionalized to modulate physicochemical properties and target interactions.[3] The sulfonamide group, in turn, is a key functional group known for its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in metalloenzymes.[4] This unique combination has led to the development of blockbuster drugs and a plethora of investigational agents targeting a wide range of biological targets. Prominent examples include the selective COX-2 inhibitor Celecoxib, used for treating inflammation and pain, and the phosphodiesterase 5 (PDE5) inhibitor Sildenafil.[2] The broad biological activities of pyrazole derivatives also include anticancer, antibacterial, antiviral, and antidepressant effects.[5]

Physicochemical Profile of this compound

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1006453-74-2[6]
Molecular Formula C8H13ClN2O2S[6][7]
Molecular Weight 236.71 g/mol [6]
Appearance White to off-white solid (typical)General Knowledge
SMILES CC1=NN(C=C1S(=O)(=O)Cl)CC(C)C[7]
InChIKey XSNOCSNKESSTGM-UHFFFAOYSA-N[7]

Synthesis and Reactivity

Proposed Synthesis of the Core Intermediate

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the 1-isobutyl-3-methyl-1H-pyrazole core, followed by electrophilic chlorosulfonation at the C4 position.

Stage 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

The most common and efficient method for synthesizing substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] In this case, the reaction would involve isobutylhydrazine and a suitable 1,3-dicarbonyl compound, such as acetylacetone, to yield the desired 1-isobutyl-3-methyl-1H-pyrazole.

Synthesis_of_1_isobutyl_3_methyl_1H_pyrazole cluster_reactants Reactants cluster_product Product Isobutylhydrazine Isobutylhydrazine Reaction + Isobutylhydrazine->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Pyrazole_core 1-Isobutyl-3-methyl-1H-pyrazole Condensation Condensation Reaction->Condensation Acid or Base Catalyst Solvent (e.g., Ethanol) Heat Condensation->Pyrazole_core

Figure 1: Proposed synthesis of the pyrazole core.

Stage 2: Chlorosulfonation

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[9] Chlorosulfonation can be achieved by reacting the pyrazole core with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO3H), often in the presence of a catalyst or co-reagent like thionyl chloride (SOCl2) to drive the reaction to completion.[10]

Chlorosulfonation_of_Pyrazole Pyrazole_core 1-Isobutyl-3-methyl-1H-pyrazole Reaction + Pyrazole_core->Reaction Reagent Chlorosulfonic Acid (ClSO3H) + Thionyl Chloride (SOCl2) Reagent->Reaction Product This compound Electrophilic_Substitution Chlorosulfonation Reaction->Electrophilic_Substitution Inert Solvent (e.g., Chloroform) Heat Electrophilic_Substitution->Product

Figure 2: Chlorosulfonation of the pyrazole core.
Key Reactivity: Formation of Sulfonamides

The primary utility of this compound in medicinal chemistry lies in the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[11]

Detailed Protocol: General Procedure for Sulfonamide Synthesis

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Sulfonyl Chloride: To this stirring solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole sulfonamide derivative.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile scaffold for generating libraries of novel compounds for high-throughput screening and lead optimization. By reacting this intermediate with a diverse collection of primary and secondary amines, researchers can rapidly access a wide chemical space of pyrazole sulfonamides, each with unique steric and electronic properties.

Target-Oriented Synthesis: Enzyme Inhibitors

The sulfonamide moiety is a classic zinc-binding group, making pyrazole sulfonamides excellent candidates for targeting metalloenzymes.[4] A prime example is the family of carbonic anhydrases (CAs), which are involved in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[12] The sulfonamide group can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition. The substituted pyrazole core can then be tailored to interact with specific residues in the active site cavity, thereby conferring isoform selectivity.[4][13]

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Pyrazole Sulfonamide Inhibitor cluster_interaction Inhibition Mechanism Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Water H₂O Water->Zn Inhibitor [R-NH]-SO₂-[Pyrazole] Binding Sulfonamide group displaces water and coordinates to Zn²⁺ Inhibitor->Binding Targets Selectivity Pyrazole and R-group form specific interactions with active site residues Inhibitor->Selectivity Binding->Zn Binds to

Sources

Unraveling the Mechanistic Intricacies of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Latent Potential

In the landscape of modern drug discovery and chemical biology, the pyrazole scaffold holds a privileged position, celebrated for its versatile pharmacological profile. When functionalized with a sulfonyl chloride moiety, as in the case of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a reactive electrophile is introduced, paving the way for the synthesis of a diverse library of sulfonamide derivatives. While the direct biological activity of the parent sulfonyl chloride is primarily as a synthetic intermediate, the resulting sulfonamides have been implicated in a range of significant biological activities. This technical guide delves into the core mechanisms of action associated with the pyrazole sulfonamide class, providing researchers with a foundational understanding to guide their investigations into molecules such as those derived from this compound. Our exploration will focus on two of the most prominent and well-documented mechanisms: the inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) and the modulation of Carbonic Anhydrases (CAs).

Section 1: The Pyrazole Sulfonamide Scaffold - A Privileged Pharmacophore

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of biological targets. The sulfonamide group, on the other hand, is a classic pharmacophore known for its ability to mimic a tetrahedral transition state and interact with zinc metalloenzymes. The combination of these two moieties in the pyrazole-4-sulfonamide framework creates a powerful platform for the design of targeted therapeutics.[2]

The subject of this guide, this compound, serves as a key building block for accessing a diverse chemical space of N-substituted pyrazole-4-sulfonamides. The isobutyl and methyl groups on the pyrazole ring play a crucial role in defining the lipophilicity and steric profile of the resulting derivatives, which in turn influences their target affinity and pharmacokinetic properties.

Section 2: Mechanism of Action I - Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

A compelling and extensively studied mechanism of action for pyrazole sulfonamides is the inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).

The Role of NAAA in Inflammatory Signaling

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamide (PEA).[3][4] PEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that transcriptionally regulates genes involved in inflammation.[3][5] By hydrolyzing PEA, NAAA terminates its signaling, thus playing a pro-inflammatory role. Inhibition of NAAA leads to an accumulation of endogenous PEA, potentiating its anti-inflammatory and analgesic effects.[3][5] This makes NAAA a promising therapeutic target for a range of inflammatory conditions.

NAAA_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome PEA_precursor N-acylphosphatidyl- ethanolamine (NAPE) PEA_endo Endogenous Palmitoylethanolamide (PEA) PEA_precursor->PEA_endo NAPE-PLD PPARa PPAR-α PEA_endo->PPARa Activation NAAA NAAA PEA_endo->NAAA Hydrolysis Anti_inflammatory_genes Anti-inflammatory Gene Expression PPARa->Anti_inflammatory_genes Upregulation Inactive_products Inactive Metabolites NAAA->Inactive_products Pyrazole_Sulfonamide 1-Isobutyl-3-methyl-1H-pyrazole- 4-sulfonamide Derivative Pyrazole_Sulfonamide->NAAA Non-covalent Inhibition

Pyrazole Sulfonamides as Non-Covalent NAAA Inhibitors

Recent studies have identified pyrazole-based sulfonamides as a novel class of potent and non-covalent inhibitors of NAAA.[6][7] The non-covalent nature of this inhibition is advantageous as it can lead to a more favorable safety profile compared to irreversible inhibitors. The pyrazole core, along with its substituents, plays a critical role in orienting the molecule within the active site of NAAA, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonamide derivatives is not extensively published, studies on related pyrazole sulfonamides have provided valuable insights. For a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the following observations were made:

MoietyPositionObservationImplication for 1-Isobutyl-3-methyl derivatives
Pyrazole RingCore ScaffoldEssential for activity.The core scaffold is present.
Alkyl Substituents on Pyrazole3 and 5 positionsDialkyl substitution (e.g., 3,5-dimethyl) was found to be important for potent activity compared to mono- or unsubstituted analogs.[6]The 3-methyl group is present. The effect of the 1-isobutyl group would require specific investigation but contributes to lipophilicity.
Sulfonamide Linker4-positionThe sulfonamide is a key interacting group.This is the core functional group.
N-substituent on SulfonamideVariesThe nature of the N-substituent is critical for potency and physicochemical properties. Bulky and lipophilic groups are often favored.This highlights the importance of the amine used to derivatize the sulfonyl chloride.
Experimental Protocol: Fluorometric NAAA Activity Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against NAAA.

Objective: To determine the IC50 value of a test compound (e.g., a derivative of this compound) against human NAAA.

Principle: The assay utilizes a fluorogenic substrate, such as N-palmitoyl-7-amino-4-methylcoumarin (PAMCA), which is hydrolyzed by NAAA to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to NAAA activity and can be monitored using a fluorescence plate reader.

Materials:

  • Recombinant human NAAA

  • NAAA assay buffer (e.g., 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • PAMCA substrate

  • Test compound and vehicle (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

  • Add 20 µL of recombinant human NAAA diluted in NAAA assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the PAMCA substrate to each well.

  • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NAAA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of test compound Dispense_Compound Add compound/DMSO to 96-well plate Compound_Dilution->Dispense_Compound Enzyme_Prep Dilute recombinant NAAA in assay buffer Add_Enzyme Add diluted NAAA Enzyme_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add fluorogenic substrate (PAMCA) Incubate->Add_Substrate Read_Fluorescence Monitor fluorescence kinetically Add_Substrate->Read_Fluorescence Calculate_Rates Calculate reaction rates Read_Fluorescence->Calculate_Rates Determine_Inhibition Calculate % inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation Plot dose-response curve and determine IC50 Determine_Inhibition->IC50_Calculation

Section 3: Mechanism of Action II - Inhibition of Carbonic Anhydrases (CAs)

Another well-established mechanism for pyrazole sulfonamides is the inhibition of carbonic anhydrases.

The Physiological and Pathological Roles of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[8] Different isoforms of CA are expressed in various tissues and cellular compartments, and their dysregulation is associated with several diseases. For instance, overexpression of certain CA isoforms is linked to glaucoma, epilepsy, and various types of cancer.[8][9] Therefore, CA inhibitors are valuable therapeutic agents.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site CA_enzyme CA Enzyme (with Zn2+) Bicarbonate HCO3- + H+ CA_enzyme->Bicarbonate Catalysis H2O H2O H2O->CA_enzyme Substrate binding CO2 CO2 CO2->CA_enzyme Substrate binding Pyrazole_Sulfonamide 1-Isobutyl-3-methyl-1H-pyrazole- 4-sulfonamide Derivative Pyrazole_Sulfonamide->CA_enzyme Inhibition (coordination to Zn2+)

Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a classic zinc-binding group, and many CA inhibitors are based on this functional group. Pyrazole sulfonamides have been shown to be effective inhibitors of various CA isoforms.[9][10] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing the catalytic water molecule and thereby inhibiting the enzyme's activity. The pyrazole ring and its substituents contribute to the binding affinity and selectivity for different CA isoforms through interactions with amino acid residues in the active site.

Structure-Activity Relationship (SAR) Insights

The SAR for pyrazole sulfonamides as CA inhibitors is relatively well-explored. Key findings include:

MoietyPositionObservationImplication for 1-Isobutyl-3-methyl derivatives
Sulfonamide Group4-positionEssential for zinc binding and inhibitory activity.The core inhibitory pharmacophore is present.
Pyrazole RingCore ScaffoldProvides a rigid framework for orienting substituents.The core scaffold is present.
Substituents on Pyrazole Ring1, 3, and 5 positionsThe nature and position of substituents significantly influence isoform selectivity and potency.[9]The 1-isobutyl and 3-methyl groups will influence the binding profile. Their specific contribution to isoform selectivity would need to be determined experimentally.
N-substituent on SulfonamideVariesNot applicable for the parent sulfonyl chloride, but for the resulting sulfonamides, this group can be tailored to achieve desired properties.The choice of amine for derivatization is a key determinant of the final compound's activity.
Experimental Protocol: Colorimetric Carbonic Anhydrase Activity Assay

This protocol outlines a standard method for measuring CA activity and screening for inhibitors.

Objective: To determine the inhibitory potency of a test compound against a specific CA isoform.

Principle: The assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the CA activity.

Materials:

  • Purified CA isoform (e.g., hCA II, hCA IX)

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test compound and vehicle (e.g., DMSO)

  • Acetazolamide (a known CA inhibitor, for positive control)

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound, acetazolamide, or DMSO to the appropriate wells.

  • Add 80 µL of CA Assay Buffer to each well.

  • Add 10 µL of the diluted CA enzyme solution to each well (except for the blank wells).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Immediately place the plate in an absorbance microplate reader.

  • Measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the test compound and acetazolamide.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Inhibitor_Dilution Prepare serial dilutions of test compound/control Dispense_Inhibitor Add inhibitor/DMSO to 96-well plate Inhibitor_Dilution->Dispense_Inhibitor Enzyme_Prep Dilute purified CA in assay buffer Add_Enzyme Add diluted CA Enzyme_Prep->Add_Enzyme Add_Buffer Add assay buffer Dispense_Inhibitor->Add_Buffer Add_Buffer->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add colorimetric substrate (pNPA) Incubate->Add_Substrate Read_Absorbance Measure absorbance at 405 nm kinetically Add_Substrate->Read_Absorbance Calculate_Rates Calculate reaction rates Read_Absorbance->Calculate_Rates Determine_Inhibition Calculate % inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation Plot dose-response curve and determine IC50 Determine_Inhibition->IC50_Calculation

Section 4: Concluding Remarks and Future Directions

This compound represents a valuable starting material for the synthesis of a wide array of pyrazole sulfonamide derivatives with significant therapeutic potential. The two primary mechanisms of action discussed in this guide, NAAA inhibition and carbonic anhydrase inhibition, offer exciting avenues for the development of novel drugs for inflammatory diseases, pain, glaucoma, and cancer.

For researchers working with this class of compounds, a thorough understanding of these underlying mechanisms is paramount. The choice of the amine to be reacted with the sulfonyl chloride will be a critical determinant of the final compound's biological activity and selectivity. A rational approach to library design, guided by the SAR principles outlined herein, will be essential for success.

Future research should focus on synthesizing and screening a focused library of sulfonamides derived from this compound against both NAAA and a panel of CA isoforms. This will not only elucidate the specific mechanistic profile of this particular scaffold but also potentially lead to the discovery of novel, potent, and selective inhibitors with therapeutic promise.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS omega, 8(28), 25698-25709. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • El-Faham, A., Al-Sehemi, A. G., & El-Emam, A. A. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1495. Available from: [Link]

  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC advances, 13(28), 19335-19349. Available from: [Link]

  • Patsnap. (2024). What are NAAA inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Caprioglio, D., Gasperi, V., Simonetti, M., Coccurello, R., Al-Hayali, A. M., Rizzi, A., ... & Bertozzi, F. (2021). Discovery and SAR evolution of pyrazole azabicyclo [3.2. 1] octane sulfonamides as a novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for oral administration. Journal of medicinal chemistry, 64(18), 13327-13355. Available from: [Link]

  • El-Hazek, R. M., Zaher, N. H., Emam, H. E., El-Gazzar, M. G., & Khalil, A. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific reports, 13(1), 5782. Available from: [Link]

  • Li, Y., Yang, L., Chen, L., Zhu, C., Huang, R., Zheng, X., ... & Fu, J. (2012). Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds. PloS one, 7(8), e43023. Available from: [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: Carbonic Anhydrase. PDB-101. Available from: [Link]

  • Solorzano, C., Zhu, C., Battista, N., Astarita, G., Lodola, A., Rivara, S., ... & Piomelli, D. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971. Available from: [Link]

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A Comprehensive Technical Guide to Pyrazole Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of pyrazole sulfonyl chlorides, a class of chemical intermediates pivotal to modern medicinal chemistry. Pyrazole and sulfonamide moieties are independently recognized as "privileged scaffolds" due to their frequent occurrence in a wide array of pharmacologically active compounds.[1][2] Pyrazole sulfonyl chlorides serve as the critical linchpin that unites these two structures, enabling the synthesis of diverse compound libraries for drug discovery. This document details the core synthetic methodologies for preparing these reagents, elucidates their fundamental reactivity, presents detailed experimental protocols, and surveys their application in the development of therapeutic agents. The content is structured to provide both a theoretical understanding and practical, field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a highly desirable feature in drug candidates.[3] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, feature a pyrazole core, highlighting its therapeutic versatility.[4][5]

Concurrently, the sulfonamide functional group (-SO₂NR₂) is another dominant pharmacophore. Its ability to mimic the transition state of amide hydrolysis and engage in strong hydrogen bonding interactions allows it to effectively inhibit a variety of enzymes.[6] This has led to the development of antibacterial sulfa drugs, carbonic anhydrase inhibitors, and anticancer agents.[4][6][7]

The combination of these two motifs into a pyrazole sulfonamide structure creates a powerful molecular framework for drug design.[1][2] Pyrazole sulfonyl chlorides are the primary electrophilic reagents that facilitate the construction of this framework. Their reactivity allows for modular synthesis, where a core pyrazole sulfonyl chloride can be coupled with a diverse range of amines to rapidly generate libraries of novel compounds for biological screening.[8] This guide focuses on the synthesis and utilization of these essential building blocks.

Synthesis of Pyrazole Sulfonyl Chlorides

The most direct and widely employed method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic chlorosulfonation of a pyrazole ring using chlorosulfonic acid (HSO₃Cl).[1] This reaction leverages the aromatic character of the pyrazole ring, which typically directs sulfonation to the C4 position.[9]

Causality in Experimental Design:
  • Reagent Choice: Chlorosulfonic acid is a powerful and readily available sulfonating agent. The reaction is often performed with an excess of this reagent to serve as both reactant and solvent.

  • Co-reagent Addition: The addition of thionyl chloride (SOCl₂) has been shown to significantly improve the yield.[1] It is believed to react with any sulfonic acids formed as byproducts, converting them back to the desired sulfonyl chloride, thereby driving the equilibrium towards the product.

  • Temperature Control: The initial addition of the pyrazole substrate to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent uncontrolled side reactions and degradation.[1] The subsequent heating (e.g., 60 °C) provides the necessary activation energy to drive the reaction to completion.[1]

  • Work-up Procedure: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid pyrazole sulfonyl chloride product, which is typically less soluble in the resulting aqueous acidic medium.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from a reported procedure for the gram-scale synthesis of pyrazole sulfonyl chlorides.[1]

  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add chloroform (75 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (166.7 g, 1430 mmol) to the chloroform, maintaining the temperature at 0 °C.[1]

  • Substrate Addition: To this stirred solution, add a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) dropwise, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain stirring for 10 hours.[1]

  • Thionyl Chloride Addition: Add thionyl chloride (40.8 g, 343.2 mmol) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Isolation: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

Data Summary: Synthesis Conditions
Starting PyrazoleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-dimethyl-1H-pyrazoleHSO₃Cl, SOCl₂Chloroform0 then 601290[1]
1,3,5-trimethyl-1H-pyrazoleHSO₃Cl, SOCl₂Chloroform0 then 601285[1]
1H-PyrazoleHSO₃ClNeatRT--
Visualization: General Synthesis Workflow

The following diagram illustrates the standard workflow for the chlorosulfonation of a pyrazole.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Start_Pyrazole Pyrazole Substrate (e.g., 3,5-dimethyl-1H-pyrazole) Reaction Chlorosulfonation Start_Pyrazole->Reaction Reagent1 Chlorosulfonic Acid (HSO₃Cl) Reagent1->Reaction Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Reaction Quench Ice Water Quench Reaction->Quench 1. Cool 2. Pour onto ice Filter Filtration & Drying Quench->Filter Precipitate forms Product Pyrazole-4-sulfonyl chloride Filter->Product

Caption: Workflow for Pyrazole Sulfonyl Chloride Synthesis.

Chemical Properties and Reactivity

The synthetic utility of pyrazole sulfonyl chlorides stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.

Primary Reaction: Sulfonamide Formation

The most important reaction of pyrazole sulfonyl chlorides is their condensation with primary or secondary amines to form stable sulfonamides.[6] This reaction is the cornerstone of their application in drug discovery.

  • Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen, typically by a base, to yield the final sulfonamide.

  • Role of Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A base, such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA), is required to neutralize this acid.[1][4] In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

This protocol is a generalized procedure for the coupling of a pyrazole sulfonyl chloride with an amine.[1][2]

  • Preparation: Dissolve the amine (1.05 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.[1]

  • Base Addition: Add a base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution at room temperature (25–30 °C).[1]

  • Sulfonyl Chloride Addition: Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM dropwise to the amine solution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer.[1]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure pyrazole sulfonamide.[1]

Visualization: Sulfonamide Formation Workflow

The diagram below outlines the key steps in the reaction between a pyrazole sulfonyl chloride and an amine.

G PzSO2Cl Pyrazole-4-sulfonyl chloride Reaction Sulfonylation Reaction PzSO2Cl->Reaction Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Neutralize HCl byproduct Purification Purification (Chromatography) Workup->Purification Product Pyrazole Sulfonamide Purification->Product

Caption: Workflow for Pyrazole Sulfonamide Synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole sulfonamide scaffold is a prolific source of bioactive molecules, demonstrating a wide range of pharmacological activities.[2][4] The modular synthesis enabled by pyrazole sulfonyl chlorides allows for systematic Structure-Activity Relationship (SAR) studies, where the amine component is varied to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:
  • Anti-inflammatory: The pyrazole sulfonamide structure is famously embodied in Celecoxib, a selective COX-2 inhibitor used to treat arthritis and inflammation.[4]

  • Anticancer: Numerous pyrazole sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes like carbonic anhydrase, EGFR, and HER-2 tyrosine kinases.[7]

  • Antimicrobial: The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to interfere with folate synthesis in bacteria, making them effective antimicrobial agents.[3][4] Pyrazole-based sulfonamides have shown promising activity against various bacterial and fungal strains.[4]

  • Antidiabetic & Other Activities: The scaffold has also been explored for antidiabetic, anti-Alzheimer's, antiviral, and antidepressant applications.[5][10]

Data Summary: Bioactive Pyrazole Sulfonamides
Compound ClassTarget/ActivityExample ApplicationReference
N-phenethyl-pyrazole-4-sulfonamidesAntiproliferative (U937 cells)Cancer Research[1]
Ampyrone-based sulfonamidesAntimicrobial, AntioxidantInfectious Diseases[4]
5-Aminopyrazole-based sulfonamidesAnti-diabetic, Anti-Alzheimer'sMetabolic & Neurodegenerative Diseases[10]
General Pyrazole SulfonamidesCarbonic Anhydrase InhibitionAnticancer, Diuretics[7]
Conclusion and Future Outlook

Pyrazole sulfonyl chlorides are not merely reactive chemicals; they are strategic enablers in the field of drug discovery. They provide a reliable and versatile platform for synthesizing large, diverse libraries of pyrazole sulfonamides, a scaffold of proven therapeutic importance. The synthetic protocols are robust and scalable, allowing for rapid generation of new chemical entities for biological evaluation. As the demand for novel therapeutics continues to grow, the systematic application of building blocks like pyrazole sulfonyl chlorides will remain a cornerstone of medicinal chemistry, facilitating the discovery of the next generation of innovative medicines.

References
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed Central.
  • 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5. (n.d.). Sigma-Aldrich.
  • Recent advances in synthesis of sulfonamides: a review. (n.d.). Chemistry & Biology Interface.
  • Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

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A Comprehensive Technical Guide to the Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic intermediate in modern medicinal chemistry. The document details the strategic rationale behind the synthetic pathway, beginning with the construction of the core pyrazole scaffold and culminating in its regioselective chlorosulfonation. We present field-proven, step-by-step protocols, explain the causality behind critical experimental choices, and offer insights into process control and validation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the preparation of this valuable building block.

Strategic Imperative: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, enabling it to interact with a wide array of biological targets.[1][2][3] When functionalized with a sulfonyl chloride moiety (-SO₂Cl), the pyrazole ring is transformed into a highly valuable and reactive intermediate.

The sulfonyl chloride group serves as a powerful electrophile, primarily for the synthesis of sulfonamides through reaction with primary or secondary amines.[4][5] Pyrazole sulfonamides are a prominent structural motif in compounds designed as anti-inflammatory, anticancer, and antimicrobial agents, highlighting the importance of their precursors.[2][4] this compound (CAS No: 1006453-74-2) is a specific and crucial building block, valued for its tailored substitution pattern which allows for fine-tuning of steric and electronic properties in final drug candidates.[6] This guide delineates a validated, two-stage synthesis to access this intermediate with high purity and efficiency.

Synthesis Pathway Overview: A Two-Stage Approach

The synthesis is logically divided into two primary stages:

  • Formation of the Pyrazole Core: Construction of the 1-isobutyl-3-methyl-1H-pyrazole ring system via a classical Knorr-type condensation reaction.

  • Regioselective Chlorosulfonation: Introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring through electrophilic substitution.

G A Stage 1: Pyrazole Core Synthesis (Knorr Condensation) B Intermediate: 1-Isobutyl-3-methyl-1H-pyrazole A->B  Condensation & Cyclization C Stage 2: Chlorosulfonation (Electrophilic Substitution) B->C  Activation D Final Product: This compound C->D  Reaction & Quench

Figure 1: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of the 1-Isobutyl-3-methyl-1H-pyrazole Intermediate

Mechanistic Rationale

The most reliable and scalable method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7] To achieve the desired 3-methyl substitution, acetylacetone (pentane-2,4-dione) serves as the ideal dicarbonyl starting material. The N1 position is substituted with an isobutyl group by employing isobutylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl carbons, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. This method is highly efficient and generally provides the desired regioisomer in high yield.

Experimental Protocol: 1-Isobutyl-3-methyl-1H-pyrazole

Materials:

  • Acetylacetone

  • Isobutylhydrazine (or its hydrochloride salt)

  • Methanol (or Ethanol)

  • Sodium Acetate (if using hydrazine salt)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equiv) and methanol (5 volumes).

  • Hydrazine Addition: Slowly add isobutylhydrazine (1.05 equiv) dropwise to the stirred solution at room temperature. An exotherm is typically observed. Causality Note: A slight excess of the hydrazine ensures complete consumption of the limiting dicarbonyl reagent. Methanol is an effective solvent that facilitates dissolution of both reactants.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 65°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in dichloromethane (10 volumes). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). Trustworthiness Note: The bicarbonate wash is critical to neutralize any acidic impurities, ensuring the stability of the basic pyrazole product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isobutyl-3-methyl-1H-pyrazole, typically as a pale yellow oil.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Stage 2: Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

Mechanistic Rationale

The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a highly effective and aggressive reagent for this transformation.[5] The pyrazole ring is an electron-rich heterocycle, and substitution occurs preferentially at the C4 position, which is sterically accessible and electronically activated. The reaction mechanism involves the formation of a sulfonium ion intermediate which then collapses, eliminating HCl, to yield the sulfonyl chloride.

The addition of thionyl chloride (SOCl₂) can be beneficial, as it helps to drive the reaction to completion by reacting with any water present and converting any sulfonic acid by-product into the desired sulfonyl chloride.[4][8]

G Pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Reaction Electrophilic Aromatic Substitution @ C4 Pyrazole->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Reaction Quench Ice Water Quench Reaction->Quench  Precipitation Product This compound Quench->Product  Isolation

Figure 2: Workflow for the chlorosulfonation of the pyrazole intermediate.

Experimental Protocol: this compound

!!! SAFETY WARNING !!! Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Materials:

  • 1-Isobutyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Chlorosulfonic acid (5.0 equiv)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 equiv). Cool the flask to 0°C in an ice-water bath. Expertise Note: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds to completion.

  • Substrate Addition: Slowly add the 1-isobutyl-3-methyl-1H-pyrazole (1.0 equiv) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: While the reaction is running, prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 20 volumes relative to the pyrazole).

  • Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, add the reaction mixture dropwise to the stirred ice-water. A white or off-white solid will precipitate. Causality Note: This quenching step is highly exothermic and must be done with extreme caution. It serves to decompose the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.

  • Isolation: Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to a constant weight. The product, this compound, is typically obtained as a white to light-tan solid.

Product Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and Mass Spectrometry.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name This compound[6]
CAS Number 1006453-74-2[6]
Molecular Formula C₈H₁₃ClN₂O₂S[6]
Molecular Weight 236.71 g/mol [6]
Appearance White to light tan solidTypical Observation
Table 2: Representative Reaction Parameters and Yields
ParameterStage 1 (Pyrazole Formation)Stage 2 (Chlorosulfonation)
Scale (Starting Material) 100 g (Acetylacetone)120 g (Pyrazole Intermediate)
Key Reagent IsobutylhydrazineChlorosulfonic Acid
Solvent MethanolNone (Reagent as solvent)
Temperature 65°C (Reflux)60-70°C
Reaction Time 4 hours5 hours
Typical Yield 85-95%80-90%
Purity (Crude) >95% (by GC)>98% (by HPLC)

Conclusion

The synthetic route detailed in this guide provides a robust, scalable, and well-understood pathway to this compound. By breaking the process into two distinct, high-yielding stages—pyrazole core formation and subsequent chlorosulfonation—chemists can reliably produce this critical intermediate. The provided protocols are designed to be self-validating, with clear checkpoints and work-up procedures that ensure high purity. Understanding the causality behind each step, from reagent selection to quenching technique, is paramount for safe and successful execution. This building block continues to be a valuable asset in the development of novel therapeutics, and this guide serves as a comprehensive resource for its practical synthesis.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • This compound.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of sildenafil using a new intermediate. ResearchGate. [Link]

  • Synthesis of Sildenafil Citrate.
  • Synthesis of Sildenafil Citr

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The Solubility Profile of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Key Synthetic Intermediate

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold remains a cornerstone for the synthesis of a diverse array of biologically active molecules. Among the myriad of functionalized pyrazoles, 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride stands out as a critical intermediate. Its utility in the construction of novel sulfonamides and other derivatives is invaluable. However, the successful application of this reagent is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the reaction kinetics and product purity but also profoundly impacts process safety and scalability.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a mere tabulation of data, this document delves into the underlying physicochemical principles that govern its behavior in various solvent systems. It is designed to empower researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Characteristics: A Molecular Portrait

A foundational understanding of the molecular structure of this compound is paramount to predicting and explaining its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

The molecule can be deconstructed into two key domains:

  • The Pyrazole Core and Isobutyl Group: The 1-isobutyl-3-methyl-pyrazole moiety constitutes the larger, and predominantly nonpolar, part of the molecule. The hydrocarbon nature of the isobutyl group contributes to its lipophilicity.

  • The Sulfonyl Chloride Group: The -SO₂Cl functional group is highly polar and electrophilic. The presence of the electronegative oxygen and chlorine atoms creates a significant dipole moment, rendering this part of the molecule hydrophilic.

This dichotomous nature—a bulky, nonpolar region coupled with a highly polar functional group—is the primary driver of its solubility behavior, which can be aptly described by the principle of "like dissolves like".[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1006453-74-2[2]
Molecular Formula C₈H₁₃ClN₂O₂S[2]
Molecular Weight 236.71 g/mol [2]

Qualitative Solubility Profile: A Practical Assessment

Core Principle: Reactivity with Protic Solvents

A critical consideration for sulfonyl chlorides is their reactivity towards nucleophiles, including water and alcohols.[3][4] This reactivity, known as solvolysis, results in the decomposition of the sulfonyl chloride to the corresponding sulfonic acid or sulfonate ester. Consequently, while the compound may initially appear to dissolve in protic solvents, it is, in fact, undergoing a chemical transformation. This is a crucial distinction for any experimental design.

Predicted Solubility in Common Organic Solvents:

The following table provides a predicted qualitative solubility profile at ambient temperature (20-25°C). These predictions are based on the "like dissolves like" principle and the known properties of sulfonyl chlorides.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly Soluble These solvents possess a significant dipole moment capable of solvating the polar sulfonyl chloride group without the risk of solvolysis. The organic nature of these solvents also accommodates the nonpolar isobutyl-pyrazole portion of the molecule.
Nonpolar Toluene, Hexanes, CyclohexaneSlightly Soluble to Insoluble The high polarity of the sulfonyl chloride group is not effectively solvated by these nonpolar solvents, leading to poor solubility.
Polar Protic Water, Methanol, EthanolReactive/Solvolysis The compound is expected to react with these solvents. While it may appear to dissolve, this is due to a chemical reaction forming the more soluble sulfonic acid or sulfonate ester. Therefore, these are generally unsuitable as inert solvents for this compound.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols outline methodologies for both qualitative and quantitative assessment, with built-in validation steps to ensure data integrity.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G start Start: Select Solvent and Temperature prep_saturated Prepare Saturated Solution: Add excess solute to a known volume of solvent. start->prep_saturated equilibrate Equilibrate: Stir at a constant temperature for a defined period (e.g., 24h). prep_saturated->equilibrate separate Separate Phases: Centrifuge or filter to remove undissolved solid. equilibrate->separate withdraw_aliquot Withdraw Aliquot: Carefully take a known volume of the supernatant. separate->withdraw_aliquot dilute Dilute: Dilute the aliquot to a known volume for analysis. withdraw_aliquot->dilute quantify Quantify: Analyze by a suitable analytical method (e.g., HPLC-UV). dilute->quantify calculate Calculate Solubility: Determine the concentration in the original saturated solution. quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the quantitative determination of solubility.

Quantitative Solubility Determination via the Equilibrium Solubility Method

This protocol provides a step-by-step guide for accurately measuring the solubility of this compound in a chosen aprotic solvent.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

  • This compound (of known purity)

  • Selected anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Analytical balance

  • Vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath and stir the suspension at a consistent rate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For added certainty, the supernatant can be filtered through a syringe filter compatible with the solvent.

  • Dilution:

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Trustworthiness through Self-Validation:

  • Time to Equilibrium: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should plateau, indicating that equilibrium has been achieved.

  • Purity Analysis: The purity of the starting material and the integrity of the compound in the saturated solution should be confirmed by HPLC to ensure no significant degradation has occurred during the experiment.

Solvent Selection for Synthetic Applications: A Logic-Driven Approach

The choice of solvent is a critical parameter in any reaction involving this compound. The following diagram presents a logical workflow for selecting an appropriate solvent for a typical sulfonamide synthesis.

Caption: Logical workflow for solvent selection in sulfonamide synthesis.

Expert Insights on Solvent Selection:

  • Dichloromethane (DCM): Often an excellent first choice due to its high solvating power for a wide range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.

  • Acetonitrile (MeCN): A more polar aprotic solvent that can be beneficial for reactions involving more polar substrates or reagents.

  • Tetrahydrofuran (THF): A good general-purpose aprotic solvent, though care must be taken to use anhydrous THF to avoid hydrolysis of the sulfonyl chloride.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents are typically reserved for reactions with poorly soluble starting materials due to their high boiling points, which can complicate product isolation.

Conclusion: A Foundation for Rational Synthesis

A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for any scientist working with this versatile reagent. By leveraging the principles of molecular polarity and reactivity, researchers can make informed predictions about its behavior in various solvents. When quantitative data is required, the application of a robust experimental protocol, such as the equilibrium solubility method, will yield reliable and reproducible results. Ultimately, a logical, data-driven approach to solvent selection will pave the way for more efficient, scalable, and successful synthetic outcomes.

References

  • King, J. F.; Gill, M. S.; Klassen, D. F. Mechanisms of Reactions of Sulfonyl Compounds with Nucleophiles in Protic Solvents. Pure and Applied Chemistry1996 , 68 (4), 825–830. [Link]

  • Bentley, T. W.; Jones, R. O. Solvolysis of Sulfonyl Chlorides. Part 10. The Use of the Extended Grunwald-Winstein Equation in a Mechanistic Study of the Solvolysis of Benzenesulfonyl Chloride in a Wide Range of Solvents. J. Chem. Soc., Perkin Trans. 21993 , 2351–2357. [Link]

  • Pharmaffiliates. This compound. [Link]

  • ChemSrc. This compound. [Link]

  • Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

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Spectroscopic and Structural Elucidation of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a substituted pyrazole derivative, represents a key building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities. The addition of a sulfonyl chloride moiety at the 4-position provides a reactive handle for the synthesis of a variety of sulfonamides, a class of compounds with a long history of medicinal applications, including antibacterial, anti-inflammatory, and anticancer properties. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering insights for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

Due to the limited availability of experimental spectroscopic data in the public domain for this specific molecule, this guide will utilize predictive models alongside data from closely related analogs to provide a comprehensive analytical overview. This approach allows for a robust structural confirmation and a deeper understanding of its chemical properties.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic signature. The molecule consists of a central 1,3-disubstituted pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms. An isobutyl group is attached to one nitrogen (N1), a methyl group to a carbon (C3), and a sulfonyl chloride group to the adjacent carbon (C4).

Molecular Formula: C₈H₁₃ClN₂O₂S

Molecular Weight: 236.72 g/mol

CAS Number: 1006453-74-2

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorosulfonylation 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 1-isobutyl-3-methyl-1H-pyrazole 1-isobutyl-3-methyl-1H-pyrazole 3-methyl-1H-pyrazole->1-isobutyl-3-methyl-1H-pyrazole Isobutyl halide, Base This compound This compound 1-isobutyl-3-methyl-1H-pyrazole->this compound Chlorosulfonic acid G M [M]⁺˙ m/z 236/238 F1 [M - Cl]⁺ m/z 201 M->F1 - Cl F2 [M - SO₂Cl]⁺ m/z 137 M->F2 - SO₂Cl F3 [M - C₄H₉]⁺ m/z 179/181 M->F3 - C₄H₉ F4 [C₄H₉]⁺ m/z 57 F2->F4

Figure 3. Predicted major fragmentation pathways for this compound.

Interpretation:

  • Loss of Chlorine: A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical to give a sulfonyl cation.

  • Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond can lead to the loss of the entire sulfonyl chloride group as a radical.

  • Loss of the Isobutyl Group: Fragmentation can also occur at the N-alkyl bond, leading to the loss of the isobutyl group.

  • Isobutyl Cation: The formation of the stable isobutyl cation is also a likely fragmentation event.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on predictive modeling and analysis of analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a comprehensive framework for the structural verification of this important synthetic intermediate. Researchers can leverage this information to confirm the identity and purity of their synthesized material, facilitating the development of novel pyrazole-based compounds with potential therapeutic applications. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimental data whenever possible.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. Available from: [Link]

An In-Depth Technical Guide to 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Analogs, and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile scaffold in drug design, often leading to compounds with enhanced potency and improved pharmacokinetic profiles.[3]

This technical guide focuses on 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride , a key intermediate for the synthesis of a diverse range of pyrazole-based compounds. The presence of the highly reactive sulfonyl chloride group at the 4-position of the pyrazole ring provides a gateway for the introduction of various functional groups, enabling the exploration of a broad chemical space for drug discovery and development.[4] This document will provide a comprehensive overview of the synthesis of this core intermediate, detailed protocols for the preparation of its analogs and derivatives, and insights into the structure-activity relationships of related compounds.

Physicochemical Properties of the Core Intermediate

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1006453-74-2[5]
Molecular Formula C₈H₁₃ClN₂O₂S[5]
Molecular Weight 236.72 g/mol [5]
Appearance White to off-white solid (predicted)
Storage 2-8°C, under inert atmosphere[5]

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a two-step process, beginning with the formation of the pyrazole core, followed by chlorosulfonation at the C4 position.

Part 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a reliable method for the preparation of the pyrazole ring system.[6] This typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1-isobutyl-3-methyl-1H-pyrazole, acetylacetone (a 1,3-diketone) is reacted with isobutylhydrazine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutylhydrazine sulfate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Slowly add acetylacetone (1.05 eq) to the stirred solution. If starting from the free base of isobutylhydrazine, the reaction can be performed at room temperature or with gentle heating. If using the sulfate salt, a base such as sodium acetate may be required.

  • Reaction Progression: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 1-isobutyl-3-methyl-1H-pyrazole.

Diagram of the Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole:

G cluster_0 Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole reagent1 Isobutylhydrazine reaction Cyclocondensation (e.g., Ethanol, Reflux) reagent1->reaction reagent2 Acetylacetone reagent2->reaction product 1-Isobutyl-3-methyl-1H-pyrazole reaction->product

Caption: Synthesis of the pyrazole core via cyclocondensation.

Part 2: Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

The introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring is achieved through electrophilic substitution using a strong chlorosulfonating agent, most commonly chlorosulfonic acid.[7] This reaction must be performed with caution due to the highly reactive and corrosive nature of chlorosulfonic acid.

Experimental Protocol:

  • Safety Precautions: This reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorosulfonic acid reacts violently with water.

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., containing a sodium hydroxide solution) is cooled in an ice-salt bath to 0-5 °C.

  • Addition of Reagents: Chlorosulfonic acid (3-5 eq) is added to the flask. 1-Isobutyl-3-methyl-1H-pyrazole (1.0 eq) is then added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for a few hours to ensure complete reaction. The progress can be monitored by taking a small aliquot, quenching it carefully in ice-water, and analyzing the precipitate by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then very carefully and slowly poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Diagram of the Chlorosulfonation Reaction:

G cluster_1 Chlorosulfonation of the Pyrazole Core starting_material 1-Isobutyl-3-methyl-1H-pyrazole reaction Chlorosulfonic Acid (0°C to 80°C) starting_material->reaction product This compound reaction->product

Caption: Introduction of the sulfonyl chloride functionality.

Gateway to Diversity: Synthesis of Analogs and Derivatives

This compound is a versatile intermediate that can be readily converted into a wide range of derivatives by reaction with various nucleophiles.

Sulfonamides

The most common derivatives are sulfonamides, formed by the reaction of the sulfonyl chloride with primary or secondary amines.[8]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude sulfonamide can be purified by column chromatography or recrystallization.

Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters.[9]

Experimental Protocol:

  • Reaction Setup: Dissolve the alcohol (1.0 eq) in a suitable solvent like DCM or pyridine at 0 °C.

  • Addition of Reagents: Add this compound (1.1 eq) portion-wise to the cooled solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Thioesters

Thioesters can be synthesized by reacting the sulfonyl chloride with thiols, often requiring a reducing agent to first generate a thio intermediate.[10] A more direct approach involves the reaction with a thiol in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like THF.

  • Addition of Reagents: Slowly add a solution of this compound (1.0 eq) in THF to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for several hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude thioester by column chromatography.

Reduction to Disulfides

Sulfonyl chlorides can be reduced to the corresponding disulfides using various reducing agents.

Experimental Protocol:

  • Reaction Setup: Suspend a reducing agent such as sodium sulfite or zinc dust in an appropriate solvent system (e.g., water/DCM).

  • Addition of Reagents: Add the this compound to the suspension.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. The disulfide can be purified by column chromatography.

Diagram of Derivative Synthesis from the Core Intermediate:

G cluster_derivatives Diverse Analogs and Derivatives core This compound sulfonamide Sulfonamides core->sulfonamide R¹R²NH, Base sulfonate_ester Sulfonate Esters core->sulfonate_ester R'OH, Base thioester Thioesters core->thioester R'SH, Base disulfide Disulfides core->disulfide Reducing Agent (e.g., Na₂SO₃, Zn)

Caption: Versatility of the core intermediate in synthesizing diverse derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are not extensively published, general trends for pyrazole sulfonamides can provide valuable guidance for drug design.

  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen significantly influences biological activity. Aromatic and heteroaromatic amines often lead to potent compounds. The substitution pattern on these rings can be fine-tuned to optimize potency and selectivity.[4]

  • The Isobutyl Group at N1: The isobutyl group at the N1 position of the pyrazole ring contributes to the lipophilicity of the molecule, which can impact cell permeability and pharmacokinetic properties. Variations in this alkyl chain length and branching can be explored to modulate these properties.

  • The Methyl Group at C3: The methyl group at the C3 position also influences the steric and electronic environment of the molecule. Replacing this group with other small alkyl or functional groups can be a strategy to probe interactions with biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-based compounds with potential applications in drug discovery. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the creation of diverse libraries of sulfonamides, sulfonate esters, thioesters, and other derivatives. The insights from existing SAR studies on related pyrazole sulfonamides provide a rational basis for the design of novel bioactive molecules based on this promising scaffold. This guide provides a solid foundation of protocols and conceptual understanding to empower researchers in their exploration of this important area of medicinal chemistry.

References

  • Sinfoo Biotech. This compound. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent advances in the synthesis of pyrazoles. A review. Organic & Biomolecular Chemistry, 9(21), 7278-7293.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.
  • Gundla, R., et al. (2023).
  • 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. (2023).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). Organic Process Research & Development.
  • 10.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Organic & Biomolecular Chemistry. (2023). The Royal Society of Chemistry.
  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018).
  • Chlorosulfonic Acid - A Vers
  • Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). PubMed.
  • Sulfonyl chloride synthesis by oxid
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2002).
  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (2022).
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023).
  • Sulfon
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Methodological & Application

Application Note & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides using 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The strategic use of substituted pyrazole sulfonyl chlorides as building blocks allows for the creation of complex and novel molecular architectures with significant potential in drug discovery[3]. This document outlines the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, offers expert insights into troubleshooting and optimization, and details critical safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile reagent.

Introduction: The Pyrazole Sulfonamide Scaffold

The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This reaction forms a stable S-N bond, creating the core sulfonamide linkage. While numerous methods exist, the use of sulfonyl chlorides remains a highly effective and widely adopted strategy due to the high reactivity of the sulfonyl chloride group.[5][6]

This compound (CAS No: 1006453-74-2) is a particularly valuable reagent for several reasons[7]:

  • Structural Complexity: The pyrazole ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[8] Its incorporation into a sulfonamide structure provides a three-dimensional architecture that can be optimized for specific binding pockets.

  • Modulation of Physicochemical Properties: The isobutyl and methyl substituents on the pyrazole ring influence the lipophilicity and metabolic stability of the final compound, key parameters in drug design.

  • High Reactivity: The sulfonyl chloride moiety is a potent electrophile, ensuring efficient reaction with a broad range of nucleophilic amines under mild conditions.

This guide will focus on the practical application of this reagent to generate a diverse library of pyrazole-based sulfonamides.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from this compound and an amine proceeds via a nucleophilic substitution pathway at the sulfur center. The mechanism is self-validating and follows a well-established pattern.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting positively charged sulfonamide is deprotonated by a base (e.g., triethylamine, pyridine, or an excess of the reactant amine) to yield the neutral sulfonamide product and the hydrochloride salt of the base. The inclusion of a base is critical to drive the reaction to completion by neutralizing the HCl generated in situ.[5]

Caption: Figure 1: General Mechanism of Sulfonamide Synthesis.

Experimental Protocol: General Procedure

This protocol provides a reliable method for the synthesis of a pyrazole sulfonamide from this compound and a representative primary amine (e.g., Benzylamine). The procedure can be adapted for various primary and secondary amines.

Materials & Equipment:

  • Reagents:

    • This compound

    • Amine (e.g., Benzylamine)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Magnetic stirrer/hotplate

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes any hydrolyzed sulfonic acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure sulfonamide product.

Data Presentation: Stoichiometry and Conditions
ParameterValue/DescriptionRationale
Amine 1.0 mmol (1.0 eq.)Limiting reagent
Sulfonyl Chloride 1.05 mmol (1.05 eq.)A slight excess ensures complete consumption of the amine.
Base (TEA/DIPEA) 1.5 mmol (1.5 eq.)Scavenges the HCl byproduct and drives the reaction forward.
Solvent (DCM) 5 mL (~0.2 M)A common, relatively inert solvent for this transformation.
Temperature 0 °C to Room Temp.Initial cooling controls potential exothermicity.
Reaction Time 12 - 24 hoursTypical duration; should be confirmed by TLC analysis.
Expected Yield 70 - 95%Dependent on the specific amine and purification efficiency.[1][5]

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Reaction Setup - Dissolve Amine (1.0 eq) & Base (1.5 eq) in Anhydrous DCM - Cool to 0 °C B 2. Reagent Addition - Add solution of Pyrazole Sulfonyl Chloride (1.05 eq) dropwise A->B C 3. Reaction - Stir at Room Temperature for 12-24h - Monitor by TLC B->C D 4. Workup - Dilute with DCM - Wash with 1M HCl, sat. NaHCO3, Brine C->D E 5. Isolation - Dry organic layer (Na2SO4) - Filter and concentrate via Rotary Evaporation D->E F 6. Purification - Flash Column Chromatography on Silica Gel E->F G 7. Final Product - Characterize (NMR, MS, etc.) - Assess Purity F->G

Caption: Figure 2: Step-by-Step Experimental Workflow.

Expert Insights: Troubleshooting & Key Considerations

  • Moisture Sensitivity: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. Causality: The S-Cl bond is highly polarized and readily attacked by water. Preventative Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).

  • Low Amine Reactivity: Electron-deficient anilines or sterically hindered amines may react slowly. Causality: Reduced nucleophilicity of the amine nitrogen slows the initial attack on the sulfonyl chloride. Optimization: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), switching to a higher-boiling solvent (e.g., acetonitrile) and gently heating the reaction, or employing microwave irradiation to accelerate the synthesis.[9]

  • Formation of Di-sulfonated Product: When using primary amines (R-NH₂), a potential side product is the di-sulfonated species (R-N(SO₂R')₂). Causality: After the initial sulfonamide forms, the remaining N-H proton is acidic and can be removed by the base, creating an anion that can react with a second molecule of sulfonyl chloride. Preventative Action: Avoid using a large excess of the sulfonyl chloride and base. A stoichiometry of ~1.05 equivalents of sulfonyl chloride is generally sufficient.

  • Purification Challenges: The hydrochloride salt of the base (e.g., triethylammonium chloride) can sometimes co-elute with the product or cause streaking on the TLC/column. Causality: The salt may have some solubility in the organic phase. Optimization: A thorough aqueous workup, particularly the acidic wash, is crucial for removing the bulk of the salt before chromatography. If issues persist, a plug of silica gel filtration before the main column can be effective.

Safety Precautions

All experiments must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • This compound: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water, releasing HCl gas. Handle with extreme care.[10]

  • Triethylamine (TEA) / DIPEA: Flammable liquids and vapors. Corrosive and cause burns. Harmful if inhaled. Have a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle only in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye damage. Respiratory irritant.

Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • De Luca, L., Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation. J. Org. Chem., 73, 3967-3969. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Muthas, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J. Med. Chem., 64(18), 13816–13841. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Maddela, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26335–26346. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (Celecoxib). J. Med. Chem., 40(9), 1347–1365. [Link]

  • Baranczak, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(48), 17351-17355. [Link]

  • Abdel-Aziz, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 12(46), 30045-30062. [Link]

  • A kind of preparation method of P-aminobenzene-sulfonamide compound. (2017).
  • Bassyouni, F. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3594-3611. [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. (2015). UCL Discovery. [Link]

  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (2020).
  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3294–3297. [Link]

  • El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. [Link]

  • Gomaa, H. A. M., et al. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 24(21), 3930. [Link]

  • Stoicescu, C., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 6(1), 18. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrazole Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pyrazole and sulfonamide moieties stand out as "privileged structures." Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for interacting with a multitude of biological targets.[1][2] Similarly, the sulfonamide group is a cornerstone of drug design, valued as a bioisostere for carboxylic acids and for its ability to engage in critical hydrogen bonding interactions.[3] The strategic combination of these two pharmacophores into a single molecular entity, the pyrazole sulfonamide, has yielded compounds with a broad spectrum of therapeutic activities, including anticancer and anti-inflammatory properties.[2][4]

This guide provides a detailed exploration of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride , a key reagent that serves as a powerful electrophilic building block for the synthesis of these valuable pyrazole sulfonamide derivatives. We will delve into its synthesis, its primary application in the formation of sulfonamides, and provide detailed, field-proven protocols designed for researchers in organic synthesis and drug development.

Section 1: Synthesis of the Reagent

The preparation of this compound is a multi-step process that begins with the construction of the substituted pyrazole core, followed by the introduction of the sulfonyl chloride functionality at the C4 position.

Principle of Synthesis

The synthesis hinges on two fundamental transformations:

  • Pyrazole Ring Formation: A classic Knorr-type condensation reaction between a hydrazine derivative (isobutylhydrazine) and a 1,3-dicarbonyl compound to form the heterocyclic core.

  • Electrophilic Sulfonylation: The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the electron-rich C4 position of the pyrazole ring using a potent sulfonating agent.[1]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 equiv) and a suitable protic solvent such as ethanol or methanol.

  • Hydrazine Addition: While stirring, add isobutylhydrazine sulfate (1.0 equiv) and a mild base like sodium acetate (2.0 equiv) to the solution. The base is essential to liberate the free isobutylhydrazine in situ.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 1-isobutyl-3-methyl-1H-pyrazole. Purification can be achieved via vacuum distillation or column chromatography if necessary.

Part B: Sulfonylation of the Pyrazole Core

  • Safety Precaution: This step involves highly corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.[5][6]

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place chlorosulfonic acid (≥ 5.0 equiv) in a suitable inert solvent like chloroform (CHCl₃).[1] Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 1-isobutyl-3-methyl-1H-pyrazole (1.0 equiv) from Part A in chloroform and add it dropwise to the cold chlorosulfonic acid solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: This slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 8-12 hours.[1]

  • Thionyl Chloride Addition: To ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, add thionyl chloride (SOCl₂) (approx. 1.5 equiv) to the reaction mixture and continue stirring at 60 °C for an additional 2 hours.[1]

  • Quenching and Extraction: Carefully and slowly pour the cooled reaction mixture onto crushed ice.

    • Causality Insight: This step quenches the excess chlorosulfonic acid and thionyl chloride. Extreme caution is required as this process is highly exothermic and releases HCl gas.

  • Isolation: Transfer the mixture to a separatory funnel. The product will reside in the organic (chloroform) layer. Separate the layers, and extract the aqueous layer again with chloroform. Combine the organic extracts, wash with cold water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The product, often a pale yellow solid or oil, can be purified by column chromatography on silica gel if required.[1]

G cluster_0 Part A: Pyrazole Synthesis cluster_1 Part B: Sulfonylation Pentanedione Pentane-2,4-dione Pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Pentanedione->Pyrazole EtOH, Reflux Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->Pyrazole Product This compound Pyrazole->Product 1) CHCl3, 0°C to 60°C 2) 60°C Chlorosulfonic Chlorosulfonic Acid (ClSO3H) Chlorosulfonic->Product Thionyl Thionyl Chloride (SOCl2) Thionyl->Product

Caption: Workflow for the synthesis of the title reagent.

Section 2: Core Application - Synthesis of Pyrazole Sulfonamides

The primary utility of this compound is its reaction with primary or secondary amines to form N-substituted sulfonamides. This transformation is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a workhorse reaction in drug discovery.[7][8]

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the stable S-N bond.

  • Deprotonation: The resulting sulfonamide is initially protonated. A base, added to the reaction mixture, neutralizes the generated hydrochloric acid (HCl) and deprotonates the sulfonamide nitrogen (if it was a primary amine) to yield the final product.

  • Causality Insight: The inclusion of a non-nucleophilic base (e.g., triethylamine, DIPEA) is paramount. Without it, the HCl byproduct would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[1][2]

G reagents Pyrazole-SO2Cl + R2NH + Base intermediate [Tetrahedral Intermediate] reagents->intermediate Nucleophilic Attack products Pyrazole-SO2-NR2 + Base·HCl intermediate->products Elimination of Cl-

Caption: Simplified mechanism for sulfonamide formation.

Detailed Laboratory Protocol: General Procedure

This protocol provides a reliable method for coupling this compound with a diverse range of amines.

  • Reagents and Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the desired primary or secondary amine (1.05 equiv). Dissolve it in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[1][2][4] Use approximately 10 volumes of solvent relative to the sulfonyl chloride (e.g., 10 mL of solvent for 1 g of sulfonyl chloride).

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (1.5 equiv) or triethylamine (TEA) (2.0 equiv), to the stirred amine solution at room temperature (25–30 °C).[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equiv) in the same anhydrous solvent. Add this solution dropwise to the amine/base mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by TLC or LC-MS by observing the consumption of the limiting sulfonyl chloride reagent.[1]

  • Aqueous Work-up: Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes to quench the reaction and dissolve the amine hydrochloride salt.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrazole sulfonamide.[1]

Scope and Impact in Drug Development

The true power of this reagent lies in its versatility. A wide array of amines can be successfully employed, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[4]

Amine ClassSuitability & Rationale
Primary Aliphatic Amines Highly reactive due to their strong nucleophilicity and minimal steric hindrance.
Secondary Aliphatic Amines Generally good substrates, though bulkier amines may require longer reaction times or gentle heating.
Anilines (Aromatic Amines) Less nucleophilic than aliphatic amines. Electron-rich anilines react well, while electron-deficient anilines may require more forcing conditions.[9]
Heterocyclic Amines Excellent substrates, widely used in medicinal chemistry to introduce specific pharmacophoric features.[8]
Amino Acid Esters Readily react to form peptidomimetic structures, where the sulfonamide bond replaces a traditional amide linkage.[3]

This modularity allows chemists to systematically vary the "R" group on the sulfonamide nitrogen, fine-tuning properties such as potency, selectivity, solubility, and metabolic stability of a potential drug candidate.

Section 3: Safety and Handling

This compound is a reactive chemical intermediate and must be handled with care.

  • Corrosivity: It is corrosive and causes severe skin burns and eye damage.[5][10]

  • Moisture Sensitivity: The compound reacts with water, potentially violently, to release corrosive and toxic hydrogen chloride gas.[6][11] All glassware must be dry, and reactions should be conducted under an inert atmosphere.

  • Toxicity: It is harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

This compound is more than just a chemical; it is a key enabler in the synthesis of complex and biologically relevant molecules. Its straightforward preparation and robust reactivity with amines make it an indispensable tool for organic and medicinal chemists. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile building block in their pursuit of novel therapeutics and functional organic materials.

References

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • El-Malah, A. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Available at: [Link]

  • Capriati, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
  • Wang, F., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.

Sources

Application Notes & Protocols: Strategic Synthesis and Utilization of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and application of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in contemporary drug discovery. Pyrazole sulfonamides are prominent structural motifs in a multitude of pharmaceutically active compounds, valued for their diverse biological activities.[1][2] This guide details a robust, two-stage synthetic pathway commencing with the synthesis of the 1-isobutyl-3-methyl-1H-pyrazole precursor, followed by its direct chlorosulfonation. We elucidate the causality behind critical reaction parameters and offer detailed, step-by-step protocols for both the synthesis of the title compound and its subsequent conversion into sulfonamides. Safety protocols, particularly for the handling of chlorosulfonic acid, are emphasized to ensure self-validating and safe laboratory execution.

Introduction: The Pyrazole Sulfonamide Scaffold in Medicinal Chemistry

The pyrazole nucleus, first described by Ludwig Knorr in 1883, is a five-membered heterocycle that has become a privileged scaffold in medicinal chemistry.[1][3] Its metabolic stability and versatile substitution patterns have led to its incorporation into numerous FDA-approved drugs for a wide range of diseases.[2][4] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide pharmacophore gives rise to compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

This compound (CAS 1006453-74-2) is a valuable building block for accessing novel pyrazole-4-sulfonamides.[8] The isobutyl group at the N1 position and the methyl group at the C3 position provide specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the final sulfonamide derivatives. This guide provides the necessary protocols to synthesize this intermediate and utilize it effectively in research and development settings.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-part strategy. First, the core heterocyclic precursor is constructed. Second, the sulfonyl chloride functionality is installed at the C4 position, which is electronically activated for electrophilic substitution.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Functionalization A Pentane-2,4-dione + Hydrazine Hydrate B 3-Methyl-1H-pyrazole A->B Knorr Cyclization C 1-Isobutyl-3-methyl-1H-pyrazole B->C N-Alkylation D This compound C->D Chlorosulfonation E Amine Coupling D->E Sulfonamide Formation F Target Pyrazole Sulfonamide E->F G cluster_mech Chlorosulfonation Mechanism start 1-Isobutyl-3-methyl-1H-pyrazole intermediate Wheland Intermediate (Sigma Complex) start->intermediate Electrophilic Attack at C4 reagent Chlorosulfonic Acid (ClSO3H) reagent->intermediate product This compound intermediate->product Deprotonation

Sources

Protocol for using 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Modern Synthesis

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone heterocyclic motif, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1][2][3] When functionalized as a sulfonamide, this scaffold gains access to a privileged region of chemical space, with derivatives demonstrating potent anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][4][5][6] this compound emerges as a highly valuable and versatile building block for accessing this chemical space. Its specific substitution pattern—an isobutyl group at the N1 position and a methyl group at C3—provides a balance of lipophilicity and metabolic stability, making it an attractive starting point for drug discovery programs.

This guide provides a comprehensive overview of this compound, detailing its properties, core synthetic applications, and field-proven protocols for its use. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this key intermediate in their synthetic campaigns.

Core Characteristics of the Building Block

Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a reactive intermediate designed for electrophilic substitution at the sulfonyl group.

PropertyValueSource
CAS Number 1006453-74-2[7]
Molecular Formula C₈H₁₃ClN₂O₂S[7]
Molecular Weight 236.71 g/mol [7]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Primary Reactivity ElectrophileGeneral Chemical Principle
Storage 2-8°C, under inert atmosphere, away from moisture[7][8]

Causality Behind Storage Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[9] The presence of atmospheric moisture can lead to the slow decomposition of the material into the corresponding sulfonic acid, rendering it inactive for subsequent nucleophilic substitution reactions. Therefore, storage in a dry, cool, and inert environment is paramount to maintaining its reactivity and ensuring reproducibility in experimental outcomes.

General Synthetic Pathway for Pyrazole-4-Sulfonyl Chlorides

The synthesis of N-alkyl-pyrazole-4-sulfonyl chlorides is a well-established process in organic chemistry, typically proceeding through a multi-step sequence. This foundational knowledge is crucial for researchers who may need to synthesize custom-substituted analogs. The general workflow is depicted below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Chlorosulfonylation A Diketone + Hydrazine Derivative B Substituted Pyrazole A->B Cyclocondensation C Substituted Pyrazole D N-Alkylated Pyrazole (e.g., 1-Isobutyl-3-methyl-1H-pyrazole) C->D Base, Alkyl Halide (e.g., Isobutyl bromide) E N-Alkylated Pyrazole F Pyrazole-4-sulfonyl chloride (Final Product) E->F Chlorosulfonic Acid (ClSO₃H) Thionyl Chloride (SOCl₂)

Caption: General workflow for the synthesis of N-alkyl-pyrazole-4-sulfonyl chlorides.

The key transformation is the chlorosulfonylation at the C4 position of the pyrazole ring, a regioselective electrophilic substitution reaction.[1][10] This reaction is typically performed using an excess of chlorosulfonic acid, often with thionyl chloride added to facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[1]

Core Application I: Synthesis of Pyrazole Sulfonamides

The most prominent application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.[4][10][11]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. An organic or inorganic base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G reagents 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride + Primary/Secondary Amine (R¹R²NH) product Pyrazole Sulfonamide HCl reagents->product:f0 Nucleophilic Substitution base Base (e.g., Triethylamine) product:f1->base Neutralization

Caption: Reaction scheme for the synthesis of pyrazole sulfonamides.

Detailed Protocol: Synthesis of N-Aryl/Alkyl-1-isobutyl-3-methyl-1H-pyrazole-4-sulfonamides

Objective: To provide a robust, general procedure for coupling this compound with a representative amine.

Materials & Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 - 1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)[1][4]

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septa and needles for inert atmosphere operations

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the amine solution. Cool the flask to 0 °C using an ice bath. Rationale: This initial cooling helps to manage any exothermicity from the subsequent addition of the reactive sulfonyl chloride.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.[1][4]

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Carefully add deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove any remaining acidic species).

    • Deionized water.

    • Brine (to aid in the separation of the layers and remove bulk water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.[1][10]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Application II: Synthesis of Pyrazole Sulfonate Esters

A second key application is the formation of sulfonate esters through the reaction with alcohols or phenols. Sulfonate esters are not only stable final products but are also valuable synthetic intermediates, for example, as leaving groups in substitution reactions.[12][13]

Mechanistic Rationale: Similar to sulfonamide formation, this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur center, followed by the elimination of chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the generated HCl.[12][13]

G reagents 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride + Alcohol/Phenol (R-OH) product Pyrazole Sulfonate Ester HCl reagents->product:f0 Nucleophilic Substitution base Base (e.g., Pyridine) product:f1->base Neutralization

Caption: Reaction scheme for the synthesis of pyrazole sulfonate esters.

Detailed Protocol: Synthesis of Aryl/Alkyl 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonates

Objective: To provide a reliable procedure for the synthesis of sulfonate esters from the title building block and a representative alcohol or phenol.

Materials & Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Desired alcohol or phenol (1.1 eq)

    • Anhydrous Pyridine or a mixture of DCM and Triethylamine (1.5 eq)

    • 1 M Hydrochloric Acid (HCl) solution

    • Deionized Water, Saturated NaHCO₃, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: As listed for the sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: If using DCM, add triethylamine (1.5 eq). Slowly add a solution of this compound (1.0 eq) in a small volume of DCM to the cooled mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup - Quenching and Extraction: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • 1 M HCl solution (to remove pyridine/TEA). Repeat if necessary.

    • Saturated NaHCO₃ solution.

    • Brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure sulfonate ester.

  • Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficiently reactive nucleophile (amine/alcohol).2. Deactivated sulfonyl chloride due to hydrolysis.3. Steric hindrance.1. Increase reaction temperature or switch to a more polar aprotic solvent (e.g., DMF).2. Use freshly opened or properly stored sulfonyl chloride.3. Increase reaction time and/or temperature.
Multiple spots on TLC / Low yield 1. Formation of side products (e.g., double sulfonylation of primary amine).2. Decomposition of starting material or product.1. Use a slight excess of the amine (1.1 eq) and add the sulfonyl chloride slowly at 0°C.2. Avoid excessive heating. Ensure workup is performed promptly after reaction completion.
Difficulty in Purification 1. Product co-elutes with starting material or impurities.2. Product is highly polar and streaks on silica gel.1. Adjust the solvent system for column chromatography; try different solvent systems (e.g., DCM/Methanol).2. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to suppress tailing.

Safety and Handling

As a reactive sulfonyl chloride, this compound must be handled with appropriate care in a well-ventilated fume hood.

  • Corrosivity: Causes severe skin burns and eye damage.[9][14][15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reactivity with Water: Reacts with water, potentially violently, to release corrosive HCl gas.[8][9] Ensure all glassware is dry and use anhydrous solvents. Avoid exposure to moist air.

  • Toxicity: Harmful if swallowed or inhaled.[14] Avoid creating and breathing dust.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Capriati, T., Cilibrizzi, A., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Klunder, J. M., & Sharpless, K. B. (1983). Convenient synthesis of sulfinate esters from sulfonyl chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Cooper, J. T., & Wiemer, D. F. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]

  • European Journal of Chemistry. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved from [Link]

  • White, A. W. (2010). The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Hussain, T., Ullah, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Available at: [Link]

  • Google Patents. (2006). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Nitroolefins. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Dana Bioscience. (n.d.). 4-Chloro-1-isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

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Applications of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives, designed for researchers, scientists, and professionals in the field of drug development. This guide will delve into the synthesis, mechanisms of action, and practical applications of this versatile chemical scaffold, with a focus on its utility in generating potent bioactive molecules.

Introduction: The Pyrazole Sulfonamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] When functionalized with a sulfonyl chloride group at the 4-position, the resulting pyrazole-4-sulfonyl chloride becomes a highly reactive intermediate for the synthesis of a diverse library of sulfonamide derivatives. The sulfonamide group itself is a well-established pharmacophore, contributing to the biological activity of many antibacterial, anti-inflammatory, and anticancer drugs.[1][2]

The specific focus of this guide, this compound (CAS No: 1006453-74-2), offers a unique combination of substituents that can be strategically exploited in drug design. The isobutyl group at the N1 position and the methyl group at the C3 position influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Core Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas. The primary applications lie in the development of anti-inflammatory agents, particularly as inhibitors of phosphodiesterase 4 (PDE4), and as novel anticancer therapeutics.

Phosphodiesterase 4 (PDE4) Inhibition for Inflammatory Diseases

Mechanism of Action:

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Elevated cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, lead to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes. Therefore, inhibiting PDE4 increases intracellular cAMP concentrations, resulting in a potent anti-inflammatory effect.[3]

Derivatives of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonamide have been investigated as selective PDE4 inhibitors. The pyrazole core, along with the specific N1-isobutyl and C3-methyl substitutions, contributes to the binding affinity and selectivity for the PDE4 enzyme.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition cluster_extracellular Extracellular cluster_cell Immune Cell Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammatory Mediators TNF-α, ILs, etc. PKA->Inflammatory Mediators inhibits production of Anti-inflammatory Response Anti-inflammatory Response PKA->Anti-inflammatory Response promotes Pyrazole_Sulfonamide 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonamide Derivative Pyrazole_Sulfonamide->PDE4 inhibits

Caption: PDE4 inhibition by a pyrazole sulfonamide derivative.

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective PDE4 inhibitors from the this compound scaffold relies on systematic modifications and evaluation of the resulting sulfonamide derivatives. Key SAR points include:

  • N1-Isobutyl Group: The isobutyl group provides a degree of lipophilicity that can enhance cell permeability and oral bioavailability. Its branched nature can also influence binding within the hydrophobic pockets of the PDE4 active site.

  • C3-Methyl Group: The methyl group at the C3 position can contribute to steric interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.

  • Sulfonamide Moiety: The sulfonamide linker allows for the introduction of a wide variety of substituents (R-groups). The nature of the R-group is critical for modulating potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic R-groups have been shown to form favorable interactions with amino acid residues in the PDE4 active site.

Quantitative Data for Pyrazole-based PDE4 Inhibitors:

While specific data for derivatives of this compound is proprietary or dispersed in patent literature, the following table presents representative data for analogous pyrazole-based PDE4 inhibitors to illustrate the potency that can be achieved.

Compound ClassTargetIC50 (nM)Reference
Pyrazolopyridine CarboxamidesPDE4B<1[4]
RoflumilastPDE4B0.84[3]
RoflumilastPDE4D0.68[3]
LASSBio-1632PDE4A500[3]
LASSBio-1632PDE4D700[3]
Anticancer Applications

Mechanism of Action:

Pyrazole sulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including:

  • Enzyme Inhibition: Targeting kinases and other enzymes crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the cell division cycle, thereby preventing tumor growth.

The specific mechanism of action for derivatives of this compound will depend on the nature of the substituent introduced via the sulfonamide linkage.

Experimental Data for Pyrazole Sulfonamide Anticancer Activity:

The following table summarizes the in vitro antiproliferative activity of some pyrazole-4-sulfonamide derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideU937 (Human leukemia)>100[1]
Pyrazole-thiazole hybridMCF-7 (Breast cancer)11.17[5]
1-Aryl-3-(4-methylsulfonylphenyl) pyrazole derivativeMCF-7 (Breast cancer)6.77-18.41[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent conversion into sulfonamide derivatives, as well as a general protocol for in vitro screening of these derivatives as PDE4 inhibitors.

Workflow for Synthesis and Screening

workflow cluster_synthesis Synthesis cluster_screening Biological Screening A Step 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole B Step 2: Sulfonylation to yield This compound A->B C Step 3: Synthesis of Sulfonamide Derivatives B->C D In Vitro PDE4 Inhibition Assay C->D E Data Analysis (IC50 determination) D->E

Caption: General workflow for the synthesis and screening of pyrazole sulfonamide derivatives.

Protocol 1: Synthesis of this compound

This is a two-step process involving the synthesis of the pyrazole precursor followed by its sulfonylation.

Step 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

  • Rationale: This step involves a cyclocondensation reaction between a hydrazine derivative (isobutylhydrazine) and a 1,3-dicarbonyl compound (acetylacetone). The reaction is typically acid-catalyzed and proceeds via a pyrazoline intermediate which then aromatizes to the pyrazole.

  • Materials:

    • Isobutylhydrazine sulfate

    • Acetylacetone (2,4-pentanedione)

    • Sodium hydroxide

    • Ethanol

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • In a round-bottom flask, dissolve isobutylhydrazine sulfate (1 equivalent) in water.

    • Slowly add a solution of sodium hydroxide (2 equivalents) in water, keeping the temperature below 10 °C with an ice bath.

    • To this solution, add acetylacetone (1 equivalent) dropwise with vigorous stirring.

    • Add ethanol to the reaction mixture and reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain crude 1-Isobutyl-3-methyl-1H-pyrazole.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Sulfonylation of 1-Isobutyl-3-methyl-1H-pyrazole

  • Rationale: This step introduces the sulfonyl chloride group at the C4 position of the pyrazole ring using a strong sulfonating agent like chlorosulfonic acid. The addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the yield.[1]

  • Materials:

    • 1-Isobutyl-3-methyl-1H-pyrazole

    • Chlorosulfonic acid

    • Thionyl chloride

    • Chloroform

    • Ice

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add chloroform.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add chlorosulfonic acid (5-6 equivalents) to the stirred chloroform.

    • In a separate flask, dissolve 1-Isobutyl-3-methyl-1H-pyrazole (1 equivalent) in chloroform.

    • Add the pyrazole solution dropwise to the chlorosulfonic acid mixture at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, add thionyl chloride (1.5-2 equivalents) dropwise at 60 °C and continue stirring for an additional 2 hours.[1]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield crude this compound. The product is often used in the next step without further purification.

Protocol 2: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonamide Derivatives
  • Rationale: This is a nucleophilic substitution reaction where a primary or secondary amine displaces the chloride from the sulfonyl chloride group to form a stable sulfonamide bond. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2 equivalents)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the desired amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in DCM in a round-bottom flask.

    • In a separate flask, dissolve this compound (1 equivalent) in DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude sulfonamide derivative by column chromatography on silica gel or by recrystallization.

Protocol 3: In Vitro PDE4 Inhibition Assay
  • Rationale: This protocol describes a common method to determine the inhibitory potency (IC50) of the synthesized sulfonamide derivatives against the PDE4 enzyme. The assay measures the amount of cAMP remaining after incubation with the enzyme and the test compound.

  • Materials:

    • Recombinant human PDE4 enzyme

    • Synthesized pyrazole sulfonamide derivatives (test compounds)

    • Roflumilast (positive control)

    • cAMP (substrate)

    • 5'-Nucleotidase

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • Malachite green reagent

    • 96-well microplate

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (Roflumilast) in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound/control at various concentrations, and the PDE4 enzyme.

    • Initiate the reaction by adding cAMP.

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

    • Stop the PDE4 reaction by adding a stop solution (e.g., containing EDTA).

    • Add 5'-Nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate (Pi).

    • Incubate the plate at 37 °C for a further period (e.g., 20 minutes).

    • Add the malachite green reagent, which forms a colored complex with the inorganic phosphate.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

    • The amount of phosphate produced is inversely proportional to the PDE4 inhibitory activity of the compound.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential as anti-inflammatory agents, particularly as PDE4 inhibitors, and as anticancer agents. The synthetic protocols provided in this guide offer a practical framework for researchers to explore the chemical space around this scaffold and to develop new therapeutic candidates. The structure-activity relationship insights highlight the importance of systematic modifications to optimize the pharmacological properties of these derivatives. Further research into the specific biological targets and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs for a range of diseases.

References

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  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26187–26203. [Link]

  • Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1301, 137351. [Link]

  • Bayer. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Dow Agrosciences LLC. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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  • Wang, Z., et al. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Advanced Materials Research, 781-784, 532-535. [Link]

  • Yüksek, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 18(6), 548-560. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246–2261. [Link]

  • Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877–5881. [Link]

  • Davies, J., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science, 12(30), 10246–10252. [Link]

  • Syngenta Participations AG. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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  • Yang, S., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(12), 3123. [Link]

  • Gümüş, M. H., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, and In Silico Studies. Chemistry & Biodiversity, 21(1), e202301323. [Link]

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  • Gomaa, H. A. M., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 128, 106093. [Link]

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Application Notes & Protocols: The Strategic Use of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block in the synthesis of novel therapeutic agents. This document provides in-depth protocols, mechanistic insights, and a discussion of the broad pharmacological applications of its derivatives.

Introduction: The Pyrazole Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] This structural unit is a cornerstone in medicinal chemistry, featured in numerous commercially available drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[2][3][4] When coupled with a sulfonamide functional group (-SO₂NH₂), the resulting pyrazole sulfonamide scaffold exhibits a remarkable spectrum of pharmacological activities.[1][2] Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, cyclooxygenases, and kinases, by mimicking the transition state of enzymatic reactions.[5][6]

The subject of this guide, this compound (CAS No: 1006453-74-2), is a key intermediate that allows for the facile introduction of the pyrazole sulfonamide pharmacophore into a diverse range of molecular architectures.[7] The isobutyl and methyl substitutions on the pyrazole ring provide a balance of lipophilicity and structural rigidity, which can be fine-tuned in subsequent derivatization steps to optimize drug-like properties.

Chemical Properties and Reactivity

This compound is a reactive electrophile, with the sulfonyl chloride moiety being susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesizing a library of sulfonamide derivatives by reacting it with various primary and secondary amines.

PropertyValueSource
CAS Number 1006453-74-2[7]
Molecular Formula C₈H₁₃ClN₂O₂S[7]
Molecular Weight 236.71 g/mol [7]
Appearance Typically a solidGeneral Knowledge

Synthesis of this compound

The synthesis of pyrazole-4-sulfonyl chlorides generally involves a two-step process starting from a corresponding pyrazole. The following is a generalized protocol based on established literature procedures.[1]

Workflow for the Synthesis of Pyrazole-4-sulfonyl chloride

synthesis_workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation diketone β-Diketone (e.g., Acetylacetone) pyrazole 1-Isobutyl-3-methyl-1H-pyrazole diketone->pyrazole Condensation hydrazine Isobutylhydrazine hydrazine->pyrazole sulfonyl_chloride This compound pyrazole->sulfonyl_chloride Electrophilic Substitution chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride

Caption: General synthetic workflow for pyrazole-4-sulfonyl chlorides.

Protocol 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

Rationale: This step involves the condensation of a β-diketone with a substituted hydrazine to form the pyrazole ring. The reaction is typically straightforward and high-yielding.

Materials:

  • Acetylacetone

  • Isobutylhydrazine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve acetylacetone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add isobutylhydrazine to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure 1-Isobutyl-3-methyl-1H-pyrazole.

Protocol 2: Sulfonylation to Yield this compound

Rationale: This step introduces the sulfonyl chloride group at the C4 position of the pyrazole ring via electrophilic substitution using chlorosulfonic acid.[1] The use of an excess of chlorosulfonic acid drives the reaction to completion.

Materials:

  • 1-Isobutyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Chloroform (or other suitable inert solvent)

  • Thionyl chloride (optional, to improve yield)[1]

  • Ice bath

  • Dripping funnel

  • Round-bottom flask

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask containing chloroform, cooled in an ice bath.

  • Slowly add 1-Isobutyl-3-methyl-1H-pyrazole to the stirred solution of chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C for several hours.[1]

  • Monitor the reaction by TLC.

  • (Optional) Add thionyl chloride to the reaction mixture and continue heating to convert any sulfonic acid byproduct to the desired sulfonyl chloride.[1]

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Sulfonamides

The primary utility of this compound is as a precursor for a diverse library of N-substituted pyrazole sulfonamides.

General Workflow for Sulfonamide Synthesis

sulfonamide_synthesis sulfonyl_chloride 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride sulfonamide N-substituted Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->sulfonamide base Base (e.g., Triethylamine, Pyridine) base->sulfonamide HCl Scavenger

Caption: General reaction scheme for the synthesis of N-substituted pyrazole sulfonamides.

Protocol 3: General Procedure for the Synthesis of N-Substituted Pyrazole Sulfonamides

Rationale: This protocol describes the reaction of the sulfonyl chloride with an amine in the presence of a base to form the sulfonamide linkage. The base is crucial for neutralizing the HCl generated during the reaction.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrazole sulfonamide.[1][2]

Therapeutic Applications and Biological Targets

Derivatives of pyrazole sulfonamides have been investigated for a wide array of therapeutic applications. The specific substitutions on the sulfonamide nitrogen and the pyrazole ring dictate the biological target and pharmacological effect.

A. Anticancer Activity

Pyrazole sulfonamides have demonstrated significant antiproliferative activity against various cancer cell lines.[1][8] The mechanism often involves the inhibition of key signaling pathways involved in cell growth and proliferation.

Potential Targets:

  • Kinases (e.g., BTK, AKT-mTOR)[9]

  • Carbonic Anhydrases (e.g., CA IX and XII, which are overexpressed in hypoxic tumors)[6]

Example Signaling Pathway:

cancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Growth Factor Receptor akt AKT receptor->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes pyrazole_sulfonamide Pyrazole Sulfonamide Derivative pyrazole_sulfonamide->akt Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by pyrazole sulfonamide derivatives.

B. Anti-inflammatory Activity

Inflammation is a complex biological response, and several enzymes are key mediators. Pyrazole sulfonamides have been designed as potent anti-inflammatory agents.

Potential Targets:

  • Cyclooxygenase-2 (COX-2)[5]

  • 5-Lipoxygenase (5-LOX)[5]

  • N-Acylethanolamine-hydrolyzing acid amidase (NAAA)[10]

Derivatives of this compound can be explored as dual inhibitors of COX-2 and 5-LOX, potentially offering a safer alternative to traditional NSAIDs by reducing gastrointestinal side effects.[5]

C. Other Therapeutic Areas

The versatility of the pyrazole sulfonamide scaffold extends to other therapeutic areas:

  • Antimicrobial and Antitubercular Agents: By targeting essential microbial enzymes.[11][12]

  • Herbicides: Through inhibition of plant-specific enzymes like acetohydroxy acid synthase (AHAS).[13]

  • Neurological Disorders: By modulating enzymes such as carbonic anhydrases involved in brain pH regulation.[14]

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and predictable reactivity allow for the creation of large and diverse libraries of pyrazole sulfonamide derivatives. The proven track record of this scaffold against a multitude of biological targets underscores its importance in the development of novel therapeutics for a wide range of diseases. Researchers are encouraged to leverage the protocols and insights provided in this guide to explore the full potential of this privileged chemical motif.

References

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • El-Hazek, R.M.M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Patel, H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Abdellatif, K.R.A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Guzel, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Raju, B., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]

  • Sawant, S.D., et al. (2023). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sacco, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Acar, Ç., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Chemistry & Biodiversity. Available at: [Link]

  • Deng, X., & Mani, N.S. (2010). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. Organic Syntheses. Available at: [Link]

  • Woźniak, M., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences. Available at: [Link]

  • MySkinRecipes. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]

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Application Notes and Protocols for the Catalytic Applications of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the prospective catalytic applications of metal complexes derived from 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole derivatives are a cornerstone of coordination chemistry and have demonstrated immense utility as ligands in homogeneous catalysis.[1] Their tunable steric and electronic properties allow for the fine-tuning of a metal center's catalytic activity. This guide outlines the synthesis of the title compound, its subsequent complexation with palladium, and proposes detailed protocols for its application in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. While the catalytic activity of this specific ligand-complex system is an area of novel research, the protocols herein are grounded in well-established principles and adapted from proven methodologies for analogous pyrazole-based catalytic systems.

Part 1: Synthesis of Ligand Precursor and Sulfonyl Chloride

The journey to a novel catalyst begins with the synthesis of its ligand. This section details a robust, two-step synthesis of this compound.

Rationale for Ligand Design

The choice of the 1-isobutyl and 3-methyl groups on the pyrazole ring is deliberate. The isobutyl group provides steric bulk, which can influence the coordination sphere of the metal center and potentially enhance catalyst stability and selectivity. The methyl group subtly alters the electronic properties of the pyrazole ring. The 4-sulfonyl chloride moiety serves as a strong electron-withdrawing group and the primary coordination site for the metal, modulating the overall electronic nature of the resulting complex.

Synthetic Workflow Overview

The synthesis is proposed as a two-stage process: first, the N-alkylation of 3-methylpyrazole, followed by electrophilic chlorosulfonylation at the C4 position, which is activated for such substitutions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorosulfonylation A 3-Methylpyrazole E 1-Isobutyl-3-methyl-1H-pyrazole A->E Reflux B 1-Bromo-2-methylpropane B->E Reflux C Base (e.g., NaOH) C->E Reflux D Phase Transfer Catalyst (e.g., TBAB) D->E Reflux F Chlorosulfonic Acid (ClSO3H) G This compound E->G Intermediate Product F->G 0 °C to 60 °C

Caption: Proposed synthetic workflow for the target ligand.

Protocol 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

This protocol is adapted from established methods for the N-alkylation of pyrazoles.[2]

Materials:

  • 3-Methylpyrazole

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Sodium hydroxide (NaOH), 40% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Methylcyclohexane

  • Magnesium sulfate (anhydrous)

  • Brine (saturated NaCl solution)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-methylpyrazole (1.0 eq), methylcyclohexane (2 mL per gram of pyrazole), 1-bromo-2-methylpropane (1.1 eq), and TBAB (0.01 eq).

  • With vigorous stirring, add 40% aqueous NaOH (2.0 eq).

  • Heat the mixture to reflux (oil bath temperature of ~110°C) and maintain for 5-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. Transfer to a separatory funnel.

  • Separate the organic phase. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, 1-isobutyl-3-methyl-1H-pyrazole. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol is a general method for the sulfonylation of pyrazoles.[3]

Materials:

  • 1-Isobutyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Ice

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

Procedure:

  • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-neck flask under a nitrogen atmosphere, add chloroform (7 mL per gram of chlorosulfonic acid). Cool the flask to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq) to the stirred chloroform.

  • Prepare a solution of 1-isobutyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform (3 mL per gram of pyrazole).

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0°C.

  • After the addition is complete, slowly raise the temperature to 60°C and stir for 10 hours.

  • Add thionyl chloride (1.3 eq) dropwise at 60°C and continue stirring for an additional 2 hours.

  • Cool the reaction mixture to 0-10°C and carefully pour it into a beaker containing a mixture of crushed ice and DCM.

  • Transfer the mixture to a separatory funnel, separate the lower organic layer, and dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.

Part 2: Synthesis of Palladium(II) Catalytic Complexes

With the ligand in hand, the next step is to synthesize the active catalyst. Palladium(II) complexes are common and effective pre-catalysts for a wide range of cross-coupling reactions.

Rationale for Complex Design

We propose the synthesis of a dichlorido-bis(ligand)palladium(II) complex, [PdCl₂(L)₂]. This square planar complex is a stable pre-catalyst that, under reaction conditions, is reduced in situ to the active Pd(0) species. The two pyrazole ligands stabilize the metal center, and their steric and electronic properties are key to the catalyst's performance.

Protocol 3: Synthesis of Dichlorido-bis(this compound)palladium(II)

This protocol is adapted from general procedures for the synthesis of palladium(II) complexes with pyrazole ligands.[4][5]

Materials:

  • This compound (Ligand, L)

  • Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂]

  • Methanol (CH₃OH), anhydrous

  • Magnetic stirrer and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous methanol (200 mL per mmol of Pd salt) to form a deep orange solution.

  • In a separate flask, dissolve the ligand (2.1 eq) in anhydrous methanol (50 mL per mmol of ligand).

  • Add the ligand solution dropwise to the stirred palladium salt solution at room temperature.

  • A color change and/or precipitation of a solid is expected. Stir the reaction mixture for 2-4 hours at room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the solid complex.

  • The resulting complex, [PdCl₂(L)₂], should be characterized by spectroscopic methods (NMR, IR) and elemental analysis.

Part 3: Proposed Catalytic Applications

The synthesized [PdCl₂(L)₂] complex is a promising candidate for catalyzing C-C bond formation. We propose its use in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of medicinal chemistry for the synthesis of biaryl compounds. The pyrazole ligand is expected to stabilize the palladium catalyst, potentially leading to high efficiency and tolerance of diverse functional groups.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X L₂ OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' L₂ TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is a representative procedure synthesized from common methods.[6][7]

Materials:

  • [PdCl₂(L)₂] complex (Pre-catalyst)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1)

  • Reaction vessel (e.g., Schlenk tube)

Reaction Setup & Conditions:

ParameterRecommended ValueRationale
Pre-catalyst Loading0.5 - 2.0 mol%Lower loadings are desirable for efficiency; may need optimization for challenging substrates.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive chlorides.
SolventDioxane/H₂O, Toluene/H₂O, DMFThe aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature80 - 110 °CSufficient thermal energy is needed for oxidative addition and reductive elimination.
Reaction Time4 - 24 hoursMonitored by TLC or GC-MS until consumption of the limiting reagent.

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the [PdCl₂(L)₂] pre-catalyst (e.g., 0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., 5 mL of Dioxane/H₂O 10:1).

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time, monitoring its progress.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck-Mizoroki Cross-Coupling

The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The choice of ligand is critical for controlling selectivity and preventing side reactions.[8][9]

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X L₂ OA->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene Coord_Complex [Ar-Pd(II)-X(alkene)] L₂ Coord->Coord_Complex Insert Migratory Insertion Coord_Complex->Insert Insert_Complex R-Pd(II)-X L₂ Insert->Insert_Complex Elim β-Hydride Elimination Insert_Complex->Elim Product Substituted Alkene Elim->Product HPdX H-Pd(II)-X L₂ Elim->HPdX Base_Regen Base HPdX->Pd0 Base

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

This protocol is based on standard procedures employing palladium catalysts.[10][11]

Materials:

  • [PdCl₂(L)₂] complex (Pre-catalyst)

  • Aryl halide (e.g., iodobenzene, 1.0 eq)

  • Alkene (e.g., styrene or butyl acrylate, 1.5 eq)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Reaction vessel (e.g., sealed tube)

Reaction Setup & Conditions:

ParameterRecommended ValueRationale
Pre-catalyst Loading1.0 - 3.0 mol%Heck reactions can sometimes require higher catalyst loadings than Suzuki couplings.
BaseEt₃N, Diisopropylethylamine (DIPEA), K₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step.
SolventDMF, NMP, AcetonitrilePolar aprotic solvents are typically used to facilitate the reaction.
Temperature100 - 140 °CHigher temperatures are often necessary to drive the catalytic cycle, especially for less reactive halides.
Reaction Time12 - 48 hoursReaction progress should be monitored by TLC or GC-MS.

Procedure:

  • In a sealable reaction tube, add the aryl halide (1.0 mmol) and the [PdCl₂(L)₂] pre-catalyst (e.g., 0.02 mmol, 2 mol%).

  • Add the solvent (e.g., 4 mL of DMF).

  • Add the alkene (1.5 mmol) and the base (2.0 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction for the specified time.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography.

References

  • Al-Masoudi, N. A., et al. (2010). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. European Journal of Medicinal Chemistry, 45(2), 471-5. [Link]

  • Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Part II. Synthesis, spectral and thermal studies, and antitumor evaluation. Journal of the Brazilian Chemical Society. [Link]

  • Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Part I. Synthesis, spectral and thermal studies, and antitumor evaluation. Journal of Thermal Analysis and Calorimetry, 106(2), 489-494. [Link]

  • Netto, A. V. G., Frem, R. C. G., & Mauro, A. E. (2002). Synthesis and spectroscopic characterization of a novel coordination polymer of palladium(II) with pyrazole and azido ligands. Molecular Crystals and Liquid Crystals, 374(1), 255-260. [Link]

  • Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. ResearchGate. [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5427. [Link]

  • Various Authors. Pyrazoles and Heck Reaction. ResearchGate. [Link]

  • Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(24), 6058-6061. [Link]

  • El-Faham, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. [Link]

  • Nolan, S. P., et al. (2018). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 20(17), 5344-5347. [Link]

  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

  • Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(10), 8151-8159. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 630-640. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tzani, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Nolan, S. P., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1244-1248. [Link]

  • Kantam, M. L., et al. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Catalysis Science & Technology, 1(6), 1013-1018. [Link]

  • Wang, Z., et al. (2019). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Advanced Synthesis & Catalysis, 361(15), 3562-3566. [Link]

  • Total Organic Chemistry (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

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Application Notes & Protocols: A Guide to Experimental Procedures for Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their reactivity as potent electrophiles.[1] Their utility spans a vast range of applications, from the synthesis of sulfonamide-based pharmaceuticals to the activation of alcohols for nucleophilic substitution.[2][3] The sulfonyl group's unique physicochemical properties—including its ability to act as a bioisostere for amides and phosphates, modulate solubility, and form strong hydrogen bonds—make it an invaluable motif in drug design.[4][5] This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for performing reactions with sulfonyl chlorides, tailored for researchers, scientists, and professionals in drug development.

Foundational Principles: The Reactivity of Sulfonyl Chlorides

The synthetic utility of sulfonyl chlorides is rooted in the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom are highly electron-withdrawing, creating a significant partial positive charge on the sulfur atom. This makes it a prime target for attack by a wide variety of nucleophiles.[1] The reaction typically proceeds via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion, which is an excellent leaving group.[1][6]

The general mechanism involves the attack of a nucleophile (such as an amine or an alcohol) on the electrophilic sulfur center. This is followed by the elimination of a chloride ion to form the final product. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent unwanted side reactions and drive the equilibrium towards the products.[6][7]

G cluster_reactants Reactants cluster_products Products Nuc Nucleophile (e.g., R'-NH₂, R'-OH) SC Sulfonyl Chloride (R-SO₂Cl) Nuc->SC Nucleophilic Attack Prod Product (e.g., R-SO₂-NHR', R-SO₂-OR') SC->Prod Chloride Elimination HCl HCl Base Base (e.g., Pyridine, Et₃N) Base->HCl Neutralization

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Critical Safety Considerations

Before commencing any experimental work, it is imperative to understand the hazards associated with sulfonyl chlorides and related reagents.

  • Corrosivity and Moisture Sensitivity: Most sulfonyl chlorides are corrosive and react readily with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[8] This reaction is often exothermic. All manipulations should be carried out in a well-ventilated fume hood using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon).[9]

  • Toxicity: Sulfonyl chlorides are destructive to mucous membranes, the upper respiratory tract, eyes, and skin. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Reactivity: The reactions are often exothermic. For large-scale reactions, controlled, slow addition of reagents and external cooling are necessary to manage the reaction temperature and prevent thermal runaway.[10]

  • Disposal: Waste containing sulfonyl chlorides must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate) before disposal according to institutional and local regulations.[11]

Core Application: Synthesis of Sulfonamides from Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most robust and widely used methods for forming the sulfonamide linkage, a key functional group in numerous blockbuster drugs.[2][12]

Causality Behind the Protocol:

The key to a successful sulfonylation is the efficient trapping of the HCl byproduct. Tertiary amine bases like triethylamine (Et₃N) or pyridine are commonly used.[6] Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. The choice of base and solvent is crucial for managing reaction kinetics and solubility of the starting materials and the pyridinium or triethylammonium chloride salt byproduct.

Workflow for Sulfonamide Synthesis

G start Start: Amine, Sulfonyl Chloride, Anhydrous Solvent (DCM) step1 Dissolve amine and base (e.g., Et₃N, 1.5-2.0 eq.) in solvent under N₂. start->step1 step2 Cool reaction mixture to 0 °C (ice bath). step1->step2 step3 Add sulfonyl chloride (1.0-1.1 eq.) dropwise as a solution. step2->step3 step4 Monitor reaction by TLC until amine is consumed. step3->step4 step5 Aqueous Work-up: Wash with dilute acid (e.g., 1M HCl), then brine. step4->step5 step6 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. step5->step6 step7 Purify crude product (Flash Chromatography or Recrystallization). step6->step7 end Final Product: Pure Sulfonamide (Characterize by NMR, MS) step7->end

Caption: Standard workflow for the synthesis of sulfonamides.

Detailed Laboratory Protocol: Synthesis of N-benzyl-4-toluenesulfonamide

This protocol serves as a representative example for the synthesis of a secondary sulfonamide.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq., e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (1.5 eq., 2.1 mL, 15 mmol) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.05 eq., 2.0 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the benzylamine spot is no longer visible.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the resulting crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure sulfonamide.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Activating Alcohols via Sulfonate Esters

The hydroxyl group (-OH) in alcohols is a notoriously poor leaving group. Converting an alcohol to a sulfonate ester (e.g., tosylate, mesylate) transforms the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[3][7][13]

Causality Behind the Protocol:

This reaction is highly valued for its stereochemical control. The formation of the sulfonate ester occurs at the oxygen atom, and the C-O bond of the alcohol remains intact. Therefore, the reaction proceeds with retention of configuration at the carbon center.[7][13] A subsequent Sₙ2 reaction with a nucleophile will then proceed with the expected inversion of configuration, allowing for a predictable stereochemical outcome.[7] Pyridine is often used as both the solvent and the base to neutralize the HCl byproduct.[3]

Sulfonyl Chloride Abbreviation Resulting Sulfonate Ester Common Use Case
p-Toluenesulfonyl chlorideTsClTosylate (OTs)General purpose, crystalline derivatives
Methanesulfonyl chlorideMsClMesylate (OMs)Higher reactivity, smaller group
Trifluoromethanesulfonyl chlorideTfClTriflate (OTf)Extremely good leaving group for unreactive systems
Detailed Laboratory Protocol: Synthesis of a Tosylate
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.) and dissolve it in anhydrous pyridine (used in excess as solvent and base) or in anhydrous DCM with 1.5 eq. of triethylamine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 4-12 hours or until TLC analysis indicates the consumption of the starting alcohol. For sterically hindered alcohols, the reaction may need to be stirred at room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This step protonates the pyridine, making it water-soluble. Extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic extracts sequentially with cold, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heating, as sulfonate esters can be thermally labile.

  • Purification: Purify the crude product by flash column chromatography or recrystallization. Tosylates are often crystalline solids.

Workflow for Alcohol Activation and Substitution

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution Alcohol Chiral Alcohol (R-OH) TsCl TsCl, Pyridine Tosylate Tosylate (R-OTs) (Configuration RETENTION) TsCl->Tosylate Nucleophile Nucleophile (e.g., CN⁻, N₃⁻) Tosylate->Nucleophile Sₙ2 Reaction Product Substituted Product (R-Nu) (Configuration INVERSION) Nucleophile->Product

Caption: Two-step sequence for stereospecific substitution of an alcohol.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive reagents due to moisture.1. Use freshly purchased or purified sulfonyl chloride. Ensure all solvents and reagents are rigorously anhydrous.
2. Insufficient base.2. Use at least 1.1 equivalents of base to neutralize HCl. For amine hydrohalide salts, use >2.0 equivalents.
Formation of Symmetric Sulfonamide (R-SO₂-NR-SO₂-R) Reaction of the initially formed sulfonamide anion with another molecule of sulfonyl chloride.Use a slight excess of the amine relative to the sulfonyl chloride. Ensure efficient stirring and slow addition of the sulfonyl chloride.
Difficult Purification Pyridinium or triethylammonium salt co-elutes or prevents crystallization.Perform a thorough aqueous work-up with a dilute acid wash to ensure all amine-based salts are removed.
Reaction Stalls Steric hindrance around the nucleophile or electrophile.Increase reaction temperature, switch to a more reactive sulfonyl chloride (e.g., MsCl or TfCl), or use a more potent catalyst system if available.

References

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320. Available from: [Link]

  • Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available from: [Link]

  • Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2377-2391. Available from: [Link]

  • Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]

  • Chemistry university. (2021). Sulfonyl Chlorides. YouTube. Available from: [Link]

  • Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(6), 800-804. Available from: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Available from: [Link]

  • Bolm, C., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(25), 5127–5130. Available from: [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available from: [Link]

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable. Available from: [Link]

  • Bar-Eli, K., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14699-14703. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available from: [Link]

  • ResearchGate. (2015). Application of Sulfonyl in Drug Design. Available from: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process commencing with the formation of the pyrazole core via condensation, followed by electrophilic chlorosulfonation. This guide emphasizes practical, field-proven insights into reaction optimization, safety protocols for handling hazardous reagents, and robust work-up and purification procedures. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction

Pyrazole-4-sulfonyl chlorides are a pivotal class of intermediates in medicinal chemistry, serving as precursors for a wide array of sulfonamide derivatives. These sulfonamides have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer and antimicrobial properties. The specific target of this guide, this compound (CAS No: 1006453-74-2), is a valuable building block for drug discovery and development.[1] The successful and safe scale-up of its synthesis is therefore a critical step in advancing preclinical and clinical research.

This application note provides a detailed, two-part synthetic route. The initial step involves the well-established Paal-Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to construct the pyrazole ring. The subsequent step is the electrophilic substitution at the C4 position of the pyrazole ring using chlorosulfonic acid, a powerful and highly reactive sulfonating agent. The inherent hazards of chlorosulfonic acid, particularly its violent reaction with water and corrosive nature, necessitate meticulous planning and execution, especially at a larger scale.[2][3] This guide addresses these challenges with a focus on robust safety measures and process control.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step sequence as illustrated below. The initial step is the formation of the pyrazole precursor, followed by the critical chlorosulfonation step.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorosulfonation Acetylacetone Acetylacetone 1-Isobutyl-3-methyl-1H-pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Acetylacetone->1-Isobutyl-3-methyl-1H-pyrazole Condensation Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->1-Isobutyl-3-methyl-1H-pyrazole Final_Product This compound 1-Isobutyl-3-methyl-1H-pyrazole->Final_Product Electrophilic Substitution Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Final_Product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

Scientific Rationale

The formation of the pyrazole ring is achieved through the Paal-Knorr synthesis, a classic and highly efficient method for constructing five-membered heterocycles. This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a hydrazine derivative, isobutylhydrazine. The mechanism proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of a simple alcohol like ethanol as a solvent facilitates the reaction without competing side reactions and allows for straightforward product isolation.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Acetylacetone100.1225.0 g0.251.0
Isobutylhydrazine88.1524.2 g0.2751.1
Ethanol46.07250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (25.0 g, 0.25 mol) and ethanol (250 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add isobutylhydrazine (24.2 g, 0.275 mol) to the solution over 15 minutes. A mild exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol.

  • To the resulting oil, add 200 mL of deionized water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-isobutyl-3-methyl-1H-pyrazole as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

Scientific Rationale

The conversion of the pyrazole to the corresponding sulfonyl chloride is an electrophilic aromatic substitution. The highly electron-rich pyrazole ring is susceptible to attack by a strong electrophile. Chlorosulfonic acid serves as the source of the electrophile, which is believed to be SO₂Cl⁺, generated in situ.[4] The reaction is typically performed in an excess of chlorosulfonic acid, which also acts as the solvent. Temperature control is paramount; the initial addition of the pyrazole is conducted at low temperatures (0-5 °C) to mitigate the highly exothermic nature of the reaction and prevent degradation. Subsequent heating is required to drive the reaction to completion. The work-up procedure is critical for safety and product purity, involving a carefully controlled quench onto ice to decompose the excess chlorosulfonic acid, followed by extraction of the desired product.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
1-Isobutyl-3-methyl-1H-pyrazole152.2415.2 g0.11.0
Chlorosulfonic Acid116.5258.3 g (33.5 mL)0.55.0
Dichloromethane84.93300 mL--
Ice-~500 g--

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or Viton), is mandatory.[5] An emergency shower and eyewash station must be readily accessible.

G cluster_0 Reaction Setup cluster_1 Work-up Flask 3-Neck Flask Stirrer Magnetic Stirrer Flask->Stirrer Ice_Bath Ice/Salt Bath Flask->Ice_Bath Addition_Funnel Addition Funnel Flask->Addition_Funnel N2_Inlet Nitrogen Inlet Flask->N2_Inlet Gas_Outlet Gas Outlet to Scrubber Flask->Gas_Outlet Quench Controlled Quench Reaction_Mixture Crude Reaction Mixture Reaction_Mixture->Quench Ice_Water Ice/Water Slurry Ice_Water->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the chlorosulfonation step.

Procedure:

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a gas outlet connected to a sodium hydroxide scrubber to neutralize the evolved HCl gas.

  • Charge the flask with chlorosulfonic acid (33.5 mL, 0.5 mol) and cool the flask to 0-5 °C using an ice/salt bath.

  • Dissolve the 1-isobutyl-3-methyl-1H-pyrazole (15.2 g, 0.1 mol) in a minimal amount of dichloromethane (~20 mL) and load it into the dropping funnel.

  • Add the pyrazole solution dropwise to the cold, stirred chlorosulfonic acid over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl) will occur.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-65 °C and maintain for 3 hours. The reaction should become a clear, homogeneous solution.

  • Monitor the reaction by TLC (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate).

  • Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker (2 L), prepare a slurry of crushed ice and water (~500 g).

  • CRITICAL STEP (QUENCH): Very slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred ice slurry. This is a highly exothermic process with significant gas evolution. Ensure the quench is performed in an efficient fume hood.

  • After the quench is complete, allow the mixture to stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with cold water (1 x 100 mL), 5% sodium bicarbonate solution (1 x 100 mL, careful of gas evolution), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid or viscous oil.

Purification

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate.

  • Dissolve the crude product in a minimal amount of warm ethyl acetate.

  • Slowly add hexanes until turbidity is observed.

  • Cool the mixture slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Scale-Up Considerations and Safety

  • Thermal Management: The chlorosulfonation reaction is highly exothermic. For larger scale synthesis, a jacketed reactor with efficient cooling is essential to maintain temperature control during the addition of the pyrazole.

  • Gas Scrubbing: The reaction generates a significant amount of HCl gas. A robust scrubbing system is necessary to neutralize the off-gases.

  • Quenching: The quench is the most hazardous step on a large scale. A reverse quench (adding the ice/water to the reaction mixture) is not recommended. The slow addition of the reaction mixture to a well-stirred, large excess of ice is the preferred method. For very large scales, specialized quenching vessels may be required.

  • Continuous Processing: For industrial-scale production, transitioning from a batch to a continuous flow process can significantly improve safety and efficiency.[6][7] Continuous stirred-tank reactors (CSTRs) allow for better heat management and control over reaction parameters.[6]

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • 1006453-74-2| Chemical Name : this compound.
  • New Reaction Products of Acetylacetone with Semicarbazide Deriv
  • (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses.
  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • How to carry out a sulfonation reaction?
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. Semantic Scholar.
  • Method for purifying pyrazoles.
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  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • Acetylacetone. Organic Syntheses.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • CHLOROSULFONIC ACID. CAMEO Chemicals - NOAA.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • “SUPERACIDS” SAFETY GUIDELINES. Concordia University.
  • A method of chlorosulfonation is carried out using sulfur trioxide.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives.
  • Polyaziaes. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonyl- acetone, and Benzu1-2. ElectronicsAndBooks.

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Role of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, leading to a diverse range of pharmacological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the development of numerous FDA-approved drugs.[2]

This guide focuses on a specific, highly functionalized pyrazole derivative: This compound . This compound is not an end-product but a critical intermediate—a powerful building block for medicinal chemists. Its utility lies in the combination of the proven pyrazole core with a highly reactive sulfonyl chloride group, which serves as a gateway to the synthesis of a vast array of pyrazole-4-sulfonamide derivatives. These sulfonamides are a class of compounds rich in therapeutic potential, exhibiting activities ranging from anticancer to anti-inflammatory.[1][3][5]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It aims to provide not just the "how" but the "why"—elucidating the chemical logic behind the protocols and the strategic value of this reagent in the quest for novel therapeutics.

Part 1: The Molecular Architecture and its Significance

The structure of this compound combines three key features, each contributing to its utility in medicinal chemistry:

  • The 1,3-Disubstituted Pyrazole Core : The pyrazole ring itself is a bioisostere for other aromatic systems and can engage in hydrogen bonding and π-stacking interactions with protein targets. The specific substitution pattern (methyl at position 3 and isobutyl at position 1) is crucial for modulating physicochemical properties like lipophilicity, solubility, and metabolic stability. These groups can be tailored to fit into specific hydrophobic pockets of a target enzyme or receptor.

  • The Sulfonyl Chloride (-SO₂Cl) Functional Group : This is the reactive heart of the molecule. The highly electrophilic sulfur atom is primed for nucleophilic attack, most commonly by primary or secondary amines. This reaction, known as sulfonamidation, is a robust and high-yielding method for forming a stable sulfonamide bond (-SO₂NH-).[6][7][8] This bond is a key feature in many blockbuster drugs.

  • Positional Isomerism (4-sulfonyl) : The placement of the sulfonyl chloride at the 4-position of the pyrazole ring directs the vector of new substituents away from the N-substitution site, allowing for a systematic and predictable exploration of the surrounding chemical space.

The primary application of this reagent is the synthesis of novel pyrazole sulfonamides, a class of molecules with a distinguished history in pharmacology.

Part 2: Core Application—The Synthesis of Pyrazole-4-Sulfonamides

The reaction of this compound with an amine is a cornerstone transformation. It provides a direct and efficient route to N-substituted pyrazole sulfonamides.

The General Reaction Mechanism

The process is a classic nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[6]

Caption: General synthesis of N-substituted pyrazole sulfonamides.

Case Study: The Sildenafil Scaffold

While this compound is used to create analogues, its structural cousin (the n-propyl version) is a key precursor in the synthesis of Sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5).[9] The synthesis highlights the industrial importance of this class of reagents.

The final key steps in many Sildenafil syntheses involve:

  • Chlorosulfonylation : A pyrazolopyrimidinone intermediate is reacted with chlorosulfonic acid to install the critical sulfonyl chloride group onto the phenyl ring.[10]

  • Sulfonamidation : The resulting sulfonyl chloride is then coupled with 1-methylpiperazine to form the final active pharmaceutical ingredient.[9][10]

This process underscores the power of the sulfonyl chloride group as a handle for introducing complex amine fragments late in a synthetic sequence. Using this compound allows researchers to create novel Sildenafil analogues by reacting it with various amines, potentially leading to compounds with altered potency, selectivity, or pharmacokinetic profiles.[11]

Caption: Key final steps in the synthesis of Sildenafil.

Part 3: Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform a thorough literature search and risk assessment before beginning any new procedure.

Protocol 1: General Synthesis of a 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonamide

This protocol describes a standard, robust method for coupling the title sulfonyl chloride with a generic primary or secondary amine.[1][5][6]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Amine Solubilization: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride).

    • Causality: Anhydrous conditions are critical as the sulfonyl chloride can react with water, hydrolyzing back to the sulfonic acid and reducing yield. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., TEA, 1.5 eq) to the stirred solution.

    • Causality: The reaction is often exothermic. Cooling prevents potential side reactions and decomposition. The base is essential to neutralize the HCl produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Causality: Dropwise addition helps to control the reaction rate and temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Reaction times can vary significantly based on the steric and electronic properties of the amine. TLC is a crucial tool for determining when the starting material has been consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Causality: The HCl wash removes excess amine and the organic base (TEA/DIPEA). The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

G A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0°C & Add Base A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT Stir 6-18h (Monitor by TLC) C->D E 5. Aqueous Workup (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (MgSO₄) & Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Pure Pyrazole Sulfonamide G->H

Caption: Experimental workflow for pyrazole sulfonamide synthesis.

Protocol 2: Synthesis of this compound

The title compound is itself an intermediate that must be synthesized. A common method is the direct chlorosulfonylation of the parent pyrazole.[5][12]

Materials:

  • 1-Isobutyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, can improve yield)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Ice

Procedure:

  • Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add chlorosulfonic acid (approx. 5-10 eq) to anhydrous chloroform at 0 °C.

    • Causality: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction must be performed under anhydrous conditions and at low temperature to control its reactivity.

  • Pyrazole Addition: Dissolve 1-Isobutyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous chloroform. Add this solution very slowly via the dropping funnel to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 60 °C) for 10-12 hours.

    • Causality: Heating is required to drive the electrophilic aromatic substitution to completion.

  • Thionyl Chloride Addition (Optional): Cool the reaction slightly and add thionyl chloride (1.2-1.5 eq) dropwise. Continue heating for an additional 2 hours.[5]

    • Causality: This step helps to convert any sulfonic acid byproduct (formed by trace moisture) into the desired sulfonyl chloride, often improving the overall yield.

  • Quenching: Cool the reaction mixture to room temperature and pour it very slowly and carefully onto a large amount of crushed ice with vigorous stirring.

    • Causality: This is a highly exothermic quenching step to destroy the excess chlorosulfonic acid. Extreme caution is required.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. The organic layer (chloroform) contains the product. Separate the layers and extract the aqueous layer again with chloroform. Combine the organic layers, wash with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be purified further if necessary, but is often used directly in the next step.

Part 4: Data and Characterization

The optimization of sulfonamide synthesis often involves screening different bases and solvents.

Table 1: Example Reaction Conditions for Sulfonamide Formation [5]

EntryBase (1.5 eq)Solvent (10 vol)Time (h)Yield (%)
1DIPEADCM16High
2TEADCM16Moderate-High
3PyridineDCM18Moderate
4K₂CO₃Acetonitrile24Low
5DIPEATHF16Moderate

Note: Yields are qualitative and highly dependent on the specific amine substrate.

Characterization: The successful synthesis of the target sulfonamides is confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, showing characteristic shifts for the pyrazole ring protons, the isobutyl and methyl groups, and the newly incorporated amine moiety.[1][5]

  • FT-IR: To identify the presence of the S=O bonds in the sulfonamide group (typically strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[1]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. It provides a straightforward entry point to a diverse library of pyrazole-4-sulfonamide derivatives. The protocols and principles outlined in this guide demonstrate its utility in synthesizing novel compounds that can be screened for a wide range of biological activities.

The pyrazole nucleus continues to be a "privileged" and fruitful scaffold in drug discovery.[2] As our understanding of disease biology deepens, reagents like this compound will remain essential tools for chemists to rapidly generate novel molecular entities, explore structure-activity relationships, and ultimately develop the next generation of targeted therapeutics.

References

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Capriati, V., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Website. Available at: [Link]

  • Pharmaffiliates. This compound Product Page. Available at: [Link]

  • Reddy, P. P., et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. International Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2013). Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. CN103044331A.
  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications. Available at: [Link]

  • Bull, J. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Tzanavaras, P. D., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Wallace, O. B. (2011). Synthesis of sulfonamides. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Kumar, A., et al. (2023). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Asian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield with 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

A Guide to Optimizing Reaction Yields and Troubleshooting Synthetic Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the performance of this versatile reagent in your synthetic workflows.

While specific literature on this exact molecule is emerging, the principles governing its reactivity are well-established within the family of heteroaromatic sulfonyl chlorides.[1][2] This guide synthesizes that knowledge into a practical, problem-solving format to address the common challenges encountered during the synthesis of pyrazole sulfonamides, a class of compounds with significant interest in medicinal chemistry.[3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this compound. Each answer explains the underlying chemical principles and provides actionable steps for remediation.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

Low conversion is the most frequent issue and typically points to problems with reagent quality, reaction setup, or the intrinsic reactivity of your substrate.

Causality & Explanation: The core reaction involves the nucleophilic attack of an amine (or alcohol) on the highly electrophilic sulfur atom of the sulfonyl chloride. This process is sensitive to moisture, the strength and type of base used, and steric hindrance around the reacting partners.

Troubleshooting Protocol:

  • Assess Reagent Quality: this compound is highly susceptible to hydrolysis. Moisture in the air, solvents, or on glassware will convert it to the unreactive sulfonic acid (R-SO₃H).

    • Action: Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Ensure all solvents are anhydrous and glassware is oven-dried before use.

  • Evaluate the Base: A base is required to neutralize the HCl generated during the reaction.[4] An inadequate or inappropriate base can halt the reaction.

    • Action: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic, hindered amine base like Diisopropylethylamine (DIPEA). Unlike triethylamine (TEA), DIPEA is less likely to act as a competing nucleophile. For sluggish reactions, a stronger base may be required, but this increases the risk of side reactions.[2]

  • Check for Steric Hindrance: If your amine nucleophile is sterically bulky (e.g., a secondary amine with large substituents), the reaction rate can be significantly slower.

    • Action: For sterically demanding substrates, increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS.

  • Consider a Catalyst: For particularly challenging couplings, the addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent nucleophilic catalyst, forming a highly reactive intermediate with the sulfonyl chloride.

Q2: My TLC/LC-MS shows the formation of a major byproduct. How do I identify and prevent it?

The primary byproduct is almost always the sulfonic acid from hydrolysis. However, other side-products can form depending on the reaction conditions.

Causality & Explanation: Unwanted side reactions stem from the high reactivity of the sulfonyl chloride group and its interaction with components other than the intended nucleophile.

Troubleshooting Protocol:

  • Identify the Sulfonic Acid Byproduct: The sulfonic acid (R-SO₃H) is a common byproduct formed by the reaction of the sulfonyl chloride with water.[4] It is highly polar and will typically appear as a baseline spot on a normal-phase TLC plate.

    • Prevention: The most effective prevention is to rigorously exclude moisture from the reaction (see Q1, Step 1).

    • Removal: The sulfonic acid is acidic and can be easily removed during aqueous work-up by washing the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[5]

  • Check for Base-Related Byproducts: If using a less hindered base like triethylamine (TEA), it can sometimes form an adduct with the sulfonyl chloride, leading to impurities.

    • Prevention: Switch to a more hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine.[2]

  • Assess Substrate Stability: Ensure your starting amine is stable to the basic conditions. If it contains other sensitive functional groups, they may be reacting.

    • Prevention: If your substrate has multiple nucleophilic sites (e.g., an alcohol and an amine), consider using a protecting group strategy to ensure the desired chemoselectivity.

Q3: The reaction is complete, but I am having difficulty removing the unreacted sulfonyl chloride during work-up. What should I do?

While sulfonyl chlorides are reactive, they can be surprisingly stable, especially if sterically hindered or electron-deficient, making simple aqueous washes ineffective.[6]

Causality & Explanation: The goal of the work-up is to convert the unreacted sulfonyl chloride into a species with significantly different solubility properties (e.g., a charged salt) that can be easily separated from the desired neutral sulfonamide product.

Troubleshooting Protocol:

  • Employ a Nucleophilic Quench (Pre-Wash): Before performing the main aqueous wash, add a simple, highly reactive nucleophile to the reaction mixture. This will "scavenge" the excess sulfonyl chloride.

    • Action: Add a small amount of a primary amine (e.g., 5-10 drops of n-butylamine) or a simple alcohol (e.g., 1 mL of methanol) and stir for 30 minutes. This converts the sulfonyl chloride into a sulfonamide or sulfonate ester, respectively, which can then be more easily removed by standard extraction or chromatography.[6]

  • Use a Scavenger Resin: For high-purity applications or when extractive methods fail, scavenger resins are highly effective.

    • Action: Use a polymer-bound amine resin (e.g., piperazine or tris(2-aminoethyl)amine functionalized polystyrene). Add the resin to the crude reaction mixture, stir for 2-16 hours, and then simply filter off the resin, which now holds the bound sulfonyl chloride.[6] This method avoids aqueous work-ups entirely, which can be beneficial for water-sensitive products.

Core Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a reliable starting point for the synthesis of sulfonamides using this compound.

Materials:

  • Amine substrate (1.0 equiv)

  • This compound (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (to make a 0.1 M solution)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried flask, add the amine substrate and dissolve it in anhydrous DCM under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a single portion, add the this compound.

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

Work-up & Purification:

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.

Data & Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low/No YieldReagent HydrolysisUse anhydrous solvents; store sulfonyl chloride under inert gas.
Insufficient BaseUse 1.5 equivalents of a hindered base like DIPEA.
Steric HindranceIncrease temperature to 40-60 °C and extend reaction time.
Byproduct FormationWater ContaminationRigorously exclude moisture; wash with NaHCO₃ to remove sulfonic acid.
Non-ideal BaseReplace TEA with a non-nucleophilic base like DIPEA.
Difficult PurificationUnreacted Sulfonyl ChloridePerform a nucleophilic quench (e.g., with methanol) before work-up or use a scavenger resin.
Diagram 1: General Mechanism of Sulfonamide Formation

troubleshoot start Low Yield Observed check_reagents Check Reagent Quality Is Sulfonyl Chloride fresh & dry? Are solvents anhydrous? start->check_reagents remedy_reagents Use fresh reagent. Dry all solvents. check_reagents:f1->remedy_reagents No check_reagents:f2->remedy_reagents No check_conditions Evaluate Reaction Conditions Is base appropriate (DIPEA)? Is stoichiometry correct (≥1.1 eq)? check_reagents->check_conditions Yes remedy_reagents->check_conditions remedy_conditions Use ≥1.5 eq DIPEA. Verify concentrations. check_conditions:f1->remedy_conditions No check_conditions:f2->remedy_conditions No check_substrate Assess Substrate Reactivity Is the amine sterically hindered? Is the amine poorly nucleophilic? check_conditions->check_substrate Yes remedy_conditions->check_substrate remedy_substrate Increase Temp (40-60°C). Increase Reaction Time. Add DMAP catalyst (1-5 mol%). check_substrate:f1->remedy_substrate Yes check_substrate:f2->remedy_substrate Yes success Yield Improved check_substrate->success No remedy_substrate->success

Caption: A decision tree for systematically diagnosing and solving low yield issues.

References

  • F. M. Menger, J. H. Smith, "The mechanism of solvolysis of sulfonyl halides," Journal of the American Chemical Society, 1972, 94(11), 3824–3829. Available at: [Link]

  • G. Madhava Reddy, et al., "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation," ACS Omega, 2023, 8(29), 26353–26364. [2][3]Available at: [Link]

  • Pharmaffiliates, "this compound," Product Page. [7]Available at: [Link]

  • Wikipedia, "Sulfonyl halide," General Information. [4]Available at: [Link]

  • Reddit r/Chempros, "Any tips on cleaning up SO2Cl2 chlorination reactions?," Community Discussion. [5]Available at: [Link]

  • A. A. Trabanco, et al., "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide," Molbank, 2025, m1992. [8]Available at: [Link]

  • A. M. El-Sayed, et al., "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4," Angewandte Chemie International Edition, 2022, 61(32), e202205561. [9]Available at: [Link]

  • M. R. G. L. de Bolster, et al., "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines," Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186(12), 2377-2391. [10]Available at: [Link]

  • M. A. Ghasemzadeh, et al., "Aromatic Sulfonamides," Journal of Synthetic Chemistry, 2023. [11]Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can optimize your reaction outcomes, improve purity, and streamline your development timelines.

Introduction to the Synthesis

The preparation of this compound is a key transformation in the synthesis of various pharmaceutically active compounds. The most prevalent method involves the electrophilic substitution of 1-isobutyl-3-methyl-1H-pyrazole with a sulfonating agent, typically chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these impurities, their mechanisms of formation, and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction mixture is turning dark and viscous, and the yield of the desired sulfonyl chloride is low. What is the likely cause?

This is a common observation and often points to several concurrent issues, primarily related to reaction control and the inherent reactivity of the reagents.

Primary Suspects:

  • Charring and Decomposition: Chlorosulfonic acid is a powerful and aggressive reagent.[1][2] If the reaction temperature is not strictly controlled, or if the addition of the pyrazole substrate is too rapid, localized overheating can occur, leading to charring and decomposition of the organic material.[2]

  • Excessive Sulfonation/Polymerization: Under harsh conditions, unwanted polymerization or the formation of polysulfonated species can lead to a viscous reaction mass.

Troubleshooting & Preventative Measures:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the pyrazole to the chlorosulfonic acid.[3]

  • Slow & Controlled Addition: Add the 1-isobutyl-3-methyl-1H-pyrazole dropwise or in small portions to the vigorously stirred chlorosulfonic acid. This ensures efficient heat dissipation and prevents localized temperature spikes.

  • Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture.

FAQ 2: After quenching the reaction with water/ice, I'm isolating a significant amount of a water-soluble impurity. What is this and how can I avoid it?

The most common water-soluble byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the target sulfonyl chloride.

Side Product Profile:

Side Product NameChemical StructureFormation MechanismKey Identifier
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonic acidC₈H₁₄N₂O₃SHydrolysis of the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H).Water-soluble, will not extract into non-polar organic solvents from aqueous acid.

Causality and Mechanism:

The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis is often accelerated at elevated temperatures during the reaction quench and workup.

Troubleshooting & Protocol Optimization:

  • Use of a Co-reagent: The addition of thionyl chloride (SOCl₂) to the reaction mixture can mitigate hydrolysis. Thionyl chloride reacts with any water present and can also help to drive the equilibrium towards the formation of the sulfonyl chloride from any sulfonic acid that may form.[3]

  • Careful Quenching: The reaction mixture should be quenched by slowly adding it to a large excess of ice-cold water or a slurry of ice and a water-immiscible organic solvent (e.g., dichloromethane). This ensures that the temperature remains low during the quench, minimizing the rate of hydrolysis.

  • Rapid Workup: Minimize the contact time of the sulfonyl chloride with the aqueous phase during extraction. Perform extractions quickly and at low temperatures.

Experimental Protocol: Minimizing Sulfonic Acid Formation

  • In a flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool chlorosulfonic acid (5-10 equivalents) to 0 °C.

  • Slowly add thionyl chloride (1-2 equivalents) to the stirred chlorosulfonic acid, maintaining the temperature at 0-5 °C.

  • Add 1-isobutyl-3-methyl-1H-pyrazole (1 equivalent) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and dichloromethane.

  • Slowly and carefully transfer the reaction mixture into the ice/dichloromethane slurry.

  • Once the quench is complete, separate the organic layer. Extract the aqueous layer with fresh, cold dichloromethane.

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature.

FAQ 3: My NMR spectrum shows signals that are inconsistent with the desired product, possibly indicating an isomeric byproduct. What could be forming?

While sulfonation at the 4-position of the pyrazole ring is electronically favored, other isomers and dimeric species are possible, particularly if the reaction conditions are not optimal.

Potential Side Products:

Side Product NameFormation Mechanism
Di-sulfonated Pyrazole Over-reaction with excess chlorosulfonic acid at elevated temperatures.
Chlorinated Byproducts Reaction with the chlorinating agent (chlorosulfonic acid or thionyl chloride) at positions on the pyrazole ring or the isobutyl group.
Dimeric/Polymeric Species Intermolecular reactions between pyrazole units, potentially forming pyrazolo-pyrazine or other condensed heterocyclic systems under strongly acidic conditions.

Troubleshooting & Identification:

  • Stoichiometry Control: Use a controlled excess of chlorosulfonic acid. A very large excess might promote di-sulfonation.

  • Low Temperature: As with other side reactions, maintaining a low temperature is crucial to prevent over-reaction and chlorination.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for unexpected aromatic signals or changes in the integration of the isobutyl or methyl group protons. Chlorination of the isobutyl group would lead to complex multiplets.

    • Mass Spectrometry: This is the most effective tool for identifying di-sulfonated (+80 Da for SO₃) or chlorinated (+34 Da for Cl) byproducts.

Workflow for Side Product Identification

G cluster_0 Reaction Monitoring & Workup cluster_1 Initial Analysis cluster_2 Troubleshooting Path TLC_HPLC Monitor reaction by TLC/HPLC for multiple spots/peaks Workup Careful aqueous workup TLC_HPLC->Workup NMR ¹H and ¹³C NMR of crude product Workup->NMR MS LC-MS or GC-MS of crude product Workup->MS Unexpected_Signals Unexpected signals in NMR? NMR->Unexpected_Signals Mass_Peaks Unexpected mass peaks in MS? MS->Mass_Peaks Optimize Optimize reaction conditions: - Temperature - Stoichiometry - Addition rate Unexpected_Signals->Optimize Mass_Peaks->Optimize Purify Purify via column chromatography or recrystallization Optimize->Purify

Sources

Technical Support Center: Purification of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of pyrazole sulfonyl chloride derivatives.

Q1: What are the primary stability concerns with this compound during purification?

A: The primary stability concern is its susceptibility to hydrolysis.[1][2][3] The sulfonyl chloride functional group is highly reactive towards nucleophiles, with water being a common and potent one. Exposure to moisture, whether from solvents, atmospheric humidity, or aqueous workup steps, can lead to the formation of the corresponding sulfonic acid.[1][4] This not only results in yield loss but also introduces a significant impurity that can be challenging to remove from the final product. Pyrazole-derived sulfonyl halides are generally among the more stable heteroaromatic sulfonyl halides, but precautions are still necessary.[5]

Q2: What are the typical impurities I might encounter after the synthesis of this compound?

A: Besides the sulfonic acid from hydrolysis, other common impurities can include:

  • Starting materials: Unreacted 1-isobutyl-3-methyl-1H-pyrazole.

  • Reagents from synthesis: Residual chlorosulfonic acid or thionyl chloride if used in the synthesis.[6]

  • Side products: Depending on the synthetic route, side products from undesired reactions on the pyrazole ring or the isobutyl group can occur.

  • Disulfides: Formation of disulfide byproducts can occur under certain synthetic conditions.[1]

Q3: Can I use column chromatography for the purification of this compound?

A: Yes, column chromatography is a viable and frequently used method for purifying pyrazole sulfonyl chloride derivatives.[6][7][8] However, careful consideration of the stationary and mobile phases is crucial. Standard silica gel can be used, but its slightly acidic nature and water content can potentially cause some degradation of the sulfonyl chloride.[8] Using a less polar solvent system and ensuring the silica gel is dry can mitigate this risk. Neutralized silica gel or alternative stationary phases like alumina can also be considered.

Q4: What is the best way to monitor the purity of my fractions during purification?

A: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring the progress of the purification.[6][7][8] Staining with potassium permanganate or iodine can help visualize the spots. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9] It's important to note that LC-MS might sometimes lead to degradation of the sulfonyl chloride during analysis, potentially giving a false impression of impurities.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield after aqueous workup.

  • Likely Cause: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][4] The sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.

  • Solution:

    • Minimize contact with water: Perform the aqueous wash quickly and at low temperatures (0-5 °C).

    • Use brine washes: After the initial aqueous wash, wash the organic layer with saturated sodium chloride solution (brine) to help remove dissolved water.

    • Thorough drying: Dry the organic layer extensively with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]

    • Alternative workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any solid byproducts and then directly proceeding to solvent evaporation or chromatography.

Problem 2: The purified product is a viscous oil or waxy solid instead of a crystalline solid.

  • Likely Cause: Presence of residual solvents or impurities that inhibit crystallization. The inherent properties of some derivatives may also favor an amorphous state.

  • Solution:

    • High-vacuum drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or pentane. This can help remove soluble impurities and provide nucleation sites for crystallization.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a pure, crystalline product.[4] A solvent screen is recommended to find the optimal conditions.

Problem 3: Product decomposes on the silica gel column.

  • Likely Cause: The acidic nature of the silica gel is catalyzing the decomposition of the sensitive sulfonyl chloride.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to neutralize the acidic sites.

    • Use a different stationary phase: Consider using a more inert stationary phase like neutral alumina.

    • Flash chromatography: Run the column quickly (flash chromatography) to minimize the residence time of the compound on the stationary phase.[10]

    • Solvent system modification: Use a less polar solvent system to move the compound faster through the column.

Problem 4: NMR spectrum of the final product shows broad peaks.

  • Likely Cause:

    • Paramagnetic impurities: Trace amounts of paramagnetic metals can cause peak broadening.

    • Slow conformational exchange: The isobutyl group may exhibit restricted rotation, leading to peak broadening at room temperature.

    • Aggregation: The molecules may be aggregating in the NMR solvent.

  • Solution:

    • Remove metal traces: Pass a solution of the compound through a small plug of silica gel or celite.

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If conformational exchange is the issue, the peaks may sharpen at higher or lower temperatures.

    • Change NMR solvent or concentration: Try a different deuterated solvent or dilute the sample to disfavor aggregation.

Section 3: Experimental Protocols

These detailed protocols provide a starting point for the purification of this compound derivatives.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude this compound from non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Compressed air or nitrogen for flash chromatography

Procedure:

  • Prepare the Column: Dry-pack a chromatography column with silica gel.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for many separations.[8]
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for separation of compounds with varying polarities.
Loading Method Dry LoadingOften provides better resolution than wet loading.
Protocol 2: Purification by Recrystallization

This method is ideal for obtaining highly pure, crystalline material if a suitable solvent is identified.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture, or toluene/hexanes mixture)[4]

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and result in crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to form large crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Section 4: Visualized Workflow

Purification Strategy Decision Tree

The following diagram illustrates a typical decision-making process for the purification of this compound derivatives.

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Wax) recrystallize Perform Recrystallization is_soluble->recrystallize Yes triturate Triturate with non-polar solvent is_soluble->triturate No pure_product Pure Product recrystallize->pure_product chromatography->pure_product triturate->chromatography

Caption: A decision tree for selecting a suitable purification method.

References

  • Gundla, C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Laudadio, G., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Wang, L., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Fallacara, A. L., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Elder, D. P., et al. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Yang, Z., et al. (2013). General preparation method of sulfonyl chloride. Google Patents.
  • Wang, X., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. Available at: [Link]

  • Ru, Y., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]

  • Gande, S., et al. (2021). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available at: [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]

  • ResearchGate. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. Available at: [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrazole Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrazole sulfonyl chlorides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing pyrazole sulfonyl chlorides?

The most prevalent method is the direct electrophilic chlorosulfonation of a pyrazole starting material using chlorosulfonic acid (ClSO₃H).[1][2] This reaction typically involves the careful addition of the pyrazole to a stoichiometric excess of cold chlorosulfonic acid. The reaction is an electrophilic aromatic substitution, where the pyrazole ring attacks the electrophilic sulfur species derived from the acid.[2][3][4] In some procedures, co-reagents like thionyl chloride (SOCl₂) are added after the initial reaction to convert any intermediately formed sulfonic acid into the desired sulfonyl chloride, which can significantly improve yields.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields are the most common issue and can typically be attributed to three primary factors:

  • Hydrolysis: Pyrazole sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding, and often undesired, pyrazole sulfonic acid.[5][6][7] This is particularly problematic during the aqueous workup phase.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate activation of the sulfonating agent.

  • Side Reactions: Depending on the substituents on your pyrazole ring, side reactions such as di-sulfonation or halogenation can occur, consuming your starting material and complicating purification.[8]

Q3: How can I effectively monitor the progress of my chlorosulfonation reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.[1]

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the starting pyrazole and the appearance of a new, typically lower Rf, spot corresponding to the sulfonyl chloride or sulfonic acid.

  • LC-MS: This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the expected mass for the pyrazole sulfonyl chloride. It can also help identify byproducts like the sulfonic acid.

Q4: What are the critical safety precautions when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Work in a Fume Hood: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a lab coat.

  • Controlled Addition: Always add the pyrazole starting material slowly and portion-wise to the chlorosulfonic acid, which should be cooled in an ice bath (0-10 °C).[1] The reaction is highly exothermic and liberates large volumes of HCl gas.[9]

  • Quenching: The reaction mixture must be quenched with extreme care by pouring it slowly onto a large excess of crushed ice and water.[9][10] Never add water to the reaction mixture.

Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter during the synthesis, offering causal explanations and actionable solutions.

Problem 1: Low or No Product Formation Despite Consumption of Starting Material

You've run the reaction, and TLC/LC-MS analysis shows that your starting pyrazole is gone, but the yield of the desired sulfonyl chloride is negligible.

  • Likely Cause: Product Hydrolysis During Workup

    The primary culprit is almost always the decomposition of the acid-sensitive sulfonyl chloride during the aqueous workup.[5] The standard procedure of quenching the reaction mixture in water creates a highly acidic aqueous environment where the product has limited stability.

  • Solutions & Protocols

    • Rapid Extraction: The key is to minimize the product's contact time with the aqueous phase. Once the reaction mixture is quenched on ice, immediately extract the product into a cold, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[1][10]

    • Maintain Low Temperature: Perform the entire workup, including extractions and washes, at low temperatures (0-10 °C) to slow the rate of hydrolysis.

    • Avoid Basic Washes: Do not wash the organic layer with sodium bicarbonate or other basic solutions until you are ready to proceed to the next step (e.g., sulfonamide formation). The sulfonyl chloride is unstable under basic conditions as well. A wash with cold brine is usually sufficient.

    Optimized Workup Protocol:

    • Prepare a beaker with a large amount of crushed ice and a volume of water sufficient for stirring.

    • In a fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Transfer the resulting slurry to a separatory funnel containing cold dichloromethane.

    • Immediately separate the organic layer.

    • Wash the organic layer quickly with ice-cold water and then with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<35 °C).

Problem 2: The Reaction Stalls and Starting Material Remains

Your reaction seems to stop, leaving a significant amount of unreacted starting pyrazole even after extended reaction times.

  • Likely Cause A: Insufficient Reagent Equivalents or Temperature

    While a large excess of chlorosulfonic acid is common, the optimal amount can vary. For less reactive pyrazoles, a higher excess and/or elevated temperature may be necessary to drive the reaction to completion.[1]

  • Likely Cause B: Poor Solubility

    If the pyrazole starting material has poor solubility in the chlorosulfonic acid, the reaction can be very slow.

  • Solutions & Protocols

    • Optimize Stoichiometry and Temperature: Systematically vary the equivalents of chlorosulfonic acid and the reaction temperature. See the table below for a typical starting point. A common procedure involves stirring at 0 °C during addition and then allowing the reaction to warm to room temperature or gently heating to 60 °C for several hours.[1]

    • Consider a Co-solvent: In some cases, a co-solvent like chloroform can be used.[1] The pyrazole is first dissolved in the co-solvent, and this solution is then added to the chlorosulfonic acid.

    Table 1: Typical Reaction Condition Ranges for Pyrazole Chlorosulfonation

    Parameter Recommended Range Rationale & Notes
    Pyrazole 1.0 equiv The limiting reagent.
    Chlorosulfonic Acid 5.0 - 10.0 equiv Acts as both reagent and solvent. A large excess ensures complete reaction.[1]
    Thionyl Chloride 0 - 1.5 equiv Optional, but often added to convert sulfonic acid byproduct to sulfonyl chloride.[1]
    Temperature 0 °C to 60 °C Initial addition should always be cold. The mixture can then be heated to increase the reaction rate.[1]

    | Reaction Time | 2 - 16 hours | Monitor by TLC/LC-MS to determine the optimal time. |

Problem 3: Product Purification is Difficult

Your crude product is an impure oil that resists crystallization, and you observe decomposition on a standard silica gel column.

  • Likely Cause: Product Instability

    Many pyrazole sulfonyl chlorides are thermally unstable and can decompose on silica gel, which is slightly acidic. The presence of residual sulfonic acid can also hinder crystallization.

  • Solutions & Protocols

    • Use as Crude Material: If the subsequent reaction (e.g., sulfonamide formation) is tolerant of the impurities, it is often best to use the crude sulfonyl chloride directly after workup and solvent removal. This avoids purification losses.

    • Trituration/Crystallization: Attempt to triturate the crude oil with a non-polar solvent like hexanes or a mixture of hexanes/ether to induce crystallization or precipitate the product as a solid.

    • Careful Chromatography: If chromatography is unavoidable, use a less acidic stationary phase like deactivated (neutral) silica. Elute quickly with a non-polar solvent system and avoid letting the product sit on the column for extended periods.

Problem 4: How Do I Confirm the Identity and Purity of My Product?

You have isolated a product, but you need to confirm its structure and assess its purity.

  • Solution: Spectroscopic Characterization

    A combination of NMR, IR, and MS is essential for unambiguous characterization.[1][11][12]

    • ¹H NMR: Look for the characteristic pyrazole ring protons. The protons on the carbons adjacent to the sulfonyl chloride group will be deshielded (shifted downfield). For a 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the methyl protons typically appear as singlets around 2.4 ppm in CDCl₃.[1]

    • ¹³C NMR: The carbon atom attached to the sulfonyl group will show a characteristic chemical shift.

    • IR Spectroscopy: Look for strong characteristic stretching bands for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12]

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺). Importantly, look for the characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio), which confirms the presence of the sulfonyl chloride moiety.[12]

Visualizing the Process

To better assist in your experimental design and troubleshooting, the following diagrams illustrate the general workflow and a decision-making process for addressing common issues.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Pyrazole Starting Material B Charge Reactor with Chlorosulfonic Acid (0 °C) A->B Slow, portion-wise addition C Stir at 0 °C to 60 °C (2-16 h) B->C D Optional: Add SOCl₂ and stir further C->D E Quench onto Crushed Ice C->E D->E F Extract with Cold Organic Solvent (DCM) E->F G Wash (Brine), Dry (Na₂SO₄), and Concentrate F->G H Crude Pyrazole Sulfonyl Chloride G->H

Sources

Stability of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support guide for this compound (CAS 1006453-74-2). This document is designed for researchers, medicinal chemists, and process development scientists to ensure successful and safe experimentation. As a key building block in modern drug discovery, understanding the stability and handling of this reagent is paramount to achieving reproducible results. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability and reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and storage of this compound.

Q1: What is the primary and most immediate cause of degradation for this compound?

A: The sulfonyl chloride functional group is highly susceptible to hydrolysis.[1][2] Contact with even trace amounts of water (e.g., atmospheric moisture, residual water in solvents or on glassware) will rapidly and irreversibly convert the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive in typical sulfonamide or sulfonate ester formation reactions, meaning reagent degradation directly translates to lower reaction yields.

Q2: What are the optimal storage conditions for long-term stability?

A: To minimize degradation, the compound must be stored under strict anhydrous conditions. The recommended storage is at 2-8°C in a refrigerator.[3] The container must be tightly sealed to prevent moisture ingress.[4] For maximum shelf-life, we recommend storing the reagent under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

Q3: Which solvents are recommended for reactions involving this reagent?

A: Only anhydrous aprotic solvents should be used. Suitable choices include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate.[5] It is critical to use solvents from a freshly opened bottle or those dried using appropriate methods (e.g., molecular sieves, solvent purification systems). Protic solvents like alcohols or water will react directly with the sulfonyl chloride and must be avoided unless they are the intended reactant.

Q4: Are there any visible signs of compound degradation?

A: Yes. A high-purity sample should be a free-flowing solid. If the material appears clumped, sticky, or has solidified into a hard mass, it has likely been exposed to moisture. Another key indicator is fuming upon opening the container in ambient air; this is the HCl gas produced during hydrolysis reacting with atmospheric moisture. An acrid, acidic odor is also a sign of decomposition.[6]

Section 2: Troubleshooting Guide for Synthesis

Encountering issues during a reaction is common. This guide provides a logical framework for diagnosing and resolving problems related to the use of this compound.

Workflow: Diagnosing Failed Sulfonylation Reactions

The following diagram outlines a decision-making process to troubleshoot low-yield or failed sulfonamide/sulfonate ester syntheses.

G start Start: Low or No Product Yield q1 Was the starting sulfonyl chloride verified for purity before use? start->q1 a1_no No q1->a1_no   a1_yes Yes q1->a1_yes   s1 Solution: Analyze starting material via NMR or LC-MS. If degraded (sulfonic acid present), acquire a fresh, high-purity batch. a1_no->s1 q2 Were anhydrous solvents and dry reagents/glassware used? a1_yes->q2 a2_no No q2->a2_no   a2_yes Yes q2->a2_yes   s2 Solution: Repeat reaction using freshly dried solvents (e.g., over molecular sieves) and flame-dried glassware under inert gas. a2_no->s2 q3 Was the reaction performed under an inert atmosphere (N2 or Ar)? a2_yes->q3 a3_no No q3->a3_no   a3_yes Yes q3->a3_yes   s3 Solution: Repeat reaction under a positive pressure of an inert gas to strictly exclude atmospheric moisture. a3_no->s3 q4 Was a non-nucleophilic base used to scavenge HCl? (e.g., TEA, DIPEA) a3_yes->q4 a4_no No q4->a4_no   a4_yes Yes q4->a4_yes   s4 Solution: Add at least 1.1 equivalents of a suitable base. HCl byproduct can protonate the nucleophile, rendering it unreactive. a4_no->s4 end_node Consider other factors: reaction temperature, steric hindrance, or electronic effects of the substrate. a4_yes->end_node G cluster_0 Hydrolysis of this compound reagent  this compound plus + water H₂O product1  1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonic acid water->product1 (Moisture) plus2 + hcl HCl

Caption: The primary degradation pathway via hydrolysis.

Stability Under Various Conditions
ConditionStability ConcernMitigation Strategy & Rationale
Moisture/Water Highly Unstable. Reacts violently with water, leading to rapid and complete decomposition. [1]Strict Exclusion. Always handle in a glovebox or under a positive pressure of inert gas. Use anhydrous solvents and oven-dried glassware. [2][4]
Temperature Moderately Stable at 2-8°C. Elevated temperatures can accelerate degradation, especially in the presence of trace impurities. High heat can cause decomposition, releasing toxic gases (SOx, NOx, HCl). [1][6]Refrigerated Storage. Store at 2-8°C. [3]Avoid prolonged exposure to room temperature. For reactions, maintain the recommended temperature; do not overheat.
pH (Aqueous) Unstable across entire pH range. Hydrolysis is catalyzed by both acid and base. The reaction with hydroxide is extremely rapid. [7][8]Avoid Aqueous/Protic Environments. This reagent is not intended for use in aqueous media. If quenching a reaction, do so carefully by slowly adding the reaction mixture to a large volume of cold water or a suitable quenching solution.
Incompatible Materials Highly Reactive. Reacts exothermically with strong bases, strong oxidizing agents, amines, and alcohols. [1][2]Chemical Segregation. Store away from incompatible materials. Ensure reaction components are compatible and added in a controlled manner. For example, do not mix directly with strong, nucleophilic bases.
Light Presumed Stable. While no specific photostability data exists for this compound, sulfonyl chlorides are not typically light-sensitive. However, as a general best practice for reactive intermediates, storage in an amber vial or in the dark is recommended to prevent any potential unforeseen degradation.Store in Dark/Amber Vials. Protect from direct light as a precautionary measure, especially during long-term storage.

Section 4: Recommended Protocols

Disclaimer: These protocols are intended as a guide. Users should adapt them to their specific experimental setup and safety procedures.

Protocol 4.1: Safe Handling and Aliquoting
  • Preparation: Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

  • Transfer: Using a clean, dry spatula, quickly weigh the desired amount of the solid into a tared, oven-dried flask.

  • Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before tightening the cap.

  • Storage: Return the main container to the refrigerator (2-8°C). The flask containing the aliquot should be sealed with a septum and kept under an inert atmosphere until use.

Protocol 4.2: General Procedure for Sulfonamide Synthesis

This protocol is adapted from standard sulfonamidation procedures. [5]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 equivalent).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous dichloromethane (or another suitable anhydrous aprotic solvent) via syringe to dissolve the amine. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise via syringe.

  • Reagent Addition: In a separate, dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM under an inert atmosphere.

  • Reaction: Slowly add the sulfonyl chloride solution to the stirring amine solution at 0°C via syringe.

  • Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [9]9. Purification: Purify the crude product by flash column chromatography on silica gel. [5][9]

Section 5: Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate care.

  • Hazard Identification: Causes severe skin burns and eye damage. [10]Harmful if swallowed. May cause respiratory irritation. [10][11]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [1][2]* Handling: Handle only in a well-ventilated fume hood. [4]Do not breathe dust or vapors. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • International Labour Organization. (1993). International Chemical Safety Cards: ISOBUTYL CHLORIDE. [Link]

  • El-Adl, K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17024580, 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • King, J. F., et al. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]

  • S D Fine-Chem Limited. Material Safety Data Sheet: SULPHURYL CHLORIDE. [Link]

Sources

Safe handling and storage of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support resource for this compound (CAS No: 1006453-74-2). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this reagent in your experiments. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Part 1: Critical Safety & Handling

This section outlines the essential precautions for handling and storing this compound. Due to its reactive nature, improper handling can lead to reagent decomposition, failed experiments, and significant safety hazards.

Core Safety Profile
PropertyValue / InformationSource(s)
Molecular Formula C₈H₁₃ClN₂O₂S[1]
Molecular Weight 236.71 g/mol [1]
Primary Hazards Causes severe skin burns and eye damage.[2][3]Corrosive, Lachrymator.[2]
Reactivity Hazard Moisture sensitive; reacts with water, potentially violently.[4][5]Decomposes in contact with water.[6]
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols, amines.[2][4][7]
Q: What are the absolute minimum personal protective equipment (PPE) requirements?

A: Due to the corrosive nature of sulfonyl chlorides, comprehensive PPE is mandatory.[8] At a minimum, all handling must be done inside a certified chemical fume hood.

  • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).[8][9]

  • Eye & Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and fumes.[10][11]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger quantities, a chemically impervious apron or suit is recommended.[2][8]

  • Respiratory Protection: Use in a well-ventilated fume hood is typically sufficient. If vapor exposure is possible despite engineering controls, a NIOSH-approved respirator with an acid gas cartridge is necessary.[8][11]

Q: How must I store this reagent to ensure its stability and longevity?

A: The primary enemy of any sulfonyl chloride is moisture.[12] Hydrolysis converts the reactive sulfonyl chloride to the corresponding unreactive sulfonic acid, rendering it useless for subsequent reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][4] The vial should be backfilled with inert gas after each use.

  • Container: Keep the container tightly sealed.[2][5][13] The original supplier container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals.[2][14] A recommended storage temperature is 2-8°C.[1]

  • Segregation: Keep it segregated from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[7][14]

Part 2: Troubleshooting Experimental Workflows

This section addresses common issues encountered during reactions involving this compound, particularly in the synthesis of sulfonamides.

Q: My reaction yield is consistently low. What is the most likely cause?

A: The most frequent cause of low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[12] This reagent is highly susceptible to moisture, which converts it to the unreactive sulfonic acid.[12]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere.[12]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices but must be dry.[12]

  • Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon.[12]

  • Check Amine Quality: Ensure your amine starting material is pure and dry.

  • Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct. The base must also be anhydrous.[12]

Below is a decision-making workflow to diagnose the source of low yield.

G start Low Sulfonamide Yield check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_reagents Are all reagents (amine, base, solvent) pure and dry? check_moisture->check_reagents Yes solution_moisture Root Cause: Hydrolysis of Sulfonyl Chloride. Solution: Oven/flame-dry glassware. Use anhydrous solvents. Run under N2/Ar. check_moisture->solution_moisture No check_stoichiometry Was the stoichiometry correct? (e.g., slight excess of amine) check_reagents->check_stoichiometry Yes solution_reagents Root Cause: Impure Reagents. Solution: Purify amine. Use fresh, anhydrous base and solvent. check_reagents->solution_reagents No check_temp Was the reaction temperature controlled? check_stoichiometry->check_temp Yes solution_stoichiometry Root Cause: Side Reactions (e.g., bis-sulfonation). Solution: Use 1.1-1.2 eq. of amine. Add sulfonyl chloride slowly. check_stoichiometry->solution_stoichiometry No solution_temp Root Cause: Thermal Decomposition. Solution: Run reaction at 0°C to room temp. Avoid heating. check_temp->solution_temp No success Yield Improved check_temp->success Yes solution_moisture->success solution_reagents->success solution_stoichiometry->success

Sources

Technical Support Center: Synthesis of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. The information herein is based on established literature and practical laboratory experience to ensure scientific integrity and reliability.

Introduction

Pyrazole sulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Their synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. This guide aims to provide practical solutions to these common issues, explaining the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: The Sulfonylation Reaction

Question 1: My sulfonylation reaction is giving a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the sulfonylation of pyrazoles can stem from several factors, primarily related to the choice of reagents, solvent, and reaction temperature.

  • Sub-optimal Sulfonylating Agent: The direct sulfonylation of pyrazoles is often achieved using chlorosulfonic acid. However, this reagent can also lead to the formation of the corresponding sulfonic acid, which is unreactive and can complicate purification. A common and effective strategy to mitigate this is the combined use of chlorosulfonic acid and thionyl chloride. The thionyl chloride converts any formed sulfonic acid back into the reactive sulfonyl chloride in situ, thereby improving the overall yield of the desired intermediate.[1][2]

  • Incorrect Solvent and Temperature: The choice of solvent and reaction temperature is critical. Dichloromethane (DCM) and chloroform are commonly used solvents. Chloroform, often in combination with heating, can lead to higher yields and shorter reaction times compared to DCM at room temperature.[1] For instance, a reaction in chloroform at 60 °C with chlorosulfonic acid and thionyl chloride has been reported to give a 90% yield in 12 hours, whereas the same reaction in DCM at a lower temperature resulted in a significantly lower yield.[1]

  • Inefficient Base for Sulfonamide Formation: In the subsequent step of reacting the pyrazole sulfonyl chloride with an amine, the choice of base is crucial. While triethylamine (TEA) is a common choice, diisopropylethylamine (DIPEA), also known as Hünig's base, has been shown to provide better yields in many cases.[1] This is because DIPEA is a non-nucleophilic base and is less likely to cause side reactions with the sulfonyl chloride.

Question 2: I am observing multiple spots on my TLC during the sulfonylation reaction, and the purification is proving difficult. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate is a common issue and can be attributed to several factors:

  • Formation of Sulfonic Acid: As mentioned previously, the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid is a primary side reaction. The sulfonic acid is highly polar and will appear as a distinct spot on the TLC, often close to the baseline. Using a combination of chlorosulfonic acid and thionyl chloride is the most effective way to prevent this.[1][2]

  • Regioselectivity Issues: With unsymmetrically substituted pyrazoles, there is a possibility of forming regioisomers. The sulfonylation of pyrazoles is an electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents on the pyrazole ring. While C4-sulfonylation is common for many 3,5-disubstituted pyrazoles, other isomers can form depending on the electronic and steric nature of the substituents.[3] Careful characterization of the product mixture using techniques like 2D NMR is essential to confirm the structure of the desired product.

  • Di-sulfonylation: In some cases, especially with highly activated pyrazole rings or harsh reaction conditions, di-sulfonylation can occur, leading to the formation of a di-sulfonyl chloride byproduct. Using stoichiometric amounts of the sulfonylating agent and carefully controlling the reaction temperature can help to minimize this.

Troubleshooting TLC Observations:

  • Streaking: This often indicates the presence of highly polar compounds like sulfonic acids or amine salts.

  • Multiple, close-running spots: This could suggest the presence of regioisomers or closely related byproducts.

To address these issues, it is crucial to monitor the reaction closely by TLC and to optimize the reaction conditions to favor the formation of the desired product.[1][2]

Part 2: Work-up and Purification

Question 3: My work-up procedure seems to be causing a decrease in my product yield. What are the best practices for quenching the reaction and extracting the product?

Answer: A carefully planned work-up procedure is critical for maximizing the yield and purity of your pyrazole sulfonamide.

  • Quenching: The reaction is typically quenched by the slow addition of the reaction mixture to cold water or ice.[1][2] This hydrolyzes any remaining sulfonyl chloride and helps to precipitate the product. It is important to perform this step carefully, as the reaction of sulfonyl chlorides with water can be exothermic.

  • Extraction: After quenching, the product is usually extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[1] It is good practice to perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: The organic layer should be washed with water to remove any water-soluble impurities.[1] If an amine was used in the previous step, washing with a dilute acid solution (e.g., 1M HCl) can help to remove any unreacted amine. A subsequent wash with a saturated sodium bicarbonate solution can neutralize any remaining acid, followed by a final wash with brine to aid in the removal of water from the organic layer.

  • Drying and Evaporation: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before evaporation of the solvent under reduced pressure.[1] Residual water can interfere with subsequent purification steps and can also lead to the hydrolysis of the product if it is sensitive to moisture.

Question 4: I am struggling to purify my pyrazole sulfonamide by column chromatography. The product seems to be streaking or I am getting poor separation. What can I do?

Answer: Purification of pyrazole sulfonamides by column chromatography can indeed be challenging. Here are some tips to improve your separation:

  • Choice of Stationary Phase: Standard silica gel is the most common stationary phase.[1] However, if your compound is particularly polar or sensitive, you might consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Eluent System Optimization: A systematic approach to optimizing the eluent system using TLC is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The ideal eluent system should give your product an Rf value of around 0.3-0.4 on the TLC plate. If you observe streaking on the TLC, it may be due to the acidic nature of the silica gel. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can often resolve this issue.

  • Alternative Purification Techniques: If column chromatography is not effective, consider other purification methods such as:

    • Crystallization/Recrystallization: This is often the best method for obtaining highly pure crystalline solids.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC can be a powerful tool.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazole-4-sulfonyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the pyrazole (1.0 equiv) in chloroform (10 volumes), add chlorosulfonic acid (5.5 equiv) dropwise at 0 °C.

  • After the addition is complete, add thionyl chloride (1.32 equiv) dropwise to the reaction mixture.

  • Slowly warm the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.

This protocol is adapted from a procedure described in the literature for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

Protocol 2: General Procedure for the Synthesis of Pyrazole Sulfonamides
  • Dissolve the amine (1.05 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane (10 volumes) at room temperature.

  • To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (5 volumes) dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[1]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of 1,3,5-trimethyl-1H-pyrazole-4-sulfonylation, as reported in the literature.[1] This data highlights the importance of optimizing both the sulfonylating agent and the reaction conditions.

EntrySulfonylating ReagentSolventTime (h)Temperature (°C)Yield (%)
1Chlorosulfonic acidDCM3625–3040
2Chlorosulfonic acidChloroform2425–3048
3Chlorosulfonic acid, Thionyl chlorideDCM245078
4Chlorosulfonic acid, Thionyl chlorideChloroform126090

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step synthesis of pyrazole sulfonamides.

G Pyrazole Pyrazole Starting Material SulfonylChloride Pyrazole-4-sulfonyl Chloride Pyrazole->SulfonylChloride  Chlorosulfonic acid,  Thionyl chloride Sulfonamide Final Pyrazole Sulfonamide SulfonylChloride->Sulfonamide Amine Amine Amine->Sulfonamide  DIPEA, DCM

Caption: General two-step synthesis of pyrazole sulfonamides.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in pyrazole sulfonamide synthesis.

G Start Low Yield or Impure Product CheckSulfonylation Check Sulfonylation Step Start->CheckSulfonylation CheckWorkup Check Work-up/ Purification Start->CheckWorkup ReagentIssue Sub-optimal Reagents? CheckSulfonylation->ReagentIssue Yes ConditionsIssue Incorrect Conditions? CheckSulfonylation->ConditionsIssue No PurificationIssue Inefficient Purification? CheckWorkup->PurificationIssue Yes Solution1 Use Chlorosulfonic acid + Thionyl chloride ReagentIssue->Solution1 Solution2 Optimize Solvent & Temperature (e.g., Chloroform, 60°C) ConditionsIssue->Solution2 Solution3 Optimize Eluent System for Column Chromatography PurificationIssue->Solution3 Solution4 Consider Recrystallization PurificationIssue->Solution4

Caption: Troubleshooting workflow for pyrazole sulfonamide synthesis.

References

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Gümüş, M. H., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Rao, V. U., et al. (2016). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. [Link]

  • Kopteva, S., et al. (2022). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. [Link]

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Decomposition of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS No: 1006453-74-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and reactivity of this important synthetic intermediate. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.

The inherent reactivity that makes sulfonyl chlorides valuable reagents also renders them susceptible to decomposition, primarily through hydrolysis.[3][4] This guide offers a structured approach to understanding, preventing, and troubleshooting issues related to the degradation of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A: this compound is a heterocyclic sulfonyl chloride commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for creating sulfonamide derivatives.[5] Like most sulfonyl chlorides, it is a moisture-sensitive and corrosive compound. The primary hazards include causing severe skin burns and eye damage upon contact.[6][7] It may also be harmful if swallowed and can cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling.[9]

Q2: What is the most common reason for the degradation of this sulfonyl chloride?

A: The most prevalent cause of degradation is hydrolysis.[4] Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles, including water from atmospheric humidity.[3][10] This reaction converts the sulfonyl chloride into the corresponding 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonic acid. This sulfonic acid is generally unreactive under standard sulfonylation conditions, leading to failed or low-yielding reactions.[4]

Q3: How can I visually assess the quality of my this compound?

A: While a definitive assessment requires analytical techniques like NMR or titration, a preliminary visual inspection can be informative. High-quality sulfonyl chloride should be a crystalline solid.[11][12] If the material appears clumpy, wet, or has a strong acidic odor (due to HCl formation from hydrolysis), it may have been compromised by moisture. However, a reagent can be partially hydrolyzed and still appear visually acceptable, so relying solely on appearance is not recommended.

Q4: My sulfonylation reaction yield is very low or has failed completely. What is the most likely cause?

A: The most probable cause is the degradation of the sulfonyl chloride starting material via hydrolysis, as detailed in Q2.[4] If the reagent has been converted to its sulfonic acid form, it will not react with the amine to form the desired sulfonamide. Other potential causes include the use of a nucleophilic base that competes with your amine, insufficient base to neutralize the HCl byproduct, or running the reaction under non-anhydrous conditions (wet solvent or glassware).[4]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical path to their resolution.

Issue 1: Low or No Product Formation
  • Potential Cause: Hydrolysis of this compound before or during the reaction.

  • Expert Analysis: The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[3] Even trace amounts of moisture in the reaction solvent, on the glassware, or from the atmosphere can lead to rapid conversion to the inert sulfonic acid. This is the single most common failure mode for this class of reactions.[4]

  • Troubleshooting & Validation:

    • Reagent Check: Before starting, carefully check the quality of the sulfonyl chloride. If it is old or has been opened multiple times, consider using a fresh bottle.[4]

    • Anhydrous Conditions: Confirm that all solvents were drawn from a sure-dry system (e.g., passed through an alumina column or freshly distilled) and that all glassware was rigorously flame- or oven-dried before use.

    • Inert Atmosphere: Ensure the reaction was conducted under a positive pressure of an inert gas like nitrogen or argon from start to finish.[4][10]

  • Preventative Protocol: Always adhere to the strict storage and handling protocols outlined in Section 3.2 .

Issue 2: Complex Reaction Mixture with Multiple Byproducts
  • Potential Cause A (with primary or secondary amines): Bis-sulfonylation.

  • Expert Analysis: After the initial formation of the desired sulfonamide (R-NH-SO₂R'), the sulfonamide nitrogen can be deprotonated by the base, especially if a strong base or excess is used. This newly formed anion can then react with a second molecule of the sulfonyl chloride, resulting in a bis-sulfonated byproduct (R-N(SO₂R')₂).[4]

  • Troubleshooting & Validation:

    • Stoichiometry Control: Re-evaluate the stoichiometry. Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the sulfonyl chloride is fully consumed before significant bis-sulfonylation occurs.[4]

    • Controlled Addition: The most effective solution is to add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic amine over the sulfonamide anion.[4]

  • Potential Cause B: Reaction with Solvent or Base.

  • Expert Analysis: While less common with standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), certain solvents or bases can be problematic. For example, using a nucleophilic base like an alkoxide could lead to the formation of a sulfonate ester byproduct. Pyridine and triethylamine are generally safe, non-nucleophilic choices for scavenging HCl.[4]

  • Troubleshooting & Validation: Always use a non-nucleophilic organic base and an inert, anhydrous solvent.

Section 3: Key Mechanisms and Prevention Protocols

The Primary Decomposition Pathway: Hydrolysis

The decomposition of this compound in the presence of water proceeds via a nucleophilic substitution reaction at the sulfur center. A water molecule attacks the electrophilic sulfur atom, leading to a transient intermediate which then collapses, expelling a chloride ion and a proton to form the thermodynamically stable sulfonic acid and hydrochloric acid.[3][10][13]

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Decomposition Products A 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride C Nucleophilic Attack A->C H₂O attacks sulfur atom B H₂O (Water) D 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonic acid C->D Cl⁻ is expelled E HCl C->E

Figure 1: Simplified workflow of the hydrolysis decomposition pathway.
Protocol: Recommended Storage and Handling

To ensure the integrity and reactivity of your sulfonyl chloride, rigorous adherence to proper storage and handling procedures is essential.

ParameterRecommendationRationale (Why this is important)
Temperature Store at 2-8°C.Low temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.[10]
Container Original, tightly sealed, moisture-proof container.Prevents ingress of water vapor during storage.[10]
Location A dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizers).[9]Ensures safety and prevents accidental reactions.
Dispensing Use a glove box or glove bag under an inert atmosphere. If not possible, uncap only briefly to withdraw the required amount and immediately re-seal and purge with inert gas.Minimizes exposure time to ambient air and humidity.[10]
Protocol: General Procedure for a Successful Sulfonylation Reaction

This protocol outlines the critical steps for reacting this compound with a generic primary or secondary amine.

Experimental Workflow Diagram

G A 1. Preparation - Oven-dry all glassware - Use anhydrous solvent B 2. Reaction Setup - Assemble under N₂/Ar - Add amine and solvent A->B C 3. Base Addition - Add non-nucleophilic base (e.g., Triethylamine, 1.5 eq) - Cool to 0°C B->C E 5. Controlled Addition - Add sulfonyl chloride solution dropwise to amine mixture at 0°C C->E D 4. Sulfonyl Chloride Prep - Dissolve sulfonyl chloride (1.0 eq) in anhydrous solvent D->E F 6. Reaction Monitoring - Stir at 0°C to RT - Monitor by TLC/LC-MS E->F G 7. Quench & Work-up - Quench with water/sat. NH₄Cl - Extract with organic solvent F->G H 8. Purification - Dry, concentrate, and purify (e.g., column chromatography) G->H

Figure 2: Recommended experimental workflow for sulfonylation.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware while hot and purge with dry nitrogen or argon. To a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add the amine substrate (1.1 equivalents).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., Dichloromethane) to dissolve the amine. Cool the mixture to 0°C using an ice-water bath. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 - 2.0 equivalents).[5]

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve the this compound (1.0 equivalent) in a minimum amount of anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at 0°C over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S. PubChem. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. PubChem. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. ACS Publications. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. MDPI. [Link]

  • Hydrolysis stable sulfonyl chlorides. Reddit. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Methanesulfinyl Chloride. Organic Syntheses. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]

  • The decomposition of sulfuryl chloride (SO2Cl2) is a first-order process. Pearson. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. [Link]

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Technical Support Center: Workup Procedures for 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile reagent. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

A. Critical Safety Advisory

Before initiating any experiment, it is imperative to acknowledge the hazards associated with sulfonyl chlorides. This compound is a corrosive, moisture-sensitive compound.

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), a lab coat, and splash-proof goggles or a face shield.[1]

  • Reactivity: It reacts exothermically and violently with water, releasing corrosive hydrochloric acid (HCl) gas.[2] All glassware must be scrupulously dried before use.

  • Disposal: Waste containing unreacted sulfonyl chloride must be quenched slowly and carefully before disposal, following institutional safety protocols.[3]

B. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the workup of reactions forming sulfonamides from this compound and an amine nucleophile.

Q1: My final product yield is very low. What are the likely causes?

Answer: Low yield is a common issue that can originate from the reaction itself or the workup procedure. Let's diagnose the possibilities.

  • Incomplete Reaction: The primary sulfonamide formation may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Hydrolysis of the Sulfonyl Chloride: The starting material, this compound, is highly susceptible to hydrolysis.[4] Any adventitious moisture in your reaction solvent, amine, or base will consume the reagent, converting it to the corresponding sulfonic acid, which will not participate in the desired reaction.

  • Hydrolysis of the Product: While generally more stable than sulfonyl chlorides, the desired sulfonamide product can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heating. The pyrazole ring system is generally stable, but extreme pH should be avoided.

  • Losses During Workup: The product may be lost during the aqueous extraction phase. This can happen if:

    • The sulfonamide has some water solubility.

    • An emulsion forms, trapping the product in the interfacial layer.

    • The pH of the aqueous layer is not optimal for ensuring the product remains in the organic phase.

Troubleshooting Workflow:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly opened or distilled amines and bases.

  • Optimize Reaction Time: Use TLC to determine the point of maximum product formation before initiating the workup.

  • Use a Mild Quench: Quench the reaction by slowly adding it to ice-cold water or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃).[5] This controls the exotherm from hydrolyzing excess sulfonyl chloride.

  • Back-Extraction: After the initial separation, re-extract the aqueous layer 1-2 times with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[5][6]

Q2: After the aqueous workup and solvent removal, my product is an intractable oil instead of a solid. Why?

Answer: This is a frequent and frustrating problem. The oily nature of the crude product typically points to the presence of impurities.

  • Residual Solvent: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely on a rotary evaporator and can result in an oily residue.[7]

  • Unreacted Sulfonyl Chloride: If the quenching/hydrolysis was inefficient, the remaining sulfonyl chloride, a low-melting solid or oil, will contaminate your product.[5][7]

  • Sulfonic Acid Byproduct: The hydrolysis of the sulfonyl chloride forms 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonic acid. While a basic wash should remove this, inefficient extraction can leave it behind as a non-volatile, often gummy, residue.

  • Over-Sulfonylation Byproducts: If the amine nucleophile has more than one reactive N-H bond, di-sulfonylation can occur, leading to a different product with distinct physical properties.[6]

Troubleshooting Steps:

  • High-Vacuum Drying: Place the oily product under a high-vacuum pump for several hours to remove trace solvents.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble but the oily impurities are soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture, which should cause your product to precipitate as a solid that can be filtered.

  • Re-evaluate the Workup: Ensure the basic wash was performed correctly. Vigorous stirring for 30-60 minutes with NaHCO₃ or a dilute sodium carbonate (Na₂CO₃) solution is crucial to ensure complete hydrolysis and extraction of acidic species.[5]

  • Purification: If trituration fails, the oil must be purified by column chromatography.

Q3: My NMR/LC-MS analysis shows significant amounts of unreacted sulfonyl chloride after a standard aqueous wash. How can I remove it?

Answer: The hydrolytic stability of some aryl and heteroaryl sulfonyl chlorides can be surprisingly high, making simple water or bicarbonate washes insufficient for complete removal.[5][7]

  • Cause - Insufficient Interfacial Contact: In biphasic (organic/aqueous) systems, especially with solvents like DCM, the hydrolysis reaction can be slow due to poor mixing and low water solubility in the organic phase.[7]

  • Cause - Steric Hindrance: The bulky isobutyl group on the pyrazole ring may slightly reduce the rate of hydrolysis compared to less hindered sulfonyl chlorides.

Enhanced Removal Strategies:

  • Increase Stirring Time/Intensity: During the basic wash, stir the biphasic mixture vigorously for at least one hour to maximize the surface area between the phases and promote complete hydrolysis.[5]

  • Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple, highly nucleophilic amine (e.g., a few drops of aqueous ammonia or a primary amine like butylamine). This will rapidly convert the residual sulfonyl chloride into a simple sulfonamide, which may have different solubility or chromatographic properties, making it easier to separate from your desired product.[5]

  • Scavenger Resin Workup: This is a highly effective, non-aqueous method. Amine-functionalized silica or polymer resins (e.g., PS-Trisamine) can be added directly to the crude reaction mixture. The resin selectively reacts with and "scavenges" the excess sulfonyl chloride. The resin is then simply filtered off, leaving the desired product in solution.[5] This method is ideal for small-scale or parallel synthesis.

C. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base (e.g., triethylamine, pyridine) in the initial reaction?

Answer: The reaction of this compound with an amine generates one equivalent of HCl. The base is added to neutralize this acid.[8][9] If not neutralized, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Triethylamine (Et₃N) is commonly used as it is a non-nucleophilic, organic-soluble base that forms a salt (triethylammonium chloride) which can be easily removed during the aqueous workup.

Q2: Aqueous Workup vs. Scavenger Resin: How do I choose?

Answer: The choice depends on the scale of your reaction, the properties of your product, and your desired purity level.

FeatureAqueous Basic WorkupAmine Scavenger Resin Workup
Scale Excellent for medium to large scale (>1 g)Ideal for small scale (<1 g) and high-throughput screening
Cost Low (water, bicarbonate, solvent)High (cost of the resin)
Product Stability Not suitable for base-sensitive productsExcellent for base- or water-sensitive products
Efficiency Can be slow; may require multiple extractionsFast and highly efficient; simple filtration removes excess reagent
Waste Generates significant aqueous and organic wasteGenerates minimal solvent waste; used resin is solid waste
Q3: What are the best TLC conditions for monitoring these reactions?

Answer: A good starting point for TLC analysis is a mobile phase of 30-50% ethyl acetate in hexanes. The starting sulfonyl chloride is relatively nonpolar, the amine's polarity will vary, and the final sulfonamide product is typically of intermediate polarity. Staining with potassium permanganate (KMnO₄) is often effective for visualizing all spots.

D. Standardized Experimental Protocols
Protocol 1: General Aqueous Basic Workup

This protocol is designed for the workup of a reaction between this compound and a primary/secondary amine, performed in a solvent like DCM or Ethyl Acetate (EtOAc).

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm of the quenching process.

  • Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 5-10 volumes relative to the reaction volume).[5] Caution: Vigorous gas (CO₂) evolution will occur. Swirl gently at first and vent the funnel frequently.

  • Hydrolysis: After the initial gas evolution subsides, stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of any remaining sulfonyl chloride.[5]

  • Phase Separation: Allow the layers to separate fully. Drain the organic layer.

  • Extraction: Extract the aqueous layer twice more with fresh portions of the reaction solvent (e.g., EtOAc).[6]

  • Washing: Combine all organic layers and wash sequentially with:

    • Water (1 x)

    • Saturated aqueous sodium chloride (brine) (1 x) - This helps to break emulsions and remove dissolved water from the organic phase.

  • Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 30%, 50%, etc.) to elute your product. The exact ratio will depend on the polarity of the specific sulfonamide and should be determined by preliminary TLC analysis.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel ("dry loading") and evaporate the solvent to get a free-flowing powder.

    • Load this powder onto the top of the prepared silica gel column.

    • Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

E. Visualization of Workflows
Diagram 1: Decision Tree for Workup Selection

G start Reaction Complete is_product_stable Is Product Stable to Aqueous Base? start->is_product_stable is_small_scale Small Scale (<1g) or High-Throughput? is_product_stable->is_small_scale  No / Unsure aqueous_workup Perform Protocol 1: Aqueous Basic Workup is_product_stable->aqueous_workup  Yes is_small_scale->aqueous_workup  No (Large Scale) scavenger_resin Use Scavenger Resin (e.g., PS-Trisamine) is_small_scale->scavenger_resin  Yes end_aq Proceed to Purification aqueous_workup->end_aq end_scav Filter and Concentrate scavenger_resin->end_scav G cluster_0 Separatory Funnel organic_phase Organic Phase (EtOAc / DCM) Contains: - Desired Sulfonamide Product - Excess Amine (if organic soluble) final_product Dried & Concentrated Organic Layer (Crude Product) organic_phase->final_product Isolate aqueous_phase Aqueous Phase (Water + NaHCO₃) Contains: - Sodium Pyrazole-4-sulfonate (from hydrolyzed R-SO₂Cl) - Triethylammonium Chloride (Et₃N·HCl) - Excess NaHCO₃ waste Aqueous Waste aqueous_phase->waste Discard start Crude Reaction Mixture (Product, Excess R-SO₂Cl, Excess Amine, Et₃N·HCl) + Aq. NaHCO₃ start->organic_phase Partitioning start->aqueous_phase

Caption: Fate of reaction components during a standard basic aqueous workup.

F. References
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Christodoulou, E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]

  • Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ACS Publications. Retrieved from [Link]

  • Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. Retrieved from [Link]

  • Rogne, O. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Kathuria, L. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]

  • Han, Z., et al. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. Retrieved from [Link]

  • DeLuca, R. J., & Stahl, S. S. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Guntupalli, C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • Haagsma, N., et al. (1982). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Wiley Online Library. Retrieved from [Link]

  • Deadman, B. J., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Goti, G., et al. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]

  • Wang, M., et al. (2017). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]

  • Si, T., et al. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. Retrieved from [Link]

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Validation & Comparative

The Strategic Selection of Sulfonylating Agents: A Comparative Guide Featuring 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a vast array of therapeutic agents underscores the critical importance of the sulfonylation reaction.[1] The choice of the sulfonylating agent is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with other commonly employed sulfonylating agents, offering a blend of theoretical principles and practical, data-driven insights for researchers, scientists, and drug development professionals.

The Sulfonylation Reaction: A Gateway to Bioactive Molecules

The introduction of a sulfonyl group (-SO₂-) into a molecule, typically through the reaction of a sulfonyl chloride with a nucleophile such as an amine or an alcohol, is a fundamental transformation in medicinal chemistry. The resulting sulfonamides and sulfonate esters are key pharmacophores in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The reactivity of the sulfonyl chloride is paramount and is influenced by both the steric and electronic nature of its substituents.

In Focus: this compound

This compound is a heterocyclic sulfonyl chloride that has garnered interest in medicinal chemistry due to the unique properties of the pyrazole scaffold.[3] The pyrazole ring is a feature in several blockbuster drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving physicochemical properties.[4]

Synthetic Considerations

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of a corresponding pyrazole precursor.[5] A general and effective method involves the reaction of the pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, to ensure the formation of the sulfonyl chloride over the sulfonic acid.[5]

A Comparative Analysis of Sulfonylating Agents

The selection of a sulfonylating agent is a nuanced decision based on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and the electronic properties of the target molecule. Here, we compare this compound with archetypal alkyl- and arylsulfonyl chlorides.

Sulfonylating Agent Structure Class Relative Reactivity (Predicted) Key Advantages Potential Disadvantages
This compound C₈H₁₃ClN₂O₂SHeteroarylsulfonyl ChlorideModerate- Introduces a medicinally relevant pyrazole scaffold.[4]- Allows for further diversification through the pyrazole ring.- Potentially lower reactivity than alkanesulfonyl chlorides.[6]- Steric hindrance from the isobutyl group may influence reaction rates.
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂ClArylsulfonyl ChlorideModerate- Widely available and cost-effective.- Forms stable, often crystalline, tosylates and sulfonamides.[7]- Can be less reactive towards hindered or electron-deficient nucleophiles.[5]
Methanesulfonyl chloride (MsCl) CH₃SO₂ClAlkanesulfonyl ChlorideHigh- High reactivity, often allowing for lower reaction temperatures.[8]- Small size reduces steric hindrance.- Can be too reactive, leading to side reactions.- Mesylates are generally less crystalline than tosylates.
Dansyl chloride C₁₂H₁₂ClN₂O₂SNaphthalenesulfonyl ChlorideLow to Moderate- Produces highly fluorescent derivatives, useful for analytical purposes.- Lower reactivity compared to TsCl and MsCl.- The bulky dansyl group can be sterically demanding.
Reactivity and Selectivity: A Deeper Dive

The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom.

  • Electronic Effects: Electron-withdrawing groups on the aromatic or heterocyclic ring increase the electrophilicity of the sulfur atom, enhancing reactivity. The pyrazole ring in this compound, being a π-deficient heterocycle, is expected to confer a moderate level of reactivity, likely comparable to or slightly greater than that of tosyl chloride.

  • Steric Effects: The steric bulk of the sulfonylating agent can significantly impact the rate of reaction, particularly with hindered nucleophiles. The isobutyl group on the pyrazole nitrogen of the title compound introduces more steric hindrance compared to the methyl group of mesyl chloride, which may lead to slower reaction rates in certain cases.

  • Leaving Group Ability: The corresponding sulfonate anion's stability determines the leaving group ability in nucleophilic substitution reactions. While direct comparative data for pyrazole sulfonates is scarce, the electron-withdrawing nature of the pyrazole ring suggests that it would be a good leaving group, comparable to tosylate.[9] The generally accepted order of leaving group ability for common sulfonates is Triflate > Tosylate > Mesylate.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis of a pyrazole-4-sulfonyl chloride and its subsequent use in a sulfonylation reaction, based on established literature procedures.[5]

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This procedure is adapted from a published synthesis of a similar pyrazole-4-sulfonyl chloride.[5]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.

  • Cool the chlorosulfonic acid solution to 0 °C and slowly add the pyrazole solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

  • To the reaction mixture, add thionyl chloride (1.3 eq) and continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the reaction of a pyrazole-4-sulfonyl chloride with a primary amine.[5]

Materials:

  • Pyrazole-4-sulfonyl chloride (e.g., this compound)

  • Primary amine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.05 eq) in DCM.

  • Add DIPEA (1.5 eq) to the amine solution and stir at room temperature.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 eq) in DCM.

  • Add the sulfonyl chloride solution to the amine mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Rationale

To better illustrate the processes described, the following diagrams outline the synthetic workflow and the logical relationship between the properties of sulfonylating agents and their performance.

experimental_workflow cluster_synthesis Synthesis of Pyrazole Sulfonyl Chloride cluster_sulfonylation Sulfonylation Reaction start_syn Pyrazole Precursor step1_syn Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) start_syn->step1_syn product_syn Pyrazole-4-sulfonyl chloride step1_syn->product_syn step1_sulf Reaction with Pyrazole-4-sulfonyl chloride (Base, Solvent) product_syn->step1_sulf start_sulf Amine/Alcohol start_sulf->step1_sulf product_sulf Sulfonamide/Sulfonate Ester step1_sulf->product_sulf caption Experimental Workflow for Pyrazole Sulfonamide Synthesis

Caption: A generalized experimental workflow for the synthesis of pyrazole sulfonamides.

reactivity_factors cluster_factors Influencing Factors center Sulfonylating Agent Reactivity & Selectivity electronics Electronic Effects (e.g., EWG/EDG on ring) electronics->center modulates sterics Steric Hindrance (e.g., bulky substituents) sterics->center impacts leaving_group Leaving Group Ability (stability of sulfonate anion) leaving_group->center determines caption Key Factors Influencing Sulfonylating Agent Performance

Caption: The interplay of electronic, steric, and leaving group effects on reactivity.

Conclusion: Making an Informed Choice

The selection of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides and sulfonate esters. While established reagents like tosyl chloride and mesyl chloride offer reliability and high reactivity, respectively, heteroaromatic sulfonyl chlorides such as this compound provide a valuable alternative for introducing medicinally relevant scaffolds directly into a target molecule. The choice ultimately depends on a careful consideration of the substrate's properties, the desired reaction outcome, and the overall synthetic strategy. This guide provides the foundational knowledge to empower researchers to make an informed and strategic decision in this crucial synthetic step.

References

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Structural validation of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Structural Validation of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Derivatives _>

For Immediate Release

This compound and its derivatives represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and drug discovery.[1][2][3][4] The precise structural elucidation of these molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring the reproducibility of biological data. This guide provides a comprehensive, comparative overview of the essential analytical techniques for the structural validation of this compound class. We delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazole-based therapeutic agents.

Introduction: The Imperative of Unambiguous Structural Validation

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[5] Derivatives of this compound are of particular interest due to their synthetic versatility and potential to modulate various biological targets.[1][6] However, the synthetic routes to these compounds can sometimes yield regioisomers or unexpected side products. Therefore, rigorous structural validation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that biological findings are correctly attributed to the intended molecular entity.

This guide will compare and contrast the utility of several instrumental analysis techniques, providing the rationale for a multi-pronged approach to achieve unequivocal structural confirmation.

The Analytical Toolkit: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for a comprehensive validation. The primary methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive solid-state structure and stereochemistry, Single-Crystal X-ray Crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. Key expected signals for the parent compound, this compound, would include:

  • Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the pyrazole nitrogen.

  • Pyrazole Ring: A singlet for the C5-proton and a singlet for the C3-methyl group. The chemical shift of the C5-proton is particularly diagnostic for confirming the substitution pattern.

  • Sulfonyl Chloride Moiety: This group significantly deshields adjacent protons, influencing the chemical shifts of the pyrazole ring protons.[7]

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments, which is crucial for identifying isomers. The chemical shifts of the pyrazole ring carbons are sensitive to the substituent pattern, aiding in its confirmation.

Comparative Insight: While ¹H NMR provides rapid information on the proton framework, ¹³C NMR is essential for confirming the carbon backbone and identifying subtle isomeric differences. 2D NMR techniques, such as COSY and HSQC, can be employed to definitively establish proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the assignment of the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of sulfonyl chlorides, ensure the solvent is anhydrous.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for sufficient resolution.[1]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the molecular structure. Compare the number of signals in the ¹³C NMR spectrum to the expected number for the proposed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in anhydrous CDCl₃) Acq Acquire ¹H, ¹³C, & 2D Spectra (≥300 MHz Spectrometer) Prep->Acq Transfer to NMR tube Proc Process Data (FT, Phasing, Baseline) Acq->Proc Analysis Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) Proc->Analysis Validation Structural Confirmation Analysis->Validation

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule. For compounds containing chlorine, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[7][9]

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. The fragmentation pattern can provide additional structural information. For instance, the loss of the isobutyl group or the sulfonyl chloride moiety would result in characteristic fragment ions.[10][11]

Comparative Insight: While standard MS can confirm the molecular weight, HRMS provides the elemental composition, offering a higher degree of confidence in the proposed structure. Different ionization techniques (e.g., ESI, EI) can yield complementary fragmentation patterns, providing a more complete picture of the molecule's structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI for polar compounds). Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and any characteristic isotopic patterns. Analyze the fragmentation pattern to corroborate the proposed structure. For HRMS, compare the measured mass to the calculated mass for the proposed molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the key vibrational bands are:

  • S=O Stretching: Strong absorption bands characteristic of the sulfonyl group, typically appearing in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1185-1204 cm⁻¹ (symmetric).[8]

  • S-Cl Stretching: A characteristic absorption for the sulfonyl chloride bond.

  • C-H Stretching: Bands corresponding to the aliphatic C-H bonds of the isobutyl and methyl groups.

  • C=N and C=C Stretching: Vibrations associated with the pyrazole ring.[12]

Comparative Insight: IR spectroscopy is an excellent tool for quickly confirming the presence of the key sulfonyl chloride functional group.[7][13] While it does not provide detailed connectivity information like NMR, it serves as a crucial and rapid quality control check.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a Nujol mull. Ensure the sample is dry, as sulfonyl chlorides can be moisture-sensitive.[8]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups and compare them to known values for sulfonyl chlorides and pyrazoles.[14][15]

IR_MS_Workflow

Single-Crystal X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation, single-crystal X-ray crystallography is the ultimate technique.[14][16][17] This method is particularly valuable for resolving any stereochemical or regiochemical ambiguities that may not be definitively answered by spectroscopic methods alone.

Comparative Insight: While NMR, MS, and IR provide evidence for the molecular structure in solution or bulk, X-ray crystallography provides a precise atomic-level map of the molecule in the solid state.[18] The major limitation is the requirement for a suitable single crystal, which can sometimes be challenging to obtain.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[14][18]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.[14]

Data Summary and Comparison

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Atomic connectivity, chemical environment of atoms, stereochemistry.Provides the most detailed structural information in solution.Can be complex to interpret for very large molecules; may not distinguish all isomers without 2D techniques.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation pattern.High sensitivity, provides exact mass and formula.Does not provide direct connectivity information.
IR Spectroscopy Presence of functional groups.Rapid, simple, and inexpensive.Provides limited structural information beyond functional groups.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound derivatives requires a synergistic and integrated analytical approach. While NMR spectroscopy forms the backbone of the structural elucidation process, its findings must be corroborated by mass spectrometry to confirm the molecular weight and formula, and by IR spectroscopy to verify the presence of key functional groups. For absolute and unambiguous proof of structure, particularly in cases of novel compounds or complex stereochemistry, single-crystal X-ray crystallography is the definitive method. By employing this multi-technique, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 2023.
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  • FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024. [Link]

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A Comparative Guide to the Biological Activity of Pyrazole Sulfonamide Analogs: From Anti-inflammatory to Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of therapeutic agents.[1] While the specific analog, 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, represents a potential building block, its broader chemical family has been extensively studied, revealing a remarkable diversity of biological activities. This guide provides a comparative analysis of pyrazole sulfonamide analogs, delving into their synthesis, structure-activity relationships (SAR), and performance against various biological targets, supported by experimental data from peer-reviewed literature.

The significance of this structural motif is highlighted by the market presence of drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation.[2] However, the therapeutic potential of this scaffold extends far beyond anti-inflammatory action, encompassing anticancer, antimicrobial, and antidiabetic properties.[3][4] This guide will explore these diverse activities, offering researchers and drug development professionals a comprehensive overview of this potent chemical class.

Comparative Biological Activities of Pyrazole Sulfonamide Analogs

The biological activity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the sulfonamide nitrogen. The following sections compare the activity of various analogs across different therapeutic areas.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-documented activity of pyrazole sulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[5]

The key pharmacophoric features for COX-2 selectivity in this class of compounds, as exemplified by Celecoxib, include a central pyrazole ring with specific substituents at the 1, 3, and 5 positions, and a para-sulfonamide group on an adjacent phenyl ring.[2]

Experimental Data Comparison:

Compound/AnalogTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib COX-20.052>1923[6]
Benzothiophen-2-yl pyrazole derivative (5b) COX-20.01344.56[7]
Dihydropyrazole derivative (4b) COX-20.35137.3[8]
Pyrazole-thiourea-benzimidazole hybrid (PYZ10) COX-20.0000283N/A[6]
Triarylpyrazoline derivative (PYZ12) COX-2N/AN/A[6]
Diarylpyrazole sulfonamide (PYZ16) COX-20.5210.73[6]

Key Insights:

  • The benzothiophen-2-yl pyrazole derivative 5b shows exceptionally potent COX-2 inhibition, even surpassing Celecoxib in some assays, with an IC50 of 0.01 µM.[7]

  • Hybrid molecules, such as the pyrazole-thiourea-benzimidazole derivatives, can achieve nanomolar to picomolar potency against COX-2.[6]

  • The selectivity for COX-2 over COX-1 is a critical parameter for safety, and many analogs demonstrate excellent selectivity indices.[7][8]

The mechanism of action involves the sulfonamide moiety binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which is a key determinant of selectivity.

Anticancer (Antiproliferative) Activity

The pyrazole core is a privileged scaffold in anticancer drug design.[9] Pyrazole sulfonamide analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through multiple mechanisms of action.[9][10]

Experimental Data Comparison (Antiproliferative IC50 Values):

Compound/AnalogCell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (25) HT29 (Colon)3.17[9]
Pyrazole Benzothiazole Hybrid (25) PC3 (Prostate)6.77[9]
Pyrazole Carbaldehyde Derivative (43) MCF-7 (Breast)0.25[9]
Benzothiazole Pyrazole Hybrid (7a) A549 (Lung)2.4[10]
Dihydropyrazole derivative (4b) SW620 (Colon)0.86[8]

Key Insights:

  • Substitutions with electron-withdrawing groups on the phenyl rings of the pyrazole scaffold can enhance anticancer activity.[9]

  • Compound 43 , a pyrazole carbaldehyde derivative, exhibited a remarkable IC50 of 0.25 µM against the MCF-7 breast cancer cell line, identifying it as a potent PI3 kinase inhibitor.[9]

  • Some analogs show high selectivity, with minimal impact on normal cells, making them strong candidates for further development.[4][11]

  • Interestingly, some Celecoxib analogs that do not inhibit COX-2 still exhibit potent anticancer effects, suggesting off-target mechanisms are at play.[2]

Antimicrobial and Antitubercular Activities

The pyrazole sulfonamide scaffold has also been explored for its potential in combating infectious diseases. Analogs have been synthesized and tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis.

Experimental Data Comparison (Antimicrobial/Antitubercular Activity):

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Sulfonamide-based pyrazole-pyrazoline hybrid (9g) M. tuberculosis H37Rv10.2[12]
Sulfonamide-based pyrazole-pyrazoline hybrid (9m) M. tuberculosis H37Rv12.5[12]
Rifampicin (Standard) M. tuberculosis H37Rv40[12]
Ampyrone-based sulfonamide (4b) S. aureusPotent (Zone of inhibition)[13]
Ampyrone-based sulfonamide (4d) C. albicansPotent (Zone of inhibition)[13]

Key Insights:

  • Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives, such as 9g and 9m , have shown excellent antitubercular activity, with MIC values significantly lower than the standard drug Rifampicin.[12]

  • Structural modifications, such as the inclusion of chloroquinoline and thiophene moieties, have been shown to enhance pharmacological potency against M. tuberculosis.[12]

  • Ampyrone-based pyrazole sulfonamides have demonstrated significant activity against both bacterial and fungal strains.[13]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the typical experimental protocols used for the synthesis and biological evaluation of pyrazole sulfonamide analogs.

Synthesis Workflow: Preparation of Pyrazole-4-Sulfonamide Derivatives

A general synthetic route to pyrazole-4-sulfonamide analogs involves a multi-step process, which can be adapted based on the desired substituents.[3]

Step 1: Synthesis of the Pyrazole Core The pyrazole ring is typically formed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For example, 3,5-dimethyl-1H-pyrazole can be synthesized from pentane-2,4-dione and hydrazine hydrate.[3]

Step 2: Sulfonation of the Pyrazole Ring The pyrazole core is then sulfonated to introduce the sulfonyl chloride group at the 4-position. This is often achieved using chlorosulfonic acid, sometimes in the presence of thionyl chloride.[3]

Step 3: Formation of the Sulfonamide The final step is the reaction of the pyrazole-4-sulfonyl chloride intermediate with a desired primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent like dichloromethane.[3]

dot

Caption: General synthetic workflow for pyrazole-4-sulfonamide analogs.

Biological Assay Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory activity of the synthesized compounds is typically evaluated by measuring their ability to inhibit COX-1 and COX-2 enzymes in vitro.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Procedure:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds (analogs) are pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Colorimetric Measurement: The absorbance is monitored at 595 nm using a plate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition versus the log of the compound concentration.

dot

COX_Assay_Workflow start Start Assay enzyme_prep Prepare COX-1/COX-2 Enzyme Solution start->enzyme_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep incubation Pre-incubate Enzyme with Test Compound enzyme_prep->incubation compound_prep->incubation reaction Initiate Reaction with Arachidonic Acid & TMPD incubation->reaction measurement Measure Absorbance at 595 nm reaction->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis end End analysis->end

Caption: Workflow for the in vitro COX peroxidase inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on pyrazole sulfonamides has led to a well-defined structure-activity relationship that can guide future drug design.

dot

Caption: Key structure-activity relationship points for pyrazole sulfonamides.

The future development of analogs based on the this compound scaffold should focus on:

  • Hybridization Strategies: Combining the pyrazole sulfonamide core with other pharmacophores to create dual-target inhibitors, for instance, dual COX-2/5-LOX inhibitors for enhanced anti-inflammatory effects with a better safety profile.[7]

  • Target Repurposing: Systematically screening new analogs against a wider range of biological targets, such as various kinases, carbonic anhydrases, and microbial enzymes, to uncover novel therapeutic applications.[9][14]

  • Improving Physicochemical Properties: Optimizing substituents to enhance solubility, membrane permeability, and metabolic stability, thereby improving the overall pharmacokinetic profile of lead compounds.

References

  • Rathod, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Yaseen, T., et al. (2023). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]

  • Jesadiya, M., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Rathod, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]

  • El-Kashef, D., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Li, J., et al. (2019). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Tzanova, T., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina. Available at: [Link]

  • Al-Tel, T. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Singh, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Hyma Synthesis. Available at: [Link]

  • Fábián, M., et al. (2020). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. Available at: [Link]

  • El-Sayed, N., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Tzanova, T., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. PubMed. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available at: [Link]

  • Chen, Y., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

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A Senior Application Scientist's Guide to 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Strategic Advantage in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Sulfonylation in Drug Discovery

To the researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the choice of a sulfonylating agent is far from trivial. It is a decision that resonates through the subsequent stages of synthesis, influencing yield, purity, and ultimately, the biological activity of the target molecule. While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long been the workhorses of sulfonamide synthesis, the increasing demand for molecular diversity and finely tuned physicochemical properties in drug candidates necessitates a more sophisticated toolkit.

This guide introduces 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride as a strategic alternative, offering distinct advantages in the synthesis of novel sulfonamides. We will delve into the inherent benefits conferred by the pyrazole scaffold, explore the synthetic pathways to and with this reagent, and present a comparative analysis against conventional sulfonyl chlorides, supported by established chemical principles and experimental insights. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide will illustrate how leveraging a pyrazole-based sulfonylating agent can be a deliberate and advantageous step in your synthetic strategy.

The Pyrazole Advantage: More Than Just a Leaving Group

The utility of this compound extends beyond its function as a carrier of the sulfonyl group. The pyrazole core itself imparts a unique set of properties to the resulting sulfonamide that can be highly beneficial in drug design.

  • Modulation of Physicochemical Properties: The pyrazole ring, as a bioisostere for other aromatic systems, can significantly influence the lipophilicity and solubility of the final compound.[2] The N-isobutyl group, in particular, provides a lipophilic handle that can enhance membrane permeability, a critical factor for oral bioavailability. The strategic placement of the isobutyl and methyl groups allows for a fine-tuning of the molecule's overall physicochemical profile.

  • Biological Activity and Target Engagement: Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] By incorporating the pyrazole moiety directly into the sulfonamide structure, there is the potential for synergistic or additive effects on biological targets. The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions within a target's binding site, enhancing potency and selectivity.[2]

  • Metabolic Stability: The pyrazole ring is generally considered to be metabolically robust, resisting enzymatic degradation. This can lead to improved pharmacokinetic profiles, such as a longer half-life, for drug candidates incorporating this scaffold.

Comparative Analysis: this compound vs. Conventional Reagents

While direct, head-to-head kinetic studies for this specific pyrazole sulfonyl chloride against traditional reagents are not extensively documented in a single comparative paper, we can construct a robust comparison based on established principles of chemical reactivity and the known properties of heteroaromatic sulfonyl chlorides.

FeatureThis compoundTosyl Chloride (TsCl) / Mesyl Chloride (MsCl)Rationale & Advantages of the Pyrazole Reagent
Reactivity Moderately reactiveTsCl: Moderately reactive; MsCl: Highly reactiveThe reactivity of heteroaromatic sulfonyl chlorides can be tuned by the electronic nature of the heterocycle. This allows for potentially greater selectivity in reactions with multifunctional molecules compared to the more aggressive mesyl chloride.
Stability Generally stable, but can be susceptible to hydrolysis.Generally stable under anhydrous conditions.Heteroaromatic sulfonyl chlorides can have varying stability. While they should be handled under anhydrous conditions, their stability is often sufficient for typical synthetic applications.[4][5]
Solubility Good solubility in a range of organic solvents.Variable, can be crystalline with limited solubility.The isobutyl group enhances solubility in common organic solvents, facilitating homogeneous reaction conditions.
Byproducts Pyrazole-4-sulfonic acid (water-soluble)p-Toluenesulfonic acid / Methanesulfonic acid (water-soluble)The byproducts of all are typically removed by aqueous workup.
Structural Diversity of Product Introduces a "privileged" pyrazole scaffold.Introduces a simple tosyl or mesyl group.This is the key advantage. The pyrazole moiety offers a platform for further functionalization and can contribute to the biological activity of the final sulfonamide.
Lipophilicity Contribution The isobutyl group provides a significant lipophilic contribution.The tosyl group is moderately lipophilic; the mesyl group is polar.This allows for the direct and predictable modulation of the final compound's lipophilicity, a critical parameter in drug design.[6]

Experimental Protocols

The following protocols are based on established, general methodologies for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.[7] These should be adapted and optimized for specific substrates.

Part 1: Synthesis of this compound

This synthesis involves a two-step process: the initial formation of the pyrazole ring, followed by chlorosulfonation.

Step 1: Synthesis of 1-Isobutyl-3-methyl-1H-pyrazole

G Isobutylhydrazine Isobutylhydrazine 1-Isobutyl-3-methyl-1H-pyrazole 1-Isobutyl-3-methyl-1H-pyrazole Isobutylhydrazine->1-Isobutyl-3-methyl-1H-pyrazole Condensation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->1-Isobutyl-3-methyl-1H-pyrazole

Caption: Synthesis of the pyrazole precursor.

Methodology:

  • To a solution of isobutylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add pentane-2,4-dione (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-isobutyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Isobutyl-3-methyl-1H-pyrazole

G 1-Isobutyl-3-methyl-1H-pyrazole 1-Isobutyl-3-methyl-1H-pyrazole This compound This compound 1-Isobutyl-3-methyl-1H-pyrazole->this compound Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->this compound

Caption: Chlorosulfonation of the pyrazole precursor.

Methodology:

  • In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool chlorosulfonic acid (5.0-6.0 equivalents) to 0 °C.

  • Add a solution of 1-isobutyl-3-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent (e.g., chloroform) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 8-12 hours.

  • Cool the reaction mixture to room temperature and slowly add thionyl chloride (1.5-2.0 equivalents).

  • Heat the mixture to 60 °C for an additional 2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product may be used directly or purified by column chromatography.

Part 2: Synthesis of a Sulfonamide using this compound

G Primary/Secondary Amine Primary/Secondary Amine Pyrazole Sulfonamide Pyrazole Sulfonamide Primary/Secondary Amine->Pyrazole Sulfonamide Sulfonylation This compound This compound This compound->Pyrazole Sulfonamide

Caption: General sulfonamide synthesis workflow.

Methodology:

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • To this solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole sulfonamide.

Conclusion: A Strategic Tool for Modern Drug Discovery

This compound represents a significant advancement over conventional sulfonylating agents, particularly in the context of drug discovery and development. Its primary advantage lies in the dual functionality it offers: a reliable means of sulfonamide formation and the simultaneous introduction of a privileged pyrazole scaffold. The customizable nature of the pyrazole ring, exemplified here by the isobutyl and methyl substituents, allows for the rational design of molecules with tailored physicochemical and pharmacological properties.

For researchers aiming to expand their chemical space and develop novel drug candidates with improved profiles, the adoption of substituted pyrazole-4-sulfonyl chlorides is a strategic imperative. This guide provides the foundational knowledge and experimental framework to begin leveraging the power of this versatile reagent in your synthetic endeavors.

References

  • Reddymasu, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26277–26291. Available at: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(11), 987-1002.
  • Grygorenko, O., et al. (2023). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]

  • Wolan, A., et al. (2022). Chiral Pyrazolo[4,3-e][4][5][7]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Applied Sciences, 12(19), 9579. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemistry, 13(1), 2636-2646.
  • Zhang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(8), 1269-1293.
  • Ansari, M. F., et al. (2021). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 6(5), 3689–3702. Available at: [Link]

  • Google Patents. (2015). Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Bentley, J., et al. (2013). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 14(1), 1236-1253.
  • Lima, P. C. d., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 584379. Available at: [Link]

Sources

A Researcher's Guide to Alternatives for 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyrazole-sulfonamide scaffold is a cornerstone for the design of a diverse array of therapeutic agents. The reagent 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has emerged as a valuable building block for the synthesis of these important molecules. This guide provides a comprehensive comparison of this reagent with viable alternatives, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic strategies. We will delve into a comparative analysis of reactivity, scope, practical considerations, and safety, supported by experimental protocols and data.

Understanding the Benchmark: this compound

This compound is a versatile reagent for the synthesis of N-substituted pyrazole-4-sulfonamides. The pyrazole core is a key pharmacophore in numerous drugs, and the sulfonamide linkage provides a stable and synthetically accessible connection point for introducing molecular diversity.[1] The isobutyl and methyl substituents on the pyrazole ring influence the reagent's solubility, crystallinity, and interaction with biological targets in the final sulfonamide product.

The primary application of this reagent is in the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Comparative Analysis of Alternative Reagents

The choice of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides, influencing reaction rates, yields, and the scope of compatible functional groups. Here, we compare this compound with several classes of alternatives.

Structurally Related Pyrazole-4-sulfonyl Chlorides

A direct and logical set of alternatives includes other substituted pyrazole-4-sulfonyl chlorides. The electronic and steric nature of the substituents on the pyrazole ring can modulate the reactivity of the sulfonyl chloride group.

ReagentKey FeaturesExpected Reactivity
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Smaller N-alkyl group, potentially less sterically hindered.Similar to slightly higher reactivity than the isobutyl analog.
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Slightly larger N-alkyl group than methyl.Reactivity is expected to be very similar to the dimethyl analog.
4-Chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Electron-withdrawing chloro group on the pyrazole ring.The chloro group may slightly increase the electrophilicity of the sulfur atom, potentially leading to faster reactions.

Expert Insight: The choice between these analogs often comes down to the desired physicochemical properties of the final sulfonamide product. While their reactivity in the sulfonylation step is generally comparable, the N-substituent can significantly impact properties like lipophilicity and metabolic stability of the target molecule.

Classical Arylsulfonyl Chlorides

Well-established arylsulfonyl chlorides are workhorse reagents in organic synthesis and serve as a benchmark for comparison.

ReagentKey FeaturesExpected Reactivity
p-Toluenesulfonyl chloride (TsCl) Readily available, crystalline solid, easy to handle.[2]Generally less reactive than pyrazole-4-sulfonyl chlorides due to the electron-donating effect of the methyl group.
Benzenesulfonyl chloride The parent arylsulfonyl chloride.Slightly more reactive than TsCl due to the absence of the electron-donating methyl group.
2-Naphthalenesulfonyl chloride Bulky aromatic group, can introduce different steric and electronic properties.Reactivity is comparable to benzenesulfonyl chloride.

Expert Insight: While readily available and cost-effective, arylsulfonyl chlorides lack the embedded pyrazole pharmacophore. Their use is ideal when the pyrazole moiety is not a required structural element in the final compound. The resulting arylsulfonamides also exhibit different chemical and biological properties compared to their pyrazole-based counterparts.

Alkanesulfonyl Chlorides

For the synthesis of alkanesulfonamides, alkanesulfonyl chlorides are the reagents of choice.

ReagentKey FeaturesExpected Reactivity
Methanesulfonyl chloride (MsCl) Highly reactive, liquid reagent.Significantly more reactive than arylsulfonyl chlorides and pyrazole-4-sulfonyl chlorides.[3]
Propanesulfonyl chloride Less volatile than MsCl.High reactivity, similar to MsCl.

Expert Insight: The high reactivity of alkanesulfonyl chlorides can be a double-edged sword. While it allows for rapid reactions, it can also lead to lower selectivity with multifunctional substrates. The resulting alkanesulfonamides have distinct properties from arylsulfonamides, often being more flexible and less aromatic in nature.

Alternative Sulfonamide Synthesis Methodologies

Modern organic synthesis has seen the development of numerous alternatives to the classical sulfonyl chloride-amine coupling reaction. These methods can offer advantages in terms of functional group tolerance, safety, and atom economy.

  • Sulfonyl Fluorides: These reagents are generally more stable to hydrolysis than their chloride counterparts, which can be advantageous in certain applications. However, their reaction with amines often requires harsher conditions or the use of catalysts.[4]

  • Reductive Coupling of Nitroarenes with Aryl Sulfinates: This method avoids the use of highly reactive sulfonylating agents altogether.[5]

  • From Thiols via Oxidative Chlorination: Thiols can be converted in situ to sulfonyl chlorides, which then react with amines to form sulfonamides. This approach avoids the isolation of potentially unstable sulfonyl chlorides.[6]

Expert Insight: These alternative methodologies are particularly valuable in late-stage functionalization of complex molecules where the robustness of sulfonyl chlorides might be a concern. The choice of method will depend on the specific substrate and the desired reaction conditions.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a representative pyrazole-4-sulfonyl chloride and its subsequent use in sulfonamide formation are provided below.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride[1]

This protocol describes a two-step synthesis starting from commercially available reagents.

experimental_workflow_synthesis reagent1 3,5-Dimethyl-1H-pyrazole intermediate 1,3,5-Trimethyl-1H-pyrazole reagent1->intermediate Methylation reagent2 Potassium tert-butoxide, Methyl iodide in THF product 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride intermediate->product Sulfonylation reagent3 Chlorosulfonic acid, Thionyl chloride in Chloroform

Synthesis of a representative pyrazole-4-sulfonyl chloride.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in portions under a nitrogen atmosphere.

  • Stir the reaction mixture at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes at 25–30 °C under a nitrogen atmosphere.

  • Stir the reaction at 25–30 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, add cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.

Step 2: Sulfonylation to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Prepare a solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 201 mmol) in 75 mL of chloroform.

  • In a separate flask, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

  • Slowly add the pyrazole solution to the chlorosulfonic acid solution.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, the desired sulfonyl chloride can be isolated after appropriate workup.

General Procedure for Sulfonamide Synthesis[1]

This protocol describes the reaction of a pyrazole-4-sulfonyl chloride with an amine.

experimental_workflow_sulfonamide reagent1 Amine product N-Substituted Pyrazole-4-sulfonamide reagent1->product reagent2 Diisopropylethylamine (DIPEA) in Dichloromethane reagent2->product reagent3 Pyrazole-4-sulfonyl chloride in Dichloromethane reagent3->product Sulfonylation

General workflow for the synthesis of pyrazole-4-sulfonamides.
  • Dissolve the amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes).

  • Add a base such as diisopropylethylamine (DIPEA, 3.85 mmol) at 25–30 °C.

  • Add a solution of the pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C, monitoring by TLC.

  • After completion, add cold water and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.

Safety, Handling, and Commercial Availability

Safety and Handling:

Sulfonyl chlorides, including this compound and its alternatives, are reactive electrophiles and should be handled with care. They are often moisture-sensitive and can release corrosive HCl gas upon contact with water.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.[3][8]

Commercial Availability and Cost:

This compound is available from several chemical suppliers as a research chemical.[5] Its cost is generally higher than that of classical arylsulfonyl chlorides like tosyl chloride, which are produced on a much larger scale.[2][9] The availability and cost of other substituted pyrazole-4-sulfonyl chlorides can vary. When planning a synthesis, it is advisable to check the availability and lead times with multiple suppliers.

Conclusion and Recommendations

This compound is a valuable and effective reagent for the synthesis of pyrazole-4-sulfonamides. For researchers requiring the pyrazole-sulfonamide scaffold, structurally related pyrazole-4-sulfonyl chlorides offer a direct and synthetically analogous alternative, with the choice primarily dictated by the desired properties of the final product.

For applications where the pyrazole moiety is not essential, classical arylsulfonyl chlorides like tosyl chloride represent a more cost-effective and readily available option, albeit with generally lower reactivity. Alkanesulfonyl chlorides such as mesyl chloride offer the highest reactivity but may require more careful control of reaction conditions to ensure selectivity.

Ultimately, the optimal choice of a sulfonylating agent depends on a careful consideration of the specific synthetic goals, the nature of the substrate, and practical factors such as cost and availability. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed and strategic decision for their sulfonamide synthesis endeavors.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26249–26262. [Link]

  • Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(15), 1963-1965. [Link]

  • eBay. (n.d.). 150g p-Toluenesulfonyl chloride, Tosyl chloride, ≥99%. Retrieved January 17, 2026, from [Link]

  • García-Rodeja, Y., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 25(15), 6041-6049. [Link]

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e358-e376. [Link]

  • Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(34), 11044-11048. [Link]

  • JETIR. (2021). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR, 8(6), a479-a490. [Link]

  • Guthrie, R. D., & Creasey, S. E. (1978). Selective Sulfonylating Agents. Australian Journal of Chemistry, 31(7), 1613-1617. [Link]

  • Yilmaz, I., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(4), e202201198. [Link]

  • van der Pijl, F., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 88(4), 2167-2175. [Link]

  • Wang, Y., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(30), 6649-6653. [Link]

  • Khaustova, S. V., et al. (2021). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Journal of Organic and Pharmaceutical Chemistry, 19(3), 46-53. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • Reeves, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3014-3017. [Link]

  • Oakwood Chemical. (n.d.). Sulfonyl Chlorides Reagents Catalog. Retrieved January 17, 2026, from [Link]

  • Dana Bioscience. (n.d.). 4-Chloro-1-isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride 100mg. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Product Confirmation for 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For drug development professionals and researchers working with novel heterocyclic compounds, such as those derived from 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, robust analytical methodologies are not just a regulatory requirement but a fundamental necessity for meaningful structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of spectroscopic techniques for the definitive product confirmation of reactions involving this versatile pyrazole sulfonyl chloride, grounded in practical insights and experimental data.

The reactivity of the sulfonyl chloride group (-SO₂Cl) makes this compound a valuable intermediate for creating diverse compound libraries, most commonly through reactions with amines to form sulfonamides. The primary analytical challenge lies in unequivocally confirming the formation of the desired product and identifying any potential side products or unreacted starting materials. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this.

The Analytical Triad: NMR, IR, and MS

No single technique provides a complete structural picture. Instead, the convergence of data from these three orthogonal methods builds a self-validating system for product confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are indispensable.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, aiding in structural elucidation.

The following sections will delve into the practical application of each technique for analyzing the products of a typical reaction of this compound, for instance, its reaction with a primary amine to form a sulfonamide.

Experimental Workflow: A Visual Overview

The journey from a completed reaction to a confirmed product structure follows a logical sequence of purification and analysis.

Spectroscopic Analysis Workflow Reaction Reaction Work-up & Crude Product Isolation Purification Purification (e.g., Column Chromatography) Reaction->Purification TLC TLC Analysis Purification->TLC Purity Check NMR_Sample NMR Sample Preparation Purification->NMR_Sample IR_Sample IR Sample Preparation Purification->IR_Sample MS_Sample MS Sample Preparation Purification->MS_Sample NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Sample->NMR_Acq IR_Acq FT-IR Acquisition IR_Sample->IR_Acq MS_Acq Mass Spectrum Acquisition MS_Sample->MS_Acq Data_Analysis Integrated Data Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the purification and spectroscopic analysis of a synthesized compound.

In-Depth Analysis with ¹H and ¹³C NMR Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For the products of this compound reactions, specific shifts and coupling patterns in both ¹H and ¹³C NMR spectra are diagnostic.

Key Diagnostic Regions in the ¹H NMR Spectrum:
  • Isobutyl Group Protons: The isobutyl group attached to the pyrazole nitrogen gives rise to a characteristic set of signals: a doublet for the six methyl protons (CH(CH₃)₂), a multiplet for the methine proton (CH(CH₃)₂), and a doublet for the methylene protons (-CH₂-). The chemical shift of the methylene protons is particularly sensitive to the electronic environment of the pyrazole ring.

  • Pyrazole Ring Protons: The 1,3,4-substitution pattern of the pyrazole ring results in a single proton at the 5-position, which typically appears as a singlet.

  • Methyl Group on Pyrazole: The methyl group at the 3-position of the pyrazole ring will also present as a singlet.

  • Protons from the Amine Moiety: The signals from the amine portion of the newly formed sulfonamide will vary depending on its structure. A key indicator of a successful reaction is the appearance of these signals and the disappearance of the amine's original signals. For primary amines, the N-H proton of the sulfonamide will often appear as a broad singlet.

Expected ¹H NMR Chemical Shifts:
ProtonsExpected Chemical Shift (ppm)Multiplicity
Isobutyl -CH₃~0.9Doublet
Isobutyl -CH~2.1Multiplet
Isobutyl -CH₂~3.9Doublet
Pyrazole -CH₃~2.5Singlet
Pyrazole C5-H~7.9Singlet
Sulfonamide N-HVariable (often broad)Singlet

Note: These are approximate values and can be influenced by the solvent and the specific structure of the amine used.

Key Diagnostic Regions in the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (ppm)
Isobutyl -CH₃~20
Isobutyl -CH~28
Isobutyl -CH₂~58
Pyrazole -CH₃~13
Pyrazole C4~115-120
Pyrazole C3 & C5~140-150
Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Acquisition of ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra.

  • Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the proposed structure.

Corroborating Evidence from Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. In the context of sulfonamide synthesis, the most informative regions of the IR spectrum are those corresponding to the S=O and N-H stretching vibrations.

Key Diagnostic IR Absorptions:
  • Disappearance of the S-Cl stretch: The starting material, this compound, will exhibit a characteristic S-Cl stretching vibration. The absence of this band in the product's spectrum is a strong indicator of a successful reaction.

  • Appearance of Sulfonamide Bands: The formation of a sulfonamide is confirmed by the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[2][3]

  • N-H Stretch: For sulfonamides derived from primary or secondary amines, a characteristic N-H stretching vibration will be observed in the region of 3300-3200 cm⁻¹.

Functional GroupStarting Material (Sulfonyl Chloride)Product (Sulfonamide)
S=O stretch (asymmetric)~1380 cm⁻¹~1350 cm⁻¹
S=O stretch (symmetric)~1180 cm⁻¹~1160 cm⁻¹
S-Cl stretch~375 cm⁻¹Absent
N-H stretchAbsent~3250 cm⁻¹ (broad)
Experimental Protocol for IR Analysis:
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Data Interpretation: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Final Confirmation with Mass Spectrometry (MS)

Mass spectrometry provides the crucial determination of the molecular weight of the product, offering definitive evidence of the intended chemical transformation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is invaluable for confirming the molecular formula.

Key Diagnostic Information from MS:
  • Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of the expected sulfonamide product.

  • Isotopic Pattern: The presence of chlorine and sulfur atoms in the starting material and sulfur in the product gives rise to characteristic isotopic patterns (due to ³⁷Cl and ³⁴S isotopes) that can aid in identification.[2]

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For instance, cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.

Experimental Protocol for MS Analysis:
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

A Comparative Look at Alternative Scenarios

To illustrate the power of this multi-technique approach, let's consider potential outcomes other than the desired sulfonamide formation:

  • Unreacted Starting Material: If the reaction is incomplete, the spectra will show a mixture of signals corresponding to both the starting sulfonyl chloride and the sulfonamide product. The ¹H NMR will show the characteristic signals of both species, and the IR spectrum will exhibit both S-Cl and sulfonamide N-H and S=O stretches.

  • Hydrolysis of the Sulfonyl Chloride: If water is present in the reaction mixture, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This would be evident in the mass spectrum by a molecular ion peak corresponding to the sulfonic acid. The IR spectrum would show a broad O-H stretch, and the ¹H NMR would lack the signals from the amine moiety.

Conclusion

The robust confirmation of reaction products is a non-negotiable aspect of chemical research and development. For reactions involving this compound, a synergistic approach utilizing ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for structural elucidation. By carefully analyzing the diagnostic signals and patterns from each technique, researchers can confidently confirm the formation of their target molecules, paving the way for further biological evaluation and the advancement of new chemical entities.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023). ACS Omega. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S - PubChem. (n.d.). PubChem. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. (2022). Molecules. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]

  • 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). (n.d.). ResearchGate. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules. [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Spectroscopy Letters. [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. (1964). Canadian Journal of Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Magnetic Resonance in Chemistry. [Link]

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  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). (2025). Indian Journal of Chemistry. [Link]

  • 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Thiophenesulfonyl chloride. (n.d.). NIST Chemistry WebBook. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

  • NMR Chemical Shifts. (n.d.). J. Org. Chem. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. (n.d.). Langmuir. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PLoS ONE. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons. [Link]

  • Sketch the NMR spectrum of isobutyl alcohol. (2023). Chegg.com. [Link]

  • 13 C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. (n.d.). ResearchGate. [Link]

  • 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S - PubChem. (n.d.). PubChem. [Link]

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  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]

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A Comparative Cost-Effectiveness Analysis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Process Chemists

Introduction: The Strategic Value of Pyrazole Sulfonamides

In the landscape of modern drug discovery, the pyrazole sulfonamide moiety is a privileged scaffold, appearing in a multitude of therapeutic agents due to its versatile biological activity.[1][2] These compounds are crucial in the development of treatments for conditions ranging from cancer to inflammatory diseases.[2][3] The synthetic linchpin for accessing this critical pharmacophore is often a substituted pyrazole sulfonyl chloride. 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006453-74-2) has emerged as a valuable reagent for this purpose, offering specific steric and electronic properties conferred by its isobutyl and methyl substituents.[4][5]

However, the selection of a building block in both medicinal and process chemistry is a multi-faceted decision, balancing performance with economic viability. This guide provides a comprehensive framework for evaluating the cost-effectiveness of this compound. We will dissect its synthetic pathway, compare its application performance against a common alternative, and provide self-validating experimental protocols for researchers to conduct their own direct comparisons.

Part 1: Deconstructing the Cost - Synthesis of the Reagent

The ultimate cost of a reagent is intrinsically tied to the complexity and efficiency of its synthesis. While a definitive, large-scale process cost is proprietary, we can infer the primary cost drivers from established synthetic routes for analogous pyrazole sulfonyl chlorides.[1][6] The synthesis is typically a two-step process starting from commercially available and inexpensive raw materials.

Step 1: Pyrazole Ring Formation The synthesis of the 1-isobutyl-3-methyl-1H-pyrazole core is achieved via a classical Knorr pyrazole synthesis or similar condensation reaction. This involves the reaction of a β-diketone equivalent (like ethyl acetoacetate) with a substituted hydrazine (isobutylhydrazine).

Step 2: Sulfonylation The formed pyrazole is then subjected to electrophilic substitution with a sulfonating agent. The most common and industrially scalable method involves treating the pyrazole with chlorosulfonic acid, often in a solvent like chloroform, followed by the addition of thionyl chloride to complete the conversion to the sulfonyl chloride.[1] High yields of over 90% have been reported for this step with related substrates.[1]

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->Condensation 1-Isobutyl-3-methyl-5-pyrazolone 1-Isobutyl-3-methyl-5-pyrazolone Condensation->1-Isobutyl-3-methyl-5-pyrazolone Sulfonylation_Reaction Sulfonylation 1-Isobutyl-3-methyl-5-pyrazolone->Sulfonylation_Reaction Intermediate Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonylation_Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Sulfonylation_Reaction Target_Product This compound Sulfonylation_Reaction->Target_Product

Caption: General synthetic workflow for this compound.

Key Cost Contributors:

  • Raw Materials: Cost of isobutylhydrazine, β-diketone, chlorosulfonic acid, and thionyl chloride.

  • Solvents: Purchase and disposal costs for solvents like chloroform or dichloromethane.[1]

  • Energy: Heating and cooling requirements for the reactions.

  • Labor: Time and expertise required for synthesis and purification.

  • Purification: Costs associated with chromatography or recrystallization, including materials and time.

  • Waste Disposal: Environmental handling of acidic and chlorinated waste streams.

Part 2: Defining Effectiveness - A Comparative Analysis

The "effectiveness" of a sulfonyl chloride reagent is measured by its performance in the synthesis of the target sulfonamide. To provide a meaningful analysis, we compare this compound against a ubiquitous and inexpensive benchmark: p-toluenesulfonyl chloride (TsCl) .

The choice between these reagents is not arbitrary. TsCl is a simple, cheap, and reactive aryl sulfonyl chloride. In contrast, the pyrazole-based reagent offers a heteroaromatic scaffold that can significantly alter the final compound's solubility, metabolic stability, and target-binding interactions—factors of immense importance in drug development. The cost-effectiveness analysis, therefore, hinges on whether the performance and properties gained by using the pyrazole reagent justify its higher upfront cost.

Table 1: Key Performance Indicators (KPIs) for Comparison

KPIThis compoundp-Toluenesulfonyl Chloride (TsCl)Rationale for Comparison
Reagent Cost ($/mol) HigherLowerEstablishes the economic baseline for the analysis.
Reaction Yield (%) To be determined experimentallyTo be determined experimentallyHigher yield can offset higher initial reagent cost.
Reaction Time (h) To be determined experimentallyTo be determined experimentallyShorter reaction times reduce labor and energy costs.
Product Purity (%) To be determined experimentallyTo be determined experimentallyHigher purity may reduce the need for costly purification steps.
Workup/Purification Potentially simpler due to unique solubilityOften requires careful purification from byproductsEase of purification is a major hidden cost driver.
Safety Profile Standard irritant[5]Known irritant and lachrymatorSafety and handling requirements impact operational costs.
Downstream Properties Imparts heteroaromatic character, potentially improving drug-like propertiesImparts simple aromatic characterThe ultimate value lies in the properties of the final molecule.

Part 3: A Protocol for Self-Validation

To empower researchers to make data-driven decisions, we provide a detailed, parallel protocol to directly compare the two reagents in a typical sulfonamide formation reaction. This self-validating system ensures that the comparison is relevant to your specific amine substrate and laboratory conditions.

Objective: To synthesize a target sulfonamide from a primary/secondary amine using both sulfonyl chloride reagents and compare their performance based on the KPIs in Table 1.

Materials:

  • Amine substrate of interest (e.g., 2-phenylethylamine)[1]

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][2]

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

cluster_A Path A: Pyrazole Reagent cluster_B Path B: TsCl Reagent A1 Dissolve Amine (1.0 equiv) & DIPEA (1.5 equiv) in DCM A2 Add 1-Isobutyl-3-methyl-1H-pyrazole- 4-sulfonyl chloride (1.05 equiv) A1->A2 A3 Stir at RT, Monitor by TLC/LC-MS A2->A3 Workup Quench with Water, Separate Organic Layer A3->Workup B1 Dissolve Amine (1.0 equiv) & DIPEA (1.5 equiv) in DCM B2 Add p-Toluenesulfonyl chloride (1.05 equiv) B1->B2 B3 Stir at RT, Monitor by TLC/LC-MS B2->B3 B3->Workup Start Parallel Synthesis Setup Start->A1 Start->B1 Purify Dry, Concentrate, Purify via Column Chromatography Workup->Purify Analyze Analyze Products Purify->Analyze Data Record Yield, Purity (HPLC), Time, and Purification Effort Analyze->Data Compare Calculate Cost-Effectiveness Data->Compare Start Project Stage? MedChem Early Stage / MedChem (Focus on SAR, Properties) Start->MedChem Early Process Late Stage / Process Chem (Focus on Scale, Cost) Start->Process Late Decision1 Is Final Product Performance (e.g., solubility, activity) a Key Differentiator? MedChem->Decision1 Decision2 Is Final Cost/Gram the Primary Driver? Process->Decision2 UsePyrazole Select 1-Isobutyl-3-methyl-1H- pyrazole-4-sulfonyl chloride Decision1->UsePyrazole Yes Evaluate Perform Parallel Synthesis & Cost Analysis Decision1->Evaluate Uncertain UseTsCl Select p-Toluenesulfonyl chloride (TsCl) Decision2->UseTsCl Yes Decision2->Evaluate No Evaluate->UsePyrazole If Pyrazole Path is Cost-Competitive or Performance is Superior Evaluate->UseTsCl If TsCl Path is Significantly Cheaper

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active agents.[1][2] Its inherent reactivity, conferred by the sulfonyl chloride group, makes it highly valuable but also susceptible to degradation and the formation of impurities.[3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this specific pyrazole derivative. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.

Synthetic Context and Anticipated Impurities

The purity assessment strategy must be informed by the synthetic route used to produce the target compound. A common method for preparing pyrazole-4-sulfonyl chlorides is the direct chlorosulfonation of the corresponding pyrazole using an excess of chlorosulfonic acid.[4][5]

cluster_reaction Synthesis cluster_impurities Potential Impurities SM 1-Isobutyl-3-methyl-1H-pyrazole (Starting Material) Product This compound (Target Compound) SM->Product Chlorosulfonation Reagent Chlorosulfonic Acid (HSO3Cl) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Contamination Impurity2 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonic acid (Hydrolysis Product) Product->Impurity2 Contamination Impurity3 Positional Isomers (e.g., 5-sulfonyl chloride) Product->Impurity3 Contamination Impurity4 Residual Solvents/Reagents Product->Impurity4 Contamination

Caption: Synthetic pathway and common process-related impurities.

Based on this pathway, a logical purity assessment must be capable of detecting and quantifying:

  • Unreacted Starting Material: The parent pyrazole.

  • Hydrolysis Product: The corresponding sulfonic acid, formed by reaction with ambient moisture or during aqueous work-up.[6]

  • Positional Isomers: Potential formation of other sulfonyl chloride isomers depending on the reaction's regioselectivity.

  • Residual Reagents and Solvents: Such as excess chlorosulfonic acid or reaction solvents (e.g., chloroform).

Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. A multi-faceted approach is essential, leveraging the strengths of different methods to build a complete purity profile. The selection of a technique is contingent on the specific analytical goal, whether it's structural elucidation, high-resolution separation of impurities, or absolute quantification.[3]

Technique Primary Application Key Advantages Key Limitations Quantitative Capability
¹H and ¹³C NMR Structural Confirmation & Purity EstimationProvides unambiguous structural information; non-destructive; qNMR allows for absolute purity determination against a standard.[7][8]Lower sensitivity than chromatography; signal overlap can obscure minor impurities.Excellent (qNMR)
HPLC-UV High-Resolution Purity & QuantificationExcellent for separating closely related impurities (isomers, degradation products); high sensitivity and precision.[9][10]Compound is reactive and may degrade on column; requires a UV chromophore.Excellent
GC-MS Volatile Impurity IdentificationSuperior for identifying residual solvents and volatile byproducts; MS provides structural confirmation of impurities.[11]Compound must be thermally stable; risk of degradation in the injector port.[3]Good
Elemental Analysis Empirical Formula ConfirmationConfirms the elemental composition (C, H, N, S) of a highly purified sample.Insensitive to impurities with similar elemental composition; requires a pure sample.Poor for Impurities

Recommended Analytical Workflow

A systematic workflow ensures that all potential impurities are addressed efficiently. The process should be hierarchical, starting with broad characterization and moving to highly sensitive quantitative methods.

G start Synthesized Crude Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr gcms GC-MS Analysis start->gcms struct_confirm Structure Confirmed? Estimate Purity >95%? nmr->struct_confirm hplc RP-HPLC-UV Method Development impurities_id Identify & Quantify Impurities hplc->impurities_id solvents_id Identify & Quantify Residual Solvents gcms->solvents_id struct_confirm->hplc Yes rework Purify / Rework Synthesis struct_confirm->rework No final_report Final Purity Report (Certificate of Analysis) impurities_id->final_report solvents_id->final_report

Caption: A logical workflow for comprehensive purity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and clear analysis criteria.

Protocol 1: Purity and Structural Verification by NMR Spectroscopy

This protocol establishes the identity of the target compound and provides an initial estimate of purity by identifying signals from major impurities.

  • Rationale for Choices: Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents are mandatory to prevent solvolysis.[3] Dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve the compound and its likely impurities, including the more polar sulfonic acid byproduct. Quantitative NMR (qNMR) provides an absolute purity value, which is orthogonal to chromatographic methods.[7]

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~10-15 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrumental Parameters (400 MHz Spectrometer):

      • ¹H NMR:

        • Pulse Program: Standard single pulse (e.g., zg30).

        • Relaxation Delay (D1): 30 seconds (to ensure full relaxation for quantification).

        • Acquisition Time: ~4 seconds.

        • Number of Scans: 16.

      • ¹³C NMR:

        • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

        • Relaxation Delay (D1): 2 seconds.

        • Number of Scans: 1024.

    • Data Analysis:

      • Process both spectra with appropriate phasing and baseline correction.

      • In the ¹H spectrum, confirm the characteristic signals for the isobutyl, methyl, and pyrazole protons.

      • Integrate a well-resolved signal from the target compound and a signal from the internal standard.

      • Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for each signal.

      • Screen for impurity signals, such as the absence of the C4-H proton from the starting pyrazole or the broad acidic proton of the sulfonic acid.

Protocol 2: High-Resolution Purity Determination by RP-HPLC

This protocol is optimized for the separation of the target compound from its non-volatile, structurally similar impurities.

  • Rationale for Choices: Reversed-phase chromatography on a C18 column is a robust starting point for separating compounds of moderate polarity.[9] A gradient elution is used to ensure that both early-eluting polar impurities (sulfonic acid) and late-eluting non-polar impurities (starting material) are resolved. A buffered mobile phase is avoided initially to prevent reaction with the sulfonyl chloride, though an acidic modifier like formic acid is used to ensure sharp peak shapes.[3] Due to the compound's reactivity, derivatization into a more stable sulfonamide might be considered for routine quality control, but direct analysis is preferred for an accurate profile of the material as-is.[9][12]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Prepare a working solution by diluting the stock to 0.1 mg/mL with acetonitrile. Prepare all solutions immediately before analysis to minimize degradation.

    • Instrumental Parameters:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.[3]

      • Column Temperature: 30 °C.[3]

      • Injection Volume: 5 µL.

      • UV Detection: 230 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 40
        15.0 95
        18.0 95
        18.1 40

        | 22.0 | 40 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity using the area percent method.

      • Identify peaks corresponding to potential impurities by comparing retention times with available standards or by using a hyphenated technique like LC-MS for mass identification. The sulfonic acid should elute earlier than the sulfonyl chloride, and the parent pyrazole should elute later.

Protocol 3: Residual Solvent Analysis by GC-MS

This protocol targets volatile impurities that are not detectable by HPLC.

  • Rationale for Choices: Static headspace sampling is preferred over direct liquid injection to avoid introducing the non-volatile, reactive sulfonyl chloride into the GC system, preventing system contamination and compound degradation.[11] A polar column is used to effectively separate common polar and non-polar organic solvents.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide, DMF). Seal the vial immediately.

    • Prepare a standard vial containing known amounts of expected solvents (e.g., chloroform, toluene) in DMF for quantification.

    • Instrumental Parameters (Headspace Sampler):

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Equilibration Time: 15 minutes.

    • Instrumental Parameters (GC-MS):

      • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

      • Injector Temperature: 200 °C (Split mode, 20:1).

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

      • MS Parameters: Scan range 35-350 amu, Electron Ionization (EI) at 70 eV.

    • Data Analysis:

      • Identify solvent peaks in the sample chromatogram by comparing retention times and mass spectra with the standard and library data (e.g., NIST).

      • Quantify the amount of each residual solvent using the external standard method.

Conclusion

The purity assessment of this compound demands a rigorous, multi-technique strategy. While NMR serves as the cornerstone for structural identity and initial purity estimation, high-resolution HPLC is indispensable for the accurate quantification of non-volatile impurities. Concurrently, GC-MS provides critical data on residual solvents. By integrating these orthogonal techniques, researchers can build a comprehensive and reliable purity profile, ensuring the quality of this vital synthetic intermediate and the integrity of their subsequent research and development efforts.

References

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  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
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  • Gevorgyan, A., et al. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.
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  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a valuable research chemical[1]. However, responsible chemical stewardship demands an equally rigorous approach to waste management. The disposal of this compound is not a trivial matter; its chemical nature as a sulfonyl chloride dictates a set of non-negotiable safety and handling protocols.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical principles that underpin these essential procedures.

Core Hazard Profile: Understanding the Reactivity

The primary driver for the specific disposal protocols for this compound is its sulfonyl chloride functional group attached to a pyrazole core. This structure confers two main hazardous properties that must be managed.

  • Corrosivity : Like its chemical relatives, this compound is expected to be a corrosive material, capable of causing severe skin burns and serious eye damage[2][3][4]. Direct contact with tissues can lead to significant injury.

  • High Reactivity with Water : This is the most critical characteristic from a disposal standpoint. Sulfonyl chlorides react, often violently, with water, moisture, and protic solvents[4][5]. This hydrolysis reaction is not only exothermic but also liberates toxic and corrosive gases, namely Hydrogen Chloride (HCl) and sulfur oxides[4][5][6]. This reactivity makes indiscriminate drain disposal exceptionally dangerous and environmentally harmful.

Key Incompatibilities : Beyond water, this compound must be kept separate from:

  • Strong Bases

  • Oxidizing Agents

  • Alcohols

  • Amines[5][6][7]

The cardinal rule of disposal is to never release this chemical into the environment or sewer system without proper neutralization or containment[4][8].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensuring adequate personal protection is paramount. The following PPE is mandatory.

Area ProtectedRequired EquipmentRationale & Standard
Eyes & Face Chemical Safety Goggles & Face ShieldProtects against splashes of the corrosive liquid and potential reactions. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[7][9].
Hands & Skin Chemical-Resistant Gloves (e.g., Barrier®) & Lab Coat/CoverallsPrevents skin contact, which can cause severe burns[4][7]. Contaminated clothing must be removed and washed before reuse[4][7].
Respiratory NIOSH/MSHA Approved RespiratorTo be used if there is a risk of inhaling dust or vapors, especially during spill cleanup or if working outside a fume hood[7].
Work Area Chemical Fume HoodAll handling and disposal preparation steps should be conducted in a properly functioning chemical fume hood to contain any released vapors or gases[4].

Disposal Pathways: A Decision-Making Framework

The appropriate disposal method depends on the quantity and state of the waste. The following workflow provides a clear decision-making process.

DisposalWorkflow start Assess Waste Stream of This compound decision Is the waste... - Small quantity (<10g)? - Uncontaminated by other hazardous materials? start->decision path_A Pathway A: In-Lab Neutralization decision->path_A  Yes path_B Pathway B: Hazardous Waste Collection decision->path_B  No (Large quantity, contaminated, or spill residue) step_A1 Slowly add sulfonyl chloride to a stirred, ice-cooled basic solution (e.g., 5% NaHCO3). path_A->step_A1 step_B1 Securely seal in a compatible, clearly labeled container. path_B->step_B1 step_A2 Monitor pH to ensure it remains basic. step_A1->step_A2 step_A3 Verify local regulations for disposal of the final neutralized aqueous solution. step_A2->step_A3 step_B2 Label as 'Hazardous Waste' with full chemical name and associated hazards. step_B1->step_B2 step_B3 Store in a designated Satellite Accumulation Area (SAA), away from incompatible materials. step_B2->step_B3 step_B4 Arrange for pickup by a licensed chemical waste disposal service. step_B3->step_B4

Caption: Decision workflow for selecting the proper disposal pathway.

Pathway A: In-Lab Neutralization Protocol

For very small, uncontaminated quantities, chemical deactivation via hydrolysis in a controlled manner is a viable option. This procedure must be performed only by trained personnel.

Causality: The goal is to safely hydrolyze the reactive sulfonyl chloride into its corresponding sulfonic acid, which is then neutralized by the base to form a stable salt. The ice bath is critical for dissipating the heat generated during the exothermic reaction, preventing boiling and uncontrolled release of HCl gas[10].

Step-by-Step Protocol:

  • Preparation : In a chemical fume hood, prepare a beaker with a stir bar containing a dilute basic solution (e.g., 5-10% sodium bicarbonate or sodium hydroxide). Place this beaker in a larger container filled with an ice-water bath[10].

  • Slow Addition : With vigorous stirring, add the this compound to the basic solution dropwise or in very small portions. Never add the base to the sulfonyl chloride , as this can cause a violent, localized reaction[10].

  • Monitoring : Observe the reaction closely. If foaming or gas evolution becomes too rapid, cease addition until it subsides. After the addition is complete, allow the mixture to stir for several hours to ensure the reaction is complete.

  • Final pH Check : Check the pH of the resulting solution to ensure it is neutral or slightly basic.

  • Final Disposal : The resulting neutralized aqueous solution may be eligible for drain disposal, but this is strictly dependent on local and institutional regulations [10][11]. You must consult your institution's Environmental Health and Safety (EHS) office for guidance.

Pathway B: Hazardous Waste Collection (The Standard Protocol)

This is the most common and recommended method for all but the smallest quantities, and it is the mandatory route for contaminated waste or spill cleanup materials.

Causality: This pathway ensures the chemical is handled, transported, and ultimately disposed of by professionals with the appropriate equipment and permits, in compliance with federal and local laws like the Resource Conservation and Recovery Act (RCRA) in the United States[12].

Step-by-Step Protocol:

  • Containment : Place the waste material in its original container or a compatible, leak-proof container that can be securely sealed. Do not use foodstuff containers[13]. The container must be in good condition.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Corrosive, Water-Reactive)[13].

  • Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA)[13]. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Segregation : Within the SAA, ensure the container is segregated from incompatible materials, especially aqueous solutions, bases, and oxidizers[13].

  • Collection : Follow your institution's procedures to request a pickup from your EHS department or a contracted hazardous waste disposal company[8][14].

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • In Case of a Spill :

    • Evacuate personnel from the immediate area and ensure the space is well-ventilated, preferably within a fume hood[2].

    • Wearing full PPE, contain the spill.

    • Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth. DO NOT USE WATER or combustible materials like sawdust [6][10].

    • Carefully sweep or scoop the absorbed material into a suitable container for disposal via Pathway B[2].

  • In Case of Personal Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4][7].

    • Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][4][7].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe damage and perforation of delicate tissues[7].

    • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[7].

By adhering to these scientifically grounded procedures, you ensure not only your personal safety and that of your colleagues but also maintain compliance and protect the environment. When in doubt, always consult your institution's safety data sheets (SDS) and EHS professionals.

References

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

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  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

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Mastering the Safe Handling of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is one such reagent, a valuable building block whose utility is matched by its hazardous nature. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

At its core, this compound is a sulfonyl chloride. This functional group is characterized by its high reactivity, particularly towards nucleophiles. The primary hazard stems from its violent reaction with water, including ambient moisture, which liberates corrosive hydrogen chloride gas and the corresponding sulfonic acid[1][2][3]. This inherent reactivity demands a meticulous and informed approach to handling, from initial preparation to final disposal.

Hazard Assessment and Risk Mitigation

The Safety Data Sheet (SDS) for this compound classifies it as a corrosive liquid that is "extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin". It is also a lachrymator, meaning it can cause tearing. The primary risks associated with this compound are severe burns to the skin and eyes, and respiratory irritation upon inhalation of its vapors or the hydrogen chloride gas produced upon contact with moisture.

Hazard IDDescriptionMitigation Strategy
H314 Causes severe skin burns and eye damage[1].Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection. Work in a certified chemical fume hood.
H335 May cause respiratory irritation.All handling must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
EUH014 Reacts violently with water[1][2].Strict exclusion of moisture from all handling procedures, including the use of dry glassware and inert atmosphere techniques where necessary.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, the selection and proper use of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical[4][5].

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals[6]. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the chemical is suspected[7].

  • Eye and Face Protection : Chemical safety goggles are mandatory. However, due to the severe risk of splashes, a full-face shield worn over safety goggles is the best practice[6][7].

  • Body Protection : A flame-resistant lab coat is essential[8]. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit may be necessary[4][6].

  • Respiratory Protection : All work must be performed in a certified chemical fume hood. In the event of a large spill or a failure of the primary engineering controls, a respirator with an acid gas cartridge may be required for emergency response[4].

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol is designed to minimize exposure and prevent accidental release.

Preparation and Handling Workflow

prep Preparation - Verify fume hood certification - Assemble dry glassware - Don PPE handling Handling - Dispense chemical in fume hood - Keep container tightly closed - Use inert atmosphere if necessary prep->handling Proceed with caution reaction Reaction - Add reagent slowly to reaction mixture - Monitor for exotherms handling->reaction quench Quenching - Slowly add reaction mixture to a suitable quenching agent (e.g., a cooled, stirred solution of sodium bicarbonate) reaction->quench cleanup Cleanup - Decontaminate glassware with a suitable solvent (e.g., acetone) - Wipe down work area quench->cleanup

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly and has a current certification.

    • Gather all necessary equipment, including glassware, which must be scrupulously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • Don the appropriate PPE as outlined above.

  • Handling and Dispensing :

    • Conduct all manipulations of the chemical within the fume hood.

    • Keep the container of this compound tightly closed when not in use to prevent exposure to atmospheric moisture.

    • For moisture-sensitive reactions, consider using inert atmosphere techniques, such as a nitrogen or argon blanket.

  • Reaction Quenching :

    • Sulfonyl chlorides can react vigorously with quenching agents. The reaction mixture should be added slowly to a cooled, stirred solution of a suitable quenching agent, such as sodium bicarbonate or another weak base, to neutralize any remaining reagent and acidic byproducts.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Response :

    • Evacuate the area and alert laboratory personnel.

    • For a small spill within a fume hood, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash[10]. Do NOT use water or combustible materials[10].

    • Collect the absorbed material into a sealed container for proper disposal.

    • For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department.

Waste Disposal: A Compliant and Safe Approach

Improper disposal of reactive chemicals poses a significant environmental and safety risk.

  • Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization : Use designated, labeled, and sealed containers for hazardous waste. Do not mix with other waste streams, particularly aqueous waste.

  • Disposal Protocol : The primary method of disposal is through a licensed chemical waste disposal company. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber[11].

Disposal Workflow

collect Collection - Collect waste in a designated, labeled container neutralize Neutralization (if applicable) - Small amounts of residual reagent can be slowly added to a stirred solution of sodium bicarbonate collect->neutralize store Storage - Store waste container in a cool, dry, well-ventilated area away from incompatible materials neutralize->store dispose Disposal - Arrange for pickup by a licensed hazardous waste contractor store->dispose

Caption: Compliant disposal workflow for this compound waste.

By adhering to these scientifically sound principles and detailed protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for Benzene Sulfonyl Chloride. Retrieved from [Link]

  • Safety Data Sheets. (n.d.). p-Toluene sulfonyl chloride. Retrieved from [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Institutes of Health. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • GazFinder. (n.d.). isobutyl chloride (C4H9Cl). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.